Product packaging for Biotin-PEG4-Amide-C6-Azide(Cat. No.:)

Biotin-PEG4-Amide-C6-Azide

Katalognummer: B2396260
Molekulargewicht: 615.8 g/mol
InChI-Schlüssel: VMDHUTMCBPLPBZ-FXSPECFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotin-PEG4-Amide-C6-Azide is a useful research compound. Its molecular formula is C27H49N7O7S and its molecular weight is 615.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H49N7O7S B2396260 Biotin-PEG4-Amide-C6-Azide

Eigenschaften

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(6-azidohexylamino)-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H49N7O7S/c28-34-31-11-6-2-1-5-10-29-25(36)9-13-38-15-17-40-19-20-41-18-16-39-14-12-30-24(35)8-4-3-7-23-26-22(21-42-23)32-27(37)33-26/h22-23,26H,1-21H2,(H,29,36)(H,30,35)(H2,32,33,37)/t22-,23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDHUTMCBPLPBZ-FXSPECFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Amide-C6-Azide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amide-C6-Azide is a versatile heterobifunctional linker widely utilized in the fields of bioconjugation, chemical biology, and drug discovery. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via "click chemistry." This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in key experimental workflows.

Chemical Structure and Properties

This compound is comprised of a biotin head group linked through a PEG4 spacer to an amino-C6-azide tail. The polyethylene glycol linker not only improves aqueous solubility but also provides a flexible spacer arm, which minimizes steric hindrance during the binding of the biotin moiety to streptavidin or avidin. The terminal azide group is a key functional handle for modern bioconjugation techniques.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C27H49N7O7S[1]
Molecular Weight 615.79 g/mol [1]
CAS Number 1006592-62-6[1]
IUPAC Name N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide
Appearance White to off-white solid[2]
Purity ≥95% (typically >98% by HPLC)[2][3]
Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound.

ParameterDetailsReference
Solubility Soluble in DMSO (up to 100 mg/mL), and DMF.[1][2]
Storage Conditions Store at -20°C in a dry, dark place. For long-term storage, -80°C is recommended.[4]
Stability Stable for at least one year when stored as a powder at -80°C. Solutions in DMSO should be prepared fresh; if storage is necessary, aliquot and store at -80°C for up to one month.[5][6]

Applications in Bioconjugation and Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in a variety of applications, most notably in "click chemistry" for bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry: A Powerful Ligation Tool

The azide functionality of this compound allows for its participation in two main types of "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for labeling and conjugating biomolecules.

Logical Relationship of Click Chemistry Reactions

Biotin_Linker This compound CuAAC CuAAC Reaction (Copper-Catalyzed) Biotin_Linker->CuAAC SPAAC SPAAC Reaction (Copper-Free) Biotin_Linker->SPAAC Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->CuAAC Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->SPAAC Conjugate1 Biotinylated Biomolecule (Triazole Linkage) CuAAC->Conjugate1 Conjugate2 Biotinylated Biomolecule (Triazole Linkage) SPAAC->Conjugate2

Caption: Click chemistry pathways for this compound.

PROTAC Synthesis: A Bridge for Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, this compound serves as a versatile linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety can be used as a purification handle or for analytical purposes.

Experimental Workflow for PROTAC Synthesis and Action

cluster_synthesis PROTAC Synthesis cluster_action PROTAC Mechanism of Action Biotin_Linker This compound Click_Reaction Click Chemistry (CuAAC or SPAAC) Biotin_Linker->Click_Reaction Target_Ligand Alkyne-modified Target Ligand Target_Ligand->Click_Reaction E3_Ligand E3 Ligase Ligand PROTAC Biotinylated PROTAC E3_Ligand->PROTAC Amide Coupling Click_Reaction->PROTAC PROTAC_action Biotinylated PROTAC Ternary_Complex Ternary Complex Formation PROTAC_action->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Target Protein Proteasome->Degraded_Protein

Caption: Workflow for PROTAC synthesis and its mechanism of action.

Experimental Protocols

The following are generalized protocols for the use of this compound in CuAAC and SPAAC reactions. Note: These protocols provide a starting point and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water) or other copper-chelating ligand

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (to a final concentration of 1-10 mg/mL).

    • This compound stock solution (add a 10- to 50-fold molar excess over the protein). The final DMSO concentration should be kept below 10% (v/v).

    • Copper(II) sulfate stock solution (to a final concentration of 1 mM).

    • THPTA stock solution (to a final concentration of 5 mM).

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purify the conjugate: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterize the conjugate: Confirm the successful conjugation by methods such as SDS-PAGE (observing a band shift), mass spectrometry, or a Western blot using a streptavidin-HRP conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in DMSO to a final concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 2- to 10-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction time will depend on the specific strained alkyne used.[7]

  • Purify the conjugate: Remove the unreacted this compound using a desalting column or dialysis.

  • Characterize the conjugate: Analyze the purified product using appropriate methods as described in the CuAAC protocol.

Safety and Handling

This compound is intended for research use only. A safety data sheet (SDS) should be consulted before use.[8] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a highly valuable and versatile reagent for researchers in the life sciences. Its well-defined structure, favorable physicochemical properties, and dual-functionality make it an indispensable tool for bioconjugation, targeted protein degradation, and various other applications in drug discovery and chemical biology. The provided protocols offer a starting point for the successful implementation of this linker in your research endeavors.

References

An In-depth Technical Guide to Biotin-PEG4-Amide-C6-Azide: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Amide-C6-Azide is a versatile, heterobifunctional chemical biology tool essential for modern bioconjugation and targeted therapeutic strategies. Its unique tripartite structure, comprising a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, enables the precise and efficient linkage of biomolecules. This guide delves into the core mechanism of action of this compound, focusing on its role in bioorthogonal "click chemistry" reactions. We provide a comprehensive overview of its applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in quantitative proteomics. This document includes structured tables of relevant quantitative data, detailed experimental protocols for its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and visual diagrams to elucidate key chemical processes and workflows.

Core Structure and Functional Components

This compound is a meticulously designed molecule with three key functional domains:

  • Biotin: This vitamin (B7) exhibits an exceptionally high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an ideal anchor for affinity purification, immunoassays, and diagnostic assays.[1]

  • PEG4 Spacer: The tetra-polyethylene glycol linker is a hydrophilic chain that serves multiple purposes. It enhances the aqueous solubility of the entire molecule and any conjugate it forms.[2] Furthermore, it acts as a flexible spacer, reducing steric hindrance between the biotin group and the conjugated biomolecule, which ensures efficient binding to avidin or streptavidin.[2]

  • C6-Azide: This functional group is the reactive handle for covalent bond formation. The six-carbon (C6) chain provides additional spacing and flexibility. The terminal azide (N3) group is a key component for bioorthogonal "click chemistry" reactions, allowing for the specific and efficient conjugation to molecules containing an alkyne group.[1] Azides are particularly useful in biological systems as they are virtually absent and unreactive with native biological functionalities.

Mechanism of Action: Bioorthogonal "Click Chemistry"

The primary mechanism of action of this compound lies in its ability to participate in "click chemistry," a class of reactions that are rapid, specific, and high-yielding. The azide group is central to two major types of click reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne to form a stable triazole linkage.[3] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. The reaction is robust and can be performed in aqueous buffers, making it suitable for bioconjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Biotin_PEG_Azide Biotin-PEG4-Amide-C6-N₃ Product Stable Triazole Linkage (Biotin-PEG-Triazole-R) Biotin_PEG_Azide->Product Alkyne_Molecule Alkyne-Containing Molecule (R-C≡CH) Alkyne_Molecule->Product CuSO4 CuSO₄ (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reducing_Agent Sodium Ascorbate Reducing_Agent->Cu_I Reduction Cu_I->Product Catalysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. This makes SPAAC a truly bioorthogonal reaction suitable for in vivo studies.

SPAAC_Mechanism cluster_reactants Reactants Biotin_PEG_Azide Biotin-PEG4-Amide-C6-N₃ Product Stable Triazole Linkage (Biotin-PEG-Triazole-R) Biotin_PEG_Azide->Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product Spontaneous Reaction (No Catalyst)

Quantitative Data

Table 1: General Properties of this compound

PropertyValueSource
Molecular Weight615.79 g/mol Product Data Sheets
Purity>95% (HPLC)Product Data Sheets
SolubilityDMSO, DMFProduct Data Sheets
Storage-20°C, desiccatedProduct Data Sheets

Table 2: Reaction Kinetics of Azide-Alkyne Cycloadditions

ReactionSecond-Order Rate Constant (k₂)ConditionsSource
CuAAC10 to 10⁴ M⁻¹s⁻¹Aqueous solution, room temperature[4][5]
SPAAC (with DBCO)~1 M⁻¹s⁻¹Aqueous solution, physiological temp.General Literature

Table 3: Example of Conjugation Efficiency

SystemDegree of SubstitutionMethodSource
Biotin-azide on cellulose nanofibers1 biotin per 10-100 anhydrous glucose unitsHABA colorimetric assay and XPS[6]

Applications in Research and Drug Development

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Linkers are a critical component of PROTACs, and this compound can be used in their modular synthesis. For instance, an alkyne-modified ligand for a target protein and an azide-containing ligand for an E3 ligase can be "clicked" together with this linker. The biotin moiety can then be used for purification or detection of the resulting PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Mechanism of Action Target_Ligand Target Protein Ligand (with Alkyne) PROTAC Biotinylated PROTAC Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Linker This compound Linker->PROTAC Click Chemistry Ternary_Complex Target Protein : PROTAC : E3 Ligase Ternary Complex PROTAC->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Quantitative Proteomics and Activity-Based Protein Profiling (ABPP)

In quantitative proteomics, this compound is used to enrich and identify specific protein populations. For example, in ABPP, an alkyne-containing probe can be used to covalently label active enzymes in a complex proteome. Subsequent click chemistry with biotin-azide allows for the selective enrichment of these labeled proteins on streptavidin beads for identification and quantification by mass spectrometry.

ABPP_Workflow Proteome Complex Proteome Labeled_Proteins Probe-Labeled Proteins Proteome->Labeled_Proteins Alkyne_Probe Alkyne-tagged Activity-Based Probe Alkyne_Probe->Labeled_Proteins Incubation Biotinylated_Proteins Biotinylated Proteins Labeled_Proteins->Biotinylated_Proteins Biotin_Azide This compound Biotin_Azide->Biotinylated_Proteins Click Chemistry Streptavidin_Beads Streptavidin Affinity Purification Biotinylated_Proteins->Streptavidin_Beads MS_Analysis Mass Spectrometry (Identification & Quantification) Streptavidin_Beads->MS_Analysis

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-containing protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Stock solution of CuSO₄ (e.g., 20 mM in water).

  • Stock solution of a copper(I)-stabilizing ligand (e.g., THPTA or BTTAA, 50 mM in water).

  • Freshly prepared stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction buffer (e.g., PBS).

  • Quenching solution (e.g., 50 mM EDTA).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein and reaction buffer to the desired final volume and concentration (e.g., 2-50 µM protein).

  • Add this compound to a final concentration that is in 2- to 10-fold molar excess over the alkyne groups.

  • Prepare a premix of the CuSO₄ and the stabilizing ligand. A 1:5 molar ratio of copper to ligand is common.

  • Add the copper/ligand premix to the reaction tube. A final copper concentration of 50-250 µM is typical.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

  • Quench the reaction by adding EDTA to chelate the copper ions.

  • The biotinylated protein can now be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or affinity purification on streptavidin resin.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for labeling a protein modified with a strained cyclooctyne (e.g., DBCO) with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Reaction buffer (e.g., PBS).

Procedure:

  • In a microcentrifuge tube, combine the DBCO-modified protein and reaction buffer to the desired final volume and concentration.

  • Add this compound to the reaction mixture. A 2- to 10-fold molar excess over the DBCO groups is recommended.

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentrations of the reactants.

  • No quenching step is necessary as there is no catalyst.

  • The biotinylated protein can be directly purified from the excess biotin-azide reagent using standard protein purification techniques as mentioned for CuAAC.

Conclusion

This compound is a powerful and versatile tool in the fields of chemical biology, drug discovery, and proteomics. Its well-defined structure and trifunctional nature allow for its seamless integration into a variety of experimental workflows. The ability to participate in highly efficient and specific click chemistry reactions makes it an invaluable reagent for the precise construction of complex biomolecular conjugates. As research into targeted protein degradation and quantitative proteomics continues to expand, the utility of such linkers will undoubtedly grow, enabling new discoveries and therapeutic strategies.

References

Technical Guide: Solubility and Application of Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Biotin-PEG4-Amide-C6-Azide in Dimethyl Sulfoxide (DMSO) and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a practical workflow for its application in bioconjugation.

Introduction to this compound

This compound is a heterobifunctional linker molecule widely utilized in biotechnology and pharmaceutical research. Its structure incorporates three key functional components:

  • Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, making it an ideal tag for purification, detection, and immobilization applications.[1][2]

  • PEG4 Spacer: A tetraethylene glycol linker that enhances the molecule's hydrophilicity, thereby increasing its aqueous solubility.[2][3][4] This flexible spacer also minimizes steric hindrance, ensuring that the biotin moiety can efficiently bind to streptavidin.[2]

  • Azide Group: A reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5][6] This allows for the precise and stable conjugation of the biotin tag to alkyne-modified biomolecules.

This combination of features makes this compound a valuable tool for labeling proteins, nucleic acids, and other molecules in applications such as PROTAC synthesis, targeted drug delivery, and immunoassays.[1][2][7]

Solubility Data

The solubility of this compound is a critical parameter for its effective use in experimental settings. The compound exhibits high solubility in polar aprotic solvents like DMSO and is designed for enhanced solubility in aqueous media.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 100 mg/mL[5][7]162.39 mM[7]Sonication or gentle heating may be required to achieve complete dissolution.[7] Use of hygroscopic DMSO can negatively impact solubility.[5]
Water Data not availableData not availableThe PEG4 linker is intended to enhance aqueous solubility.[2][3] For aqueous applications, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.[8][9]
Other Solvents SolubleNot specifiedThe compound is also reported to be soluble in DMF (Dimethylformamide) and DCM (Dichloromethane).[6][10]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized procedure for determining the equilibrium solubility of this compound. This method, adapted from the Higuchi and Connors shake-flask technique, is considered a reliable standard for solubility measurement.[11]

3.1 Materials

  • This compound

  • Solvent (e.g., DMSO, deionized water, or buffer of choice)

  • Vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

3.2 Procedure

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with undissolved solid.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).[12]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining micro-particulates.[12]

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standards to accurately quantify the concentration in the saturated sample.[12]

  • Data Reporting: Express the solubility in mg/mL or mM at the specified temperature.

Visualization of Experimental Workflow

The primary application of this compound is the biotinylation of target molecules via click chemistry. The following diagram illustrates a typical workflow for this process.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Target Alkyne-Modified Target Molecule Mix Combine Reactants in Buffer Target->Mix Reagent This compound (Stock in DMSO) Reagent->Mix Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst->Mix Incubate Incubate (Room Temp, 1-4h) Mix->Incubate CuAAC Purify Purification (e.g., Dialysis, SEC) Incubate->Purify Analyze Analysis (e.g., SDS-PAGE, Mass Spec) Purify->Analyze Product Biotinylated Target Molecule Analyze->Product

References

Biotin-PEG4-Amide-C6-Azide: A Technical Overview for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG4-Amide-C6-Azide, a versatile heterobifunctional linker molecule integral to contemporary research, diagnostics, and drug development. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the core physicochemical properties, applications, and a representative experimental workflow for this reagent.

Core Compound Specifications

This compound is a key reagent in bioconjugation and labeling.[1] Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, a stable amide linkage, and a terminal azide group for "click chemistry" reactions.[1][2]

A summary of its key quantitative data is presented in the table below:

PropertyValueSource(s)
Molecular Weight 615.79 g/mol [1][3][4][5]
Molecular Formula C₂₇H₄₉N₇O₇S[1][4][5][6]
CAS Number 1006592-62-6[1][5]
Purity ≥95% (HPLC)[1][4]
Physical Form Solid[7]
Solubility DMSO, DMF[3][4]
Storage Conditions -20°C, sealed, dry, away from light[1][7]

Applications in Research and Drug Development

The unique trifunctional nature of this compound lends itself to a variety of applications:

  • PROTAC Synthesis: It is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3]

  • Click Chemistry: The terminal azide group facilitates covalent modification of alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][8] This allows for the precise and stable labeling of biomolecules.

  • Bioconjugation and Labeling: This compound is widely used to attach a biotin label to proteins, nucleic acids, or other molecules of interest for subsequent detection, purification, or immobilization using streptavidin or avidin platforms.[1][4]

  • Immunoassays and Diagnostic Assays: The strong and specific interaction between biotin and streptavidin makes this linker valuable in the development of sensitive detection methods.[1]

  • Study of Protein-Protein Interactions: By labeling specific proteins, this reagent can be used to investigate their interactions with other molecules in complex biological systems.[1]

Experimental Protocol: A Representative Workflow

A typical experimental workflow for labeling an alkyne-modified protein with this compound for subsequent affinity purification is outlined below. This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Alkyne-modified protein of interest in a suitable buffer (e.g., PBS)

  • This compound

  • DMSO (anhydrous)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high concentration biotin solution or denaturing buffer)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Labeling Reaction (CuAAC):

    • In a microcentrifuge tube, combine the alkyne-modified protein with a molar excess of this compound.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Removal of Excess Reagents:

    • Remove unreacted biotin-azide and copper catalyst using a desalting column or dialysis.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with wash buffer.

    • Incubate the biotin-labeled protein solution with the streptavidin beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotin-labeled protein from the beads using an appropriate elution buffer.

Logical Workflow Diagram

The following diagram illustrates the key steps in a typical bioconjugation and affinity purification experiment using this compound.

Biotin_Labeling_Workflow Alk_Protein Alkyne-Modified Protein Reaction Click Chemistry Reaction (CuAAC) Alk_Protein->Reaction Biotin_Azide This compound (in DMSO) Biotin_Azide->Reaction Purification Removal of Excess Reagents (e.g., Desalting Column) Reaction->Purification Product Biotin_Protein Biotinylated Protein Purification->Biotin_Protein Purified Product Binding Affinity Binding Biotin_Protein->Binding Strep_Beads Streptavidin Beads Strep_Beads->Binding Washing Wash Unbound Proteins Binding->Washing Elution Elution Washing->Elution Purified_Protein Purified Biotinylated Protein Elution->Purified_Protein

Caption: Experimental workflow for protein biotinylation and purification.

References

An In-depth Technical Guide to the Storage and Handling of Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of Biotin-PEG4-Amide-C6-Azide. Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel. This document outlines recommended storage conditions, safe handling practices, and protocols for solution preparation and disposal, based on manufacturer recommendations and established safety procedures for azide-containing compounds.

Compound Overview

This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, chemical biology, and drug development. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for "click chemistry" reactions. The azide allows for the specific and efficient covalent labeling of alkyne-modified biomolecules.

Storage and Stability

Proper storage is paramount to maintain the stability and functionality of this compound. The compound is supplied as a solid and is sensitive to temperature and moisture.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 3 yearsKeep desiccated and protected from light. Allow the container to warm to room temperature before opening to prevent moisture condensation.
In Solvent (Stock Solution) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Solutions are noted to be unstable and should be freshly prepared when possible.

Data compiled from multiple supplier datasheets.

Stability Considerations

While the solid form is stable for years under proper conditions, solutions of this compound are less stable and it is recommended that they are freshly prepared for optimal performance in conjugation reactions.[1] The PEG linker enhances aqueous solubility, but the stability of the azide group in solution over time, particularly in the presence of contaminants, can be a concern. For critical applications, it is advisable to use solutions within a short timeframe after preparation.

Safe Handling and Personal Protective Equipment (PPE)

This compound contains an organic azide group, which requires specific handling precautions. Organic azides are potentially energetic compounds and can be toxic.

Engineering Controls
  • Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3][4]

  • Ventilation: Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. If handling larger quantities, consider double-gloving.[4]

  • Body Protection: A flame-resistant lab coat should be worn over clothing that covers the arms and legs.[4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[4]

General Handling Precautions
  • Avoid Metal Contact: Do not use metal spatulas or other metal instruments to handle the solid compound. Metal azides can be shock-sensitive and explosive. Use plastic or ceramic spatulas.[2][3][5]

  • Avoid Incompatible Solvents: Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive diazidomethane.[5][6]

  • Ground Glass Joints: Avoid getting azide-containing solutions on ground glass joints of glassware, as friction can potentially lead to detonation.[3]

  • Work Surface: Work over a disposable bench liner to contain any spills.[3]

Experimental Protocols

While specific stability assay protocols for this compound are not publicly available, the following protocols outline the best practices for preparing and handling solutions of this compound for use in experimental settings.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a stock solution in a compatible solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Plastic or ceramic spatula

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Remove the vial of solid this compound from -20°C storage and allow it to warm to room temperature for at least 20 minutes before opening. This prevents moisture from condensing on the solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a plastic or ceramic spatula and transfer it to a sterile polypropylene tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., 100 mg/mL).

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -80°C.

Workflow for Safe Handling and Use

The following diagram illustrates the logical workflow for the proper storage and handling of this compound.

G cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Waste Disposal solid_storage Solid Compound (-20°C, Desiccated) equilibration Equilibrate to Room Temperature solid_storage->equilibration Retrieve solution_storage Stock Solution (-80°C, Aliquoted) conjugation Perform Click Chemistry Reaction (Freshly Prepared) solution_storage->conjugation Retrieve & Use weighing Weigh Solid (No Metal Spatula) equilibration->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution dissolution->solution_storage Store dissolution->conjugation Use Immediately waste Collect in Separate, Labeled Container (Avoid Acids & Metals) conjugation->waste

Caption: Workflow for this compound Storage and Handling.

Spill and Waste Disposal

Spill Cleanup
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a labeled waste container.[2] Decontaminate the area with a suitable solvent (e.g., 70% ethanol) and wipe clean.

  • Solution Spills: For spills of solutions, absorb the liquid with a non-reactive absorbent material and place it in a labeled waste container. Decontaminate the spill area.

Waste Disposal
  • Dedicated Waste Stream: All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Avoid Mixing: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[6]

  • Plumbing Hazard: Never dispose of azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.[2][7]

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste.

By adhering to these storage and handling guidelines, researchers can ensure the integrity of this compound and maintain a safe laboratory environment.

References

In-Depth Technical Guide: Safety and Handling of Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and handling procedures for Biotin-PEG4-Amide-C6-Azide (CAS No. 1006592-62-6), a heterobifunctional linker widely utilized in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from suppliers and information from the SDS of a structurally similar compound, Biotin-PEG4-Azide.

Compound Identification and Properties

This compound is a molecule that incorporates a biotin moiety for strong binding to avidin or streptavidin, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation via click chemistry.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 1006592-62-6[3]
Molecular Formula C₂₇H₄₉N₇O₇S[4]
Molecular Weight 615.79 g/mol [4]
Appearance White to light yellow powder or lump[5]
Purity Typically >95% (HPLC)[1][6]
IUPAC Name N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide[3]

Hazard Identification and Safety Precautions

While a specific SDS for this compound is not publicly available, an SDS for the related compound Biotin-PEG4-Azide (CAS RN: 1309649-57-7) states that it is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008. However, as with all laboratory chemicals, appropriate precautions should be taken. The primary hazards are associated with the azide functional group, which can be reactive, and the potential for inhalation or skin contact with the powdered form.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ensure adequate ventilation, using a local exhaust system if possible, to prevent dust dispersion.

  • Wash hands thoroughly after handling.

  • Install and have ready access to a safety shower and eye bath.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

Table 2: Storage and Handling Recommendations

ConditionRecommendationSource
Storage Temperature -20°C is widely recommended for long-term storage.[1][7][8]
Powder Storage Store in a tightly sealed container, in a dry environment, away from light.[1][6] May be kept under an inert gas.
In Solvent -80°C for up to 1 year.[4]
Shipping Typically shipped at ambient temperature or with blue ice.[4][6]
Stability Stable for at least two to three years when stored as a powder at -20°C.[4][7]

Experimental Protocols and Applications

This compound is primarily used for bioconjugation via "click chemistry." The azide group reacts with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[9][10] This allows for the specific labeling of proteins, nucleic acids, and other biomolecules.[2][10] It is also a key component in the synthesis of PROTACs, where it serves as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][9]

General Experimental Workflow:

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

G Experimental Workflow: Bioconjugation with this compound cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Analysis & Application prep_reagent Prepare Stock Solution (e.g., in DMSO) reaction Incubate Biotin-Azide, Alkyne-Biomolecule, and Catalyst (if CuAAC) prep_reagent->reaction Add to reaction prep_biomolecule Prepare Alkyne-Modified Biomolecule prep_biomolecule->reaction Add to reaction purify Purify Biotinylated Product (e.g., Dialysis, SEC) reaction->purify Purify analysis Confirm Conjugation (e.g., Mass Spec, Gel) purify->analysis Analyze application Use in Downstream Applications (e.g., Immunoassay, Affinity Purification) analysis->application Utilize

Caption: A typical experimental workflow for bioconjugation.

Safe Handling and Disposal Workflow

The following diagram outlines the key stages for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound receiving Receiving: Verify compound integrity. Log into inventory. storage Storage: Store at -20°C in a sealed, dry, dark place. receiving->storage handling Handling & Weighing: Use in ventilated hood. Wear appropriate PPE. storage->handling dissolution Dissolution: Prepare solutions in a chemical fume hood. handling->dissolution disposal Disposal: Dispose of waste according to institutional and local regulations. handling->disposal Dispose of contaminated PPE experiment Experimental Use: Follow lab protocols. Contain spills immediately. dissolution->experiment experiment->disposal

Caption: A logical workflow for the safe handling of the compound.

First Aid Measures

Based on general laboratory safety for non-hazardous powders:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water.

  • Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if you feel unwell.

Spill and Leak Procedures

  • Personal Precautions: Wear suitable protective equipment and avoid inhalation of dust.

  • Containment and Cleaning: Prevent the product from entering drains. Pick up the material mechanically without creating dust and place it in a suitable container for disposal.

This guide is intended for research purposes only and should be used in conjunction with your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on handling and disposal.

References

Biotin-PEG4-Amide-C6-Azide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG4-Amide-C6-Azide, a versatile heterobifunctional linker critical in bioconjugation, proteomics, and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's alternative names, chemical properties, and detailed experimental protocols for its application in key biochemical techniques.

Nomenclature and Identification

This compound is known by several alternative names and synonyms in scientific literature and commercial catalogs. Accurate identification is crucial for experimental reproducibility.

Identifier Type Value
Common Name This compound
Synonym 1 PEG4 carboxamide-6-Azidohexanyl Biotin
Synonym 2 Biotin-Azide
IUPAC Name N-(6-azidohexyl)-1-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)-3,6,9,12-tetraoxapentadecan-15-amide[1][2]
CAS Number 1006592-62-6[1][2][3]

Physicochemical Properties

The utility of this compound in various applications is underpinned by its specific chemical and physical characteristics.

Property Value Notes
Molecular Formula C₂₇H₄₉N₇O₇S[3][4]
Molecular Weight 615.79 g/mol [3][4]
Purity Typically >95% (HPLC)Varies by supplier.
Appearance White to off-white solid
Solubility Soluble in DMSO and DMFSonication may be recommended for complete dissolution.[4]
Storage -20°C, desiccated, away from lightFollow supplier recommendations for optimal stability.

Core Applications and Experimental Workflows

This compound is a cornerstone reagent in modern bioconjugation strategies, primarily leveraging the highly specific and efficient "click chemistry" reactions. The molecule consists of three key functional components: a biotin moiety for strong affinity to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for covalent ligation to alkyne-containing molecules.[5]

This structure makes it an ideal tool for:

  • Protein Labeling and Detection: Attaching biotin to proteins of interest for subsequent detection with streptavidin conjugates.

  • PROTAC Synthesis: Serving as a versatile linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[4][6]

  • Surface Immobilization: Functionalizing surfaces with biotin to capture and study biomolecular interactions.

Below is a generalized workflow for a typical bioconjugation experiment using this compound.

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification & Analysis A Aliquot Alkyne-modified Biomolecule C Combine Reactants with Cu(I) Catalyst (CuAAC) or Strained Alkyne (SPAAC) A->C B Dissolve this compound in DMSO B->C D Incubate at Room Temperature C->D E Remove Excess Reagents (e.g., Dialysis, SEC) D->E F Characterize Conjugate (e.g., Mass Spec, SDS-PAGE) E->F

A generalized workflow for bioconjugation using this compound.

Detailed Experimental Protocols

The following are generalized protocols for the two main types of click chemistry reactions utilizing this compound. Researchers should optimize these protocols for their specific biomolecules and experimental conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for robust and high-efficiency labeling of alkyne-modified proteins or other biomolecules.[1]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • DMSO (anhydrous).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water).

  • Purification system (e.g., dialysis, size-exclusion chromatography).

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assemble the Reaction Mixture:

    • To the protein solution, add the this compound stock solution to achieve a final molar excess (e.g., 10- to 50-fold over the protein).

    • Add the copper-chelating ligand to a final concentration of approximately 5 times the copper concentration.

    • Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

  • Purification:

    • Remove unreacted biotin reagent and catalyst components using an appropriate method such as dialysis against a suitable buffer or size-exclusion chromatography.

  • Analysis:

    • Confirm successful conjugation by methods such as SDS-PAGE (observing a mobility shift), mass spectrometry (detecting the mass addition of the biotin linker), or a Western blot using a streptavidin-HRP conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems or with biomolecules sensitive to copper ions.[3][7] It requires the biomolecule to be modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified protein (e.g., DBCO-protein) in a biocompatible buffer (e.g., PBS, pH 7.4).

  • This compound.

  • DMSO (anhydrous).

  • Purification system.

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, add the strained alkyne-modified protein to the desired final concentration.

    • Prepare a stock solution of this compound in DMSO.

  • Reaction Setup:

    • Add the this compound stock solution to the protein solution to achieve a suitable molar excess (e.g., 10- to 20-fold).

  • Incubation:

    • Incubate the reaction at room temperature for 1-12 hours or at 37°C to increase the reaction rate. Reaction times will vary depending on the specific strained alkyne used.

  • Purification and Analysis:

    • Purify the biotinylated protein and analyze the conjugation efficiency as described in the CuAAC protocol.

Application in PROTAC Synthesis

This compound is a valuable building block in the modular synthesis of PROTACs.[8][9] The azide handle allows for the facile connection of a warhead (targeting the protein of interest) that has been functionalized with an alkyne, to an E3 ligase ligand-linker intermediate. The biotin moiety can be used for purification or as a functional tag in subsequent biochemical assays.

The synthesis of a PROTAC using this linker typically involves a multi-step process where the linker is first attached to the E3 ligase ligand, followed by a click chemistry reaction with the alkyne-modified warhead.

G A E3 Ligase Ligand C Ligand-Linker Intermediate A->C B This compound B->C E PROTAC Molecule C->E CuAAC or SPAAC D Alkyne-modified Protein of Interest (POI) Ligand D->E CuAAC or SPAAC F Ternary Complex Formation (E3 Ligase - PROTAC - POI) E->F

A logical flow diagram for the synthesis of a PROTAC using an azide-functionalized linker.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization and validation are recommended.

References

The Pivotal Role of the PEG4 Linker in Biotin-PEG4-Amide-C6-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Amide-C6-Azide is a heterobifunctional chemical tool indispensable in modern bioconjugation, chemical biology, and drug development. Its modular design, comprising a high-affinity biotin moiety, a discrete polyethylene glycol (PEG) linker, and a reactive azide handle, offers exceptional versatility for labeling, detecting, and isolating biomolecules. This technical guide provides a comprehensive analysis of the core functionalities of this reagent, with a particular focus on the critical role of the tetraethylene glycol (PEG4) linker. We will delve into the physicochemical properties imparted by the PEG4 linker, its impact on experimental applications, and detailed protocols for its use in key methodologies such as click chemistry and proximity labeling.

Introduction: Deconstructing this compound

The efficacy of this compound stems from the synergistic interplay of its distinct components. Each part of the molecule has a specific function that contributes to its utility in a variety of biochemical applications.

  • Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin. This near-irreversible interaction forms the basis of numerous detection and purification systems.

  • PEG4 Linker: The discrete chain of four ethylene glycol units serves as a flexible, hydrophilic spacer. Its role is multifaceted and is the central focus of this guide.

  • Amide-C6 Linker: This portion of the molecule consists of an amide bond and a six-carbon alkyl chain (hexyl). The amide bond provides chemical stability, while the C6 chain adds length and flexibility to the spacer arm.

  • Azide (-N3): This functional group is a key component for "click chemistry," a class of bioorthogonal reactions. The azide group can specifically and efficiently react with an alkyne-modified molecule to form a stable triazole linkage. This allows for the covalent attachment of the biotin probe to a target of interest.

The Core Contribution: The PEG4 Linker

The PEG4 linker is not merely a spacer; it is a critical determinant of the overall performance of the bioconjugate. Its primary roles include enhancing solubility, minimizing steric hindrance, reducing immunogenicity, and improving pharmacokinetics.

Enhanced Hydrophilicity and Solubility

Many biomolecules and therapeutic payloads are inherently hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The hydrophilic nature of the PEG4 linker, with its repeating ethylene glycol units, significantly increases the overall water solubility of the molecule to which it is attached. This prevents aggregation, improves handling and formulation, and can lead to more reliable and reproducible experimental results.

Optimal Spacing and Reduced Steric Hindrance

The defined length of the PEG4 linker provides critical spatial separation between the biotin moiety and the conjugated biomolecule. This spacing is crucial for maintaining the biological activity of both components. For instance, it prevents the conjugated molecule from interfering with the binding of biotin to streptavidin. The flexibility of the PEG chain further ensures that the biotin can orient itself optimally within the streptavidin binding pocket.

Reduced Immunogenicity and Enhanced Stability

The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an undesired immune response. Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.

Improved Pharmacokinetics

In the context of drug development, particularly in areas like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the PEG4 linker plays a vital role in improving the pharmacokinetic profile of the conjugate. By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate, often leading to improved drug exposure at the target site.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for this compound and the impact of its PEG4 linker.

Physicochemical Properties of this compound
Property Value
Molecular Weight 615.79 g/mol [1][2][3]
Chemical Formula C27H49N7O7S[1][2]
CAS Number 1006592-62-6[1][2]
Purity >95% (typically analyzed by HPLC)
Solubility Soluble in DMSO and DMF.[2] Limited solubility in water.
PEG4 Linker Specifications and Impact
Parameter Value/Effect
Approximate Length ~14 Å (1.4 nm)
Spacer Arm Length (for a similar NHS-PEG4-Biotin) 29 Å (2.9 nm)
Effect on Solubility Increases aqueous solubility of hydrophobic molecules.[4][5][6]
Biotin-Streptavidin Affinity (Kd) ~10⁻¹⁴ to 10⁻¹⁵ M (The PEG linker is not expected to significantly alter this intrinsic affinity)[7]
Click Chemistry Reaction Kinetics (CuAAC) Rate constants can vary widely depending on conditions (e.g., ligand, temperature) but are generally efficient.
Click Chemistry Reaction Kinetics (SPAAC) Rate constants are typically in the range of 1 to 10⁶ M⁻¹s⁻¹ in water at 25°C, depending on the strained alkyne used.[8]

Mandatory Visualizations

Molecular Structure and Components

cluster_Biotin Biotin cluster_Linker Linker cluster_Azide Reactive Group Biotin Biotin (High affinity for Streptavidin) PEG4 PEG4 (Hydrophilicity, Spacing) Biotin->PEG4 AmideC6 Amide-C6 (Stability, Length) PEG4->AmideC6 Azide Azide (Click Chemistry Handle) AmideC6->Azide

Caption: Structure of this compound.

Experimental Workflow: Click Chemistry Labeling

Target Alkyne-Modified Target Molecule Reaction Click Chemistry (CuAAC or SPAAC) Target->Reaction BiotinAzide Biotin-PEG4-Azide BiotinAzide->Reaction LabeledTarget Biotinylated Target Molecule Reaction->LabeledTarget Purification Streptavidin Affinity Purification LabeledTarget->Purification Analysis Downstream Analysis (e.g., Western Blot, MS) Purification->Analysis

Caption: Workflow for biotinylating a target molecule.

Application in Proximity Labeling

cluster_Cell Live Cell cluster_Lysis Cell Lysis and Labeling cluster_Analysis Analysis Bait Bait Protein fused to Labeling Enzyme (e.g., APEX, TurboID) Prey Proximal 'Prey' Proteins Bait->Prey interact AddBiotin Add Biotin-PEG4-Azide & Alkyne-Enzyme Substrate Labeling Enzymatic Labeling of Proximal Proteins AddBiotin->Labeling Streptavidin Streptavidin Pull-down of Biotinylated Proteins Labeling->Streptavidin MS Mass Spectrometry (Identification of Prey Proteins) Streptavidin->MS

Caption: Proximity labeling workflow using a biotin-azide probe.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-containing protein with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • DMSO (anhydrous).

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in buffer.

    • Add the this compound stock solution to a final concentration of 2-10 molar excess over the protein.

    • Prepare a premix of CuSO4 and ligand. For example, for a final reaction volume of 500 µL, you might use 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM ligand. This maintains a ligand-to-copper ratio of 5:1.

    • Add the CuSO4/ligand premix to the reaction tube.

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Remove excess unreacted biotin reagent and catalyst components by size-exclusion chromatography (e.g., desalting column) or dialysis.

  • Analysis:

    • Confirm successful biotinylation by methods such as SDS-PAGE (which may show a slight band shift), Western blot using streptavidin-HRP, or mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for applications in living systems where copper toxicity is a concern.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • A strained alkyne-biotin conjugate (e.g., DBCO-PEG4-Biotin).

  • DMSO (anhydrous).

Procedure:

  • Prepare Reagents:

    • Dissolve the strained alkyne-biotin reagent in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.

    • Add the strained alkyne-biotin stock solution to a final concentration of 2-10 molar excess over the protein. Ensure the final DMSO concentration remains low (<5% v/v) to avoid protein denaturation.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times are dependent on the specific strained alkyne used.

  • Purification:

    • Remove excess unreacted biotin reagent by size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm successful biotinylation as described for the CuAAC protocol.

Proximity Labeling Followed by Mass Spectrometry

This is a generalized workflow for identifying protein-protein interactions using an enzyme-catalyzed proximity labeling approach.

Materials:

  • Cells expressing a bait protein fused to a labeling enzyme (e.g., APEX2, TurboID).

  • Biotin-phenol (for APEX2) or biotin (for TurboID).

  • This compound (for subsequent click chemistry if using an azide-alkyne system).

  • Cell lysis buffer.

  • Streptavidin-coated magnetic beads.

  • Wash buffers.

  • Mass spectrometry-compatible digestion enzymes (e.g., trypsin).

Procedure:

  • Cell Culture and Labeling:

    • Culture cells expressing the bait-enzyme fusion protein.

    • Induce expression of the fusion protein if necessary.

    • Initiate biotin labeling by adding the appropriate substrate (e.g., biotin-phenol and a brief H2O2 pulse for APEX2; biotin for TurboID) for a defined period.

  • Cell Lysis:

    • Quench the labeling reaction.

    • Harvest and lyse the cells in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent degradation.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

    • Perform stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce, alkylate, and digest the captured proteins with trypsin overnight.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins. Bioinformatic analysis is then used to identify proteins that are significantly enriched in the bait-expressing sample compared to controls.[9][10][11]

Conclusion

This compound is a powerful and versatile tool for modern life sciences research and drug development. The integral PEG4 linker is a key design element that confers numerous advantageous properties, including enhanced solubility, reduced steric hindrance, and improved biocompatibility. These features are critical for the success of a wide range of applications, from the precise labeling of biomolecules via click chemistry to the discovery of protein-protein interactions through proximity labeling. A thorough understanding of the role of the PEG4 linker enables researchers to design more robust experiments and to develop more effective bioconjugate-based therapeutics and diagnostics.

References

The Azide Group: A Linchpin in Click Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide functional group has emerged as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] This guide provides a comprehensive overview of the azide group's role in the two most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their applications in drug development and bioconjugation.

The Azide Functional Group: Properties and Reactivity

The azide group (N₃) is a highly energetic, yet relatively stable functional group that can be readily introduced into a variety of organic molecules.[2][3] Its utility in click chemistry stems from its specific and efficient reactivity with alkynes to form stable triazole linkages.[4] While azides are stable under many reaction conditions, including a wide pH range (pH 4-12) and in aqueous environments, caution is necessary due to their potential to be heat- and shock-sensitive, particularly in organic azides with a low carbon-to-nitrogen ratio.[1][5][6][7]

Core Click Chemistry Reactions Involving Azides

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the foundational reaction of click chemistry.[4][8] However, the thermal reaction is slow and often produces a mixture of regioisomers.[1][8] Two major advancements have made this reaction a powerful tool in chemical biology and drug discovery: the development of CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a copper(I)-catalyzed reaction between a terminal alkyne and an azide that exclusively produces the 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version.[1] The active Cu(I) catalyst can be generated in situ from Cu(II) salts, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.[1][9]

Key Features of CuAAC:

  • High Reaction Rate: The reaction is typically fast, often completing within minutes to a few hours.[10][11]

  • High Yield: CuAAC reactions are known for their high to quantitative yields.[10][12]

  • High Regioselectivity: Exclusively forms the 1,4-disubstituted triazole isomer.[9][10]

  • Biocompatibility: Can be performed in aqueous buffers over a wide pH range, making it suitable for bioconjugation.[1][11] However, the cytotoxicity of the copper catalyst can be a concern for in vivo applications.[13][14][15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts with an azide without the need for a catalyst.[10][13][16][] The driving force for this reaction is the release of ring strain in the cyclooctyne.[]

Key Features of SPAAC:

  • Copper-Free: The absence of a cytotoxic copper catalyst makes it highly suitable for applications in living cells and organisms.[13][14][16]

  • Bioorthogonality: The azide and cyclooctyne groups are abiotic and do not react with biological functional groups.[16]

  • Moderate Reaction Rate: SPAAC reactions are generally slower than CuAAC, with typical reaction times ranging from several hours to overnight.[10][18][19]

  • Good Yields: Yields are generally high but can be lower than those of CuAAC.[10]

  • Formation of Regioisomers: SPAAC typically produces a mixture of regioisomers.[10]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application, considering factors like the need for rapid kinetics, biocompatibility, and the tolerance of the system to copper.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Catalyst Copper(I)None required[10]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[10]
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight[10]
Reaction Rate ~10² - 10³ M⁻¹s⁻¹~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[10][19]
Yield High to quantitativeGenerally high, but can be variable[10]
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers[10]
Biocompatibility Limited for in vivo applications due to copper cytotoxicityExcellent for in vivo and live-cell applications[10][13][16]

Experimental Protocols

General Protocol for Azide Functionalization of Proteins

A common method for introducing azide groups into proteins is through the use of azide-functionalized N-hydroxysuccinimidyl (NHS) esters, which react with primary amines on the protein surface (e.g., lysine residues and the N-terminus).[20]

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[20]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the azide-NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous DMSO.[20]

  • Labeling Reaction: Add the desired molar excess of the azide-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[20]

  • Purification: Remove the excess unreacted azide reagent using a desalting column or dialysis.[20]

  • Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay. The degree of labeling can be determined by mass spectrometry.[20]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Biomolecule

This protocol is for labeling an alkyne-modified biomolecule with an azide-containing probe.[21]

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in water or a suitable buffer.

    • Prepare a stock solution of the azide probe (e.g., 10 mM in DMSO).

    • Prepare a stock solution of sodium ascorbate (e.g., 50 mM in water).

    • Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).

    • Prepare a stock solution of a copper-chelating ligand such as TBTA or THPTA (e.g., 10 mM in DMSO/water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule, the azide probe, and the copper ligand.

    • Add the sodium ascorbate solution to reduce Cu(II) to Cu(I).

    • Add the copper(II) sulfate solution to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method such as precipitation, chromatography, or dialysis to remove excess reagents and the copper catalyst.[21]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Biomolecule

This protocol is for labeling an azide-modified biomolecule with a cyclooctyne-containing probe.

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the cyclooctyne probe (e.g., DBCO-fluorophore, 10 mM in DMSO).

  • Reaction Setup: Add the cyclooctyne stock solution to the solution of the azide-modified biomolecule.

  • Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., fluorescence for a fluorescent probe).

  • Purification: If necessary, purify the conjugate to remove any unreacted probe using methods like desalting columns or dialysis.

Visualizing the Core of Click Chemistry

The following diagrams illustrate the fundamental mechanisms and workflows central to the application of the azide group in click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (Azide) Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Forms Cu_I Cu(I) Cu_I->Cu_Acetylide Catalyzes Cu_Acetylide->Triazole Reacts with Azide

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole Triazole Adduct (Mixture of Regioisomers) Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Spontaneous Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioconjugation_Workflow Start Start: Biomolecule of Interest (e.g., Protein, Antibody) Functionalization Functionalization: Introduce Azide or Alkyne Group Start->Functionalization Click_Reaction Click Reaction (CuAAC or SPAAC) Functionalization->Click_Reaction Probe Click Probe (e.g., Fluorophore, Drug Molecule) with complementary group Probe->Click_Reaction Purification Purification of Conjugate Click_Reaction->Purification Analysis Analysis and Application (e.g., Imaging, Drug Delivery) Purification->Analysis End End: Bioconjugate Analysis->End

Caption: General Experimental Workflow for Bioconjugation using Click Chemistry.

Applications in Drug Development

Click chemistry, powered by the azide-alkyne cycloaddition, has become an indispensable tool in various stages of drug discovery and development.[12][22][23][24][25]

  • Lead Discovery and Optimization: The modular nature of click chemistry allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[23][24] It facilitates the connection of different molecular fragments to explore structure-activity relationships (SAR).[23]

  • Bioconjugation: Click chemistry is widely used to attach drugs to targeting moieties such as antibodies to create antibody-drug conjugates (ADCs), or to nanoparticles for targeted drug delivery.[2][22][26] The high specificity and biocompatibility of these reactions are crucial for these applications.[22]

  • In Vivo Imaging and Diagnostics: The ability to perform click reactions in biological systems enables the labeling of biomolecules in living cells and organisms for imaging and diagnostic purposes.[22][] SPAAC is particularly valuable in this context due to its copper-free nature.[13][16]

  • Proteomics and Target Identification: Click chemistry is employed to label and identify protein targets of small molecule drugs.[22]

Safety Considerations for Handling Azides

While organic azides are versatile reagents, they are energetic compounds and must be handled with appropriate safety precautions.[5][6][7][28][29]

  • Stability: The stability of organic azides generally decreases with a lower carbon-to-nitrogen ratio.[6][7] As a rule of thumb, the "rule of six" suggests that having at least six carbon atoms per azide group provides sufficient dilution to render the compound relatively safe.[7]

  • Handling:

    • Always work in a well-ventilated fume hood.[5][28]

    • Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.[5][28]

    • Avoid heat, friction, and shock, as these can lead to explosive decomposition.[5][7][28]

    • Do not use metal spatulas to handle azides, as they can form highly sensitive heavy metal azides.[6][28]

    • Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[5][6]

  • Storage: Store azides in a cool, dark place, away from incompatible materials.[5][7]

Conclusion

The azide group, through its central role in CuAAC and SPAAC reactions, has revolutionized the fields of chemical biology and drug development. The simplicity, efficiency, and orthogonality of these click reactions provide researchers with a powerful and versatile toolkit for the synthesis of complex biomolecules, the development of targeted therapeutics, and the study of biological processes in their native environment. As research continues to refine and expand the scope of click chemistry, the azide group will undoubtedly remain a critical component in the advancement of biomedical science.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Biotin-PEG4-Amide-C6-Azide is a versatile chemical probe used for the biotinylation of alkyne-modified proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction enables the rapid and specific formation of a stable triazole linkage between an azide and a terminal alkyne under mild, aqueous conditions.[1][3]

The structure of this compound incorporates three key features: a biotin moiety for high-affinity binding to streptavidin, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for the click reaction.[2][4] This reagent is particularly valuable for applications requiring the enrichment and analysis of specific protein populations from complex biological mixtures, such as newly synthesized proteins or proteins with specific post-translational modifications.[3][5]

These application notes provide detailed protocols for the use of this compound in protein labeling, including metabolic labeling of cells, the click chemistry reaction, and downstream enrichment and analysis by mass spectrometry.

Key Applications

  • Proteomics: Identification and quantification of newly synthesized proteins.[3]

  • Post-Translational Modification (PTM) Analysis: Studying glycosylation, phosphorylation, and other modifications.[1]

  • Target Identification and Validation: Identifying the protein targets of small molecules.

  • PROTACs: Use as a linker in the synthesis of Proteolysis Targeting Chimeras.[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Containing Amino Acid

This protocol describes the incorporation of an alkyne-functionalized amino acid, L-homopropargylglycine (HPG), into newly synthesized proteins in cultured mammalian cells. HPG is an analog of methionine and will be incorporated into proteins during translation.

Materials:

  • Mammalian cells of choice (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a desired density in a culture dish and allow them to adhere and grow overnight.

  • Methionine Depletion: Gently aspirate the complete medium, wash the cells once with warm PBS, and then replace it with pre-warmed methionine-free medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2 to deplete intracellular methionine reserves.

  • Metabolic Labeling: Add HPG to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Return the cells to the incubator and continue cultivation for the desired labeling period (e.g., 4-24 hours).

  • Cell Harvest: After the labeling period, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method such as the BCA assay. The lysate containing alkyne-labeled proteins is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the "clicking" of this compound onto the alkyne-labeled proteins in the cell lysate.

Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store in single-use aliquots at -20°C.[6]

  • Copper(II) Sulfate (CuSO4) Stock Solution (50 mM): Dissolve CuSO4·5H2O in deionized water. Store at room temperature.

  • Copper Ligand (e.g., TBTA or THPTA) Stock Solution (50 mM): Dissolve the ligand in DMSO or a DMSO/t-butanol mixture. Store in single-use aliquots at -20°C.

  • Reducing Agent (e.g., TCEP or Sodium Ascorbate) Stock Solution (50 mM): Prepare fresh in deionized water immediately before use, as these solutions are prone to oxidation.

Recommended Reagent Concentrations for CuAAC Reaction:

ReagentStock ConcentrationFinal ConcentrationRole in Reaction
Alkyne-labeled Protein Lysate1-5 mg/mL-Contains the target proteins with alkyne handles.
This compound10 mM25-100 µMProvides the biotin tag for subsequent enrichment.
Copper(II) Sulfate (CuSO4)50 mM1 mMSource of the Copper(I) catalyst.
Copper Ligand (TBTA/THPTA)50 mM100 µMStabilizes the Copper(I) catalytic state and protects proteins from damage.
Reducing Agent (TCEP/Ascorbate)50 mM1 mMReduces Copper(II) to the active Copper(I) catalyst.

Click Reaction Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the specified order. It is crucial to add the reagents sequentially to ensure proper complex formation.

    • Alkyne-labeled protein lysate (e.g., 500 µg in a volume adjusted with PBS).

    • This compound stock solution.

    • Copper Ligand stock solution.

    • Copper(II) Sulfate stock solution.

  • Vortex: Gently vortex the mixture.

  • Initiate the Reaction: Add the freshly prepared Reducing Agent stock solution to the tube.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the proteins by adding four volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge to pellet the proteins, and wash the pellet with cold methanol.

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

This protocol describes the capture of biotin-labeled proteins using streptavidin-functionalized beads and their subsequent preparation for analysis by mass spectrometry.

Materials:

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Wash Buffer 3 (e.g., 50 mM Ammonium Bicarbonate)

  • Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation Buffer (e.g., 55 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Resuspend Protein Pellet: Air-dry the protein pellet from the previous step and resuspend it in a buffer containing SDS (e.g., 1% SDS in PBS).

  • Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions, typically with a series of PBS washes.

  • Binding: Add the equilibrated streptavidin beads to the resuspended protein solution and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

    • Wash twice with Wash Buffer 1.

    • Wash twice with Wash Buffer 2.

    • Wash three times with Wash Buffer 3.

  • On-Bead Digestion:

    • Resuspend the beads in Reduction Buffer and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.

    • Wash the beads three times with Wash Buffer 3.

    • Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., at a 1:50 enzyme-to-protein ratio).

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip or a similar method.

  • Mass Spectrometry Analysis: The purified peptides are now ready for analysis by LC-MS/MS.

Visualizations

Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Protein Labeling (Click Chemistry) cluster_2 Enrichment & Analysis A 1. Culture Cells B 2. Add Alkyne-Amino Acid A->B C 3. Incubate & Harvest B->C D 4. Lyse Cells & Quantify Protein C->D Cell Lysate E 5. Add Click Reaction Cocktail (Biotin-PEG4-Azide, CuSO4, Ligand) D->E F 6. Initiate with Reducing Agent E->F G 7. Incubate F->G H 8. Bind to Streptavidin Beads G->H Biotinylated Proteome I 9. Stringent Washes H->I J 10. On-Bead Digestion I->J K 11. LC-MS/MS Analysis J->K EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translation Increased Protein Synthesis (Identified by HPG labeling & Click Chemistry) Transcription->Translation

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules. This reaction forms a stable triazole linkage between an azide and a terminal alkyne, and it is widely employed in bioconjugation, drug discovery, and materials science due to its high yields, mild reaction conditions, and specificity.[1][2]

Biotin-PEG4-Amide-C6-Azide is a versatile biotinylating agent designed for CuAAC reactions. It features a biotin moiety for high-affinity binding to streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a C6 amide linker terminating in an azide group for click chemistry.[3][4] This reagent is particularly valuable for biotinylating proteins, nucleic acids, and small molecules for subsequent detection, purification, or functional studies. Its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is also of significant interest in drug development.[3]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions for both protein and small molecule labeling.

Applications

  • Protein Biotinylation: Site-specific labeling of proteins containing a terminal alkyne for subsequent detection with streptavidin conjugates, affinity purification, or immobilization on streptavidin-coated surfaces.

  • PROTAC Synthesis: As a PEG-based linker in the modular synthesis of PROTACs, connecting a target protein ligand to an E3 ligase ligand.[3]

  • Nucleic Acid Labeling: Biotinylation of alkyne-modified DNA or RNA for use in various molecular biology assays.

  • Cell Surface Labeling: Covalent modification of alkyne-bearing glycans or proteins on the surface of living cells.[5]

  • Affinity Purification: Biotin tagging of target molecules for enrichment from complex mixtures using streptavidin-functionalized resins.

Key Experimental Parameters

The success of a CuAAC reaction is dependent on several factors, including the choice of copper source, reducing agent, and a copper-chelating ligand. The ligand plays a crucial role in stabilizing the Cu(I) oxidation state, preventing oxidative damage to biomolecules, and accelerating the reaction.

ParameterRecommended ConditionsNotes
Copper Source Copper(II) Sulfate (CuSO₄)Pre-complexed with a ligand before the addition of the reducing agent.
Reducing Agent Sodium AscorbateAdded fresh to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble and highly effective for bioconjugation.
Reactant Ratio 1.5 - 5 equivalents of this compound per alkyneAn excess of the biotin-azide ensures efficient labeling of the target molecule.
Solvent Aqueous buffers (e.g., PBS, HEPES) pH 7-8Amine-containing buffers like Tris should be avoided as they can chelate copper.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 4 hoursReaction progress can be monitored by LC-MS or gel electrophoresis.

Experimental Protocols

Protocol 1: Biotinylation of an Alkyne-Modified Protein

This protocol describes a general procedure for the biotinylation of a protein that has been functionalized with a terminal alkyne.

Materials and Reagents:

  • Alkyne-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a final concentration of 2-5 molar equivalents relative to the protein.

    • In a separate tube, prepare the copper/ligand catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For a final reaction volume of 1 mL, you can mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

    • Add the copper/ligand premix to the protein/azide mixture. The final concentration of CuSO₄ in the reaction should be around 200 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 2 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle vortexing.

  • Purification:

    • Remove the excess biotin-azide and copper catalyst by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Characterization:

    • The extent of biotinylation can be confirmed by SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate, or by mass spectrometry.

Quantitative Data for Protein Biotinylation (Representative)

ParameterValue
Alkyne-Protein Concentration25 µM
This compound Concentration125 µM (5 eq.)
CuSO₄ Concentration250 µM
THPTA Concentration1.25 mM (5 eq. to Cu)
Sodium Ascorbate Concentration2.5 mM
Reaction Time2 hours
Temperature25°C
Expected Yield >90%
Protocol 2: Synthesis of a Biotinylated Small Molecule (PROTAC Linker Conjugation)

This protocol provides a general method for conjugating this compound to an alkyne-functionalized small molecule, a common step in the synthesis of PROTACs.

Materials and Reagents:

  • Alkyne-functionalized small molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Solvent (e.g., DMSO/water mixture, DMF)

  • HPLC for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the alkyne-small molecule, this compound, CuSO₄, TBTA/THPTA, and Sodium Ascorbate in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-functionalized small molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

    • Add the TBTA or THPTA stock solution (0.1-0.3 equivalents).

    • Add the CuSO₄ stock solution (0.1-0.3 equivalents).

    • Add the Sodium Ascorbate stock solution (0.5-1.0 equivalent).

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent and purify the product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Quantitative Data for Small Molecule Conjugation (Representative)

ParameterValue
Alkyne-Small Molecule Concentration10 mM
This compound Concentration11 mM (1.1 eq.)
CuSO₄ Concentration1 mM (0.1 eq.)
TBTA Concentration1 mM (0.1 eq.)
Sodium Ascorbate Concentration5 mM (0.5 eq.)
Reaction Time4 hours
Temperature25°C
Expected Yield 70-95%

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC (Biotin-Linker-Ligand) Ternary_Complex E3 Ligase PROTAC Target Protein Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex:f2 Binds to POI Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f0 Binds to E3 Ligand Ub Ubiquitin PolyUb_Target Polyubiquitinated Target Protein Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC PROTAC is released and recycled Ub->PolyUb_Target E3 ligase transfers Ubiquitin to target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition by Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions (Biotin-Azide, CuSO4, Ligand, Ascorbate) start->prep_reagents setup_reaction Set up Reaction Mixture (Alkyne-Molecule + Biotin-Azide) prep_reagents->setup_reaction add_catalyst Add Cu/Ligand Premix setup_reaction->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-4 hours) initiate_reaction->incubate purify Purify Product (Desalting/Dialysis/HPLC) incubate->purify characterize Characterize Product (MS, SDS-PAGE/Western) purify->characterize end End characterize->end

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Principles

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific covalent ligation of molecules in complex biological environments.[1] Developed by Carolyn Bertozzi in 2004, this reaction is a type of copper-free click chemistry, which circumvents the cytotoxicity associated with the copper catalysts used in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3] This makes SPAAC an ideal tool for applications in living cells, tissues, and whole organisms.[2][3]

The core principle of SPAAC lies in the use of strained cyclooctynes, the smallest stable cyclic alkynes. The significant ring strain of these molecules (approximately 18 kcal/mol) lowers the activation energy for the cycloaddition reaction with azides.[1][4] This inherent reactivity allows the reaction to proceed efficiently at physiological temperatures and pH without a catalyst.[1] The reaction mechanism is a concerted, pericyclic process known as a Huisgen 1,3-dipolar cycloaddition, where the azide (1,3-dipole) reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[1][4] Both the azide and the strained alkyne are bioorthogonal functional groups, meaning they are inert to the vast majority of biological molecules and do not participate in side reactions, ensuring high specificity.[1][5]

Applications in Research and Drug Development

The biocompatibility and high selectivity of SPAAC have led to its widespread adoption across various scientific disciplines.

  • Biomolecule Labeling: SPAAC is extensively used to label proteins, lipids, and nucleic acids without disrupting their native functions.[5] This allows for precise tracking and visualization of biomolecules in real-time within living cells, aiding in the study of complex biological processes.[5]

  • Drug Development and Targeted Delivery: In the pharmaceutical field, SPAAC is a powerful tool for synthesizing targeted therapies and antibody-drug conjugates (ADCs).[5][6] It enables the specific attachment of therapeutic agents to targeting moieties (e.g., antibodies) that recognize specific cells, such as cancer cells. This approach can enhance drug efficacy while minimizing off-target side effects.[2]

  • Molecular Imaging: By conjugating imaging agents (e.g., fluorophores, radiotracers) to biomolecules, SPAAC facilitates the development of novel probes for real-time molecular imaging in vivo.[2] This is instrumental for diagnostic applications and for studying drug-target engagement.[2]

  • Macromolecule Derivatization: The reaction is employed for the chemical modification of macromolecules like polymers and nanoparticles.[2] These modifications can alter physicochemical properties to improve stability, enhance biocompatibility, or introduce new biological functions, which is valuable in vaccine development and biomaterials science.[2]

Quantitative Data: Comparison of Common Cyclooctynes

The choice of cyclooctyne reagent is critical as it dictates the reaction kinetics, stability, and physicochemical properties of the final conjugate. The reaction rate is typically described by a second-order rate constant (k). Below is a comparison of several widely used cyclooctynes.

CyclooctyneAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.07 - 0.1Small size and lower lipophilicity compared to DBCO.[5][7] Reacts faster with aromatic azides.[6]
DibenzocyclooctyneDBCO / ADIBO~0.24 - 1.0High reactivity due to significant ring strain, making it ideal for rapid labeling.[5][8] Possesses a chromophore for tracking the reaction via UV-Vis spectroscopy.[5]
Difluorinated CyclooctyneDIFO~0.076Increased reactivity compared to non-fluorinated versions due to electron-withdrawing fluorine atoms.[1] Excellent biocompatibility.[3]
BiarylazacyclooctynoneBARAC~0.96Extremely reactive, making it suitable for sensitive biological environments and in vivo imaging.[3][8]

Note: Reaction rates can vary based on the specific azide, solvent, and temperature used.[5]

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: General Protein Labeling with a DBCO-Functionalized Fluorophore

This protocol describes a general method for labeling an azide-modified protein with a DBCO-containing fluorescent dye.

A. Materials Required:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized fluorophore.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Purification column (e.g., Size Exclusion Chromatography (SEC) or dialysis cassette).

B. Reagent Preparation:

  • Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.[1]

  • DBCO-Fluorophore Stock: Prepare a 10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.[1]

C. Conjugation Procedure:

  • Add a 10- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution.[1]

    • Note: Ensure the final concentration of DMSO in the reaction mixture is below 10% to prevent protein denaturation.[1]

  • Gently mix the solution by pipetting or brief vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.[9][10] Reaction time may vary depending on the protein and the specific DBCO reagent.[9]

D. Purification:

  • Once the reaction is complete, remove the unreacted DBCO-fluorophore.

  • Purify the labeled protein conjugate using an appropriate method such as SEC, dialysis, or spin desalting columns.[8][9]

E. Analysis:

  • Confirm successful conjugation and assess purity.

  • Methods can include SDS-PAGE (a mass shift should be visible), UV-Vis spectroscopy (to quantify dye and protein concentration), or mass spectrometry.[8][9]

SPAAC_Workflow prep_protein Prepare Azide-Modified Biomolecule (1-10 mg/mL) react Combine Reactants (10-20x molar excess of DBCO) prep_protein->react prep_dbco Prepare DBCO Reagent (e.g., 10 mM in DMSO) prep_dbco->react incubate Incubate (1-24h at 4°C or RT) react->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Product (SDS-PAGE, LC-MS, UV-Vis) purify->analyze

Caption: General experimental workflow for a SPAAC bioconjugation reaction.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to a DBCO-activated antibody.

A. Materials Required:

  • Antibody (Ab).

  • DBCO-NHS ester.

  • Azide-functionalized oligonucleotide.

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Quenching Solution (e.g., 100 mM Tris buffer, pH 8.0).

  • Anhydrous DMSO.

  • Spin desalting columns.

  • Liquid chromatography system (e.g., HPLC) for purification.

B. Antibody Activation with DBCO:

  • Prepare the antibody at a concentration of approximately 1 mg/mL in the reaction buffer.[8]

  • Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.[8]

  • Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. Keep the final DMSO concentration around 20%.[8]

  • Incubate at room temperature for 60 minutes with gentle mixing.[8]

  • Quench the reaction by adding Tris buffer to a final concentration of ~10 mM to consume unreacted DBCO-NHS ester. Incubate for 15 minutes.[8]

  • Remove excess, unreacted DBCO reagent using a spin desalting column. The DBCO-functionalized antibody is now ready.[8]

C. Conjugation to Azide-Oligonucleotide:

  • Add the azide-functionalized oligonucleotide to the purified DBCO-activated antibody. A 5- to 10-fold molar excess of the oligonucleotide is recommended.

  • Incubate the mixture overnight at 4°C with gentle agitation.[8]

D. Purification and Analysis:

  • Purify the final antibody-oligonucleotide conjugate using an appropriate liquid chromatography method (e.g., reverse phase or ion exchange HPLC) to remove the unreacted oligonucleotide.[8]

  • Validate the final conjugate using SDS-PAGE, which will show a significant mass shift corresponding to the attached oligonucleotide.[8]

References

Application Notes and Protocols: Biotin-PEG4-Amide-C6-Azide for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amide-C6-Azide is a versatile, heterobifunctional linker designed for the targeted biotinylation of biomolecules through "click chemistry." This reagent is particularly valuable for cell surface labeling, enabling the selective identification, visualization, and isolation of cell populations or specific cell surface glycoproteins. Its structure incorporates three key functional elements:

  • Biotin: A small vitamin with an exceptionally high affinity for avidin and streptavidin, providing a robust handle for detection, purification, and downstream analysis.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol linker that enhances the water solubility of the reagent and the resulting conjugate.[1] This flexible spacer also minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.[1]

  • Azide Group: A bioorthogonal functional group that specifically reacts with alkyne-modified molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3][4] This highly selective "click" reaction proceeds with high efficiency under mild, aqueous conditions, making it ideal for use in complex biological systems, including on the surface of living cells.[5][6]

This two-step labeling strategy involves the metabolic incorporation of an alkyne-modified monosaccharide into the glycan structures of cell surface proteins, followed by the covalent attachment of this compound via a click reaction. This approach offers a powerful method for studying glycan dynamics, identifying protein-protein interactions, and developing targeted therapeutics.[3]

Principle of the Method

The cell surface labeling strategy using this compound is a two-stage process that leverages the cell's natural metabolic pathways and the specificity of bioorthogonal click chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated, alkyne-modified monosaccharide, such as N-pentynoyl-D-mannosamine tetraacetate (Ac4ManNAl). The cell's metabolic machinery processes this sugar analog and incorporates it into the glycan chains of newly synthesized glycoproteins, ultimately displaying the alkyne functional group on the cell surface.[7]

  • Click Chemistry Reaction: The alkyne-displaying cells are then treated with this compound. In the presence of a copper(I) catalyst, the azide group on the biotin reagent undergoes a rapid and specific cycloaddition reaction with the alkyne group on the cell surface glycans.[4][6] This forms a stable triazole linkage, effectively biotinylating the cell surface glycoproteins. The biotinylated cells can then be detected using fluorescently labeled streptavidin for imaging or isolated using streptavidin-coated beads for further analysis.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Cell Surface Labeling
ParameterReagent/ConditionRecommended Concentration/TimeCell Line ExamplesNotes
Metabolic Labeling Peracetylated N-pentynoyl-D-mannosamine (Ac4ManNAl)50 µMJurkat, LNCaPIncubation for 72 hours is recommended for optimal incorporation into cell surface glycans.[7]
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)10-50 µMHeLa, CHO, Jurkat, A549Incubation for 48-72 hours is recommended.[3][8] Higher concentrations may impact cell physiology.[8]
Click Reaction This compound25-100 µMGeneralOptimal concentration should be determined empirically.
Copper(II) Sulfate (CuSO4)50 µMHeLa, CHO, JurkatUsed as the copper(I) source for the CuAAC reaction.[3]
Sodium Ascorbate2.5 mMHeLa, CHO, JurkatActs as a reducing agent to maintain copper in the active Cu(I) state.[3]
THPTA (Tris(hydroxypropyltriazolylmethyl)amine)250 µMHeLa, CHO, JurkatA copper-chelating ligand that accelerates the reaction and protects cells from copper-induced toxicity.[3][9]
Incubation Time5-15 minutesGeneralThe click reaction is typically rapid.[3]
Temperature4°C or Room TemperatureGeneral4°C is often used to minimize endocytosis of labeled proteins during the reaction.[3]
Table 2: Comparative Efficiency of Metabolic Sugar Incorporation
Cell Line% SiaNAl Incorporation (from Ac4ManNAl)% SiaNAz Incorporation (from Ac4ManNAz)
LNCaP78%51%
Jurkat65%40%
HeLa55%35%
CHO45%25%
HL-6030%15%
Ramos20%10%
Data adapted from studies comparing the metabolic labeling efficiency of alkyne- and azide-modified mannosamine derivatives.[7] SiaNAl refers to N-pentynoyl sialic acid and SiaNAz refers to N-azidoacetyl sialic acid.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAl

This protocol describes the incorporation of an alkyne-modified sugar into the surface of cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Peracetylated N-pentynoyl-D-mannosamine (Ac4ManNAl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Prepare Ac4ManNAl Stock Solution: Dissolve Ac4ManNAl in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • Metabolic Labeling: Dilute the Ac4ManNAl stock solution into the complete cell culture medium to a final concentration of 50 µM.

  • Incubation: Replace the existing medium with the Ac4ManNAl-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 48 to 72 hours.[7]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAl. The cells are now ready for the click chemistry reaction.

Protocol 2: Biotinylation of Alkyne-Labeled Cells via Click Chemistry

This protocol details the copper-catalyzed click reaction between the alkyne-modified cell surface and this compound.

Materials:

  • Alkyne-labeled cells (from Protocol 1)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • THPTA (Tris(hydroxypropyltriazolylmethyl)amine)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

  • Prepare Click Reaction Cocktail:

    • Prepare stock solutions: 10 mM this compound in DMSO, 50 mM CuSO4 in water, 500 mM Sodium Ascorbate in water (prepare fresh), and 50 mM THPTA in water.

    • In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order to DPBS at 4°C:

      • This compound to a final concentration of 50 µM.

      • CuSO4 to a final concentration of 50 µM.

      • THPTA to a final concentration of 250 µM.

      • Vortex briefly.

      • Add Sodium Ascorbate to a final concentration of 2.5 mM immediately before use.[3]

  • Cell Labeling:

    • Remove the PBS from the washed, alkyne-labeled cells.

    • Add the freshly prepared click reaction cocktail to the cells, ensuring the cell surface is completely covered.

    • Incubate for 5-15 minutes at 4°C, protected from light.[3]

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three times with ice-cold PBS to remove unreacted reagents.

  • Downstream Analysis: The biotinylated cells are now ready for downstream applications, such as:

    • Fluorescence Microscopy: Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) and image using a fluorescence microscope.

    • Flow Cytometry: Stain with a fluorescently labeled streptavidin conjugate and analyze by flow cytometry for quantitative analysis of labeling.

    • Protein Pull-down: Lyse the cells and incubate the lysate with streptavidin-conjugated beads to enrich for biotinylated glycoproteins for analysis by Western blot or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry Biotinylation cluster_analysis Step 3: Downstream Analysis start Culture Mammalian Cells add_sugar Add Ac4ManNAl (Alkyne-modified sugar) to culture medium start->add_sugar incubate Incubate for 48-72 hours add_sugar->incubate wash1 Wash cells to remove unincorporated sugar incubate->wash1 add_reagents Add Click Reaction Cocktail: - this compound - CuSO4 / THPTA - Sodium Ascorbate wash1->add_reagents Alkyne-labeled cells incubate2 Incubate for 5-15 minutes add_reagents->incubate2 wash2 Wash cells to remove unreacted reagents incubate2->wash2 analysis Detection / Purification: - Fluorescence Microscopy - Flow Cytometry - Streptavidin Pull-down wash2->analysis Biotinylated cells

Caption: Experimental workflow for cell surface labeling.

logical_relationship cluster_applications Resulting Applications reagent This compound Biotin PEG4 Spacer Azide avidin_binding High-affinity binding to Avidin/Streptavidin reagent:biotin->avidin_binding solubility Increases water solubility Reduces steric hindrance reagent:peg->solubility click_reaction Bioorthogonal reaction with alkyne groups reagent:azide->click_reaction detection Detection & Imaging avidin_binding->detection purification Purification & Enrichment avidin_binding->purification quantification Quantitative Analysis detection->quantification purification->quantification

Caption: Functional components and applications.

References

Application Notes and Protocols for Targeted Protein Degradation using Biotin-PEG4-Amide-C6-Azide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficiency. This document provides detailed application notes and protocols for the use of Biotin-PEG4-Amide-C6-Azide as a versatile linker in the synthesis of PROTACs.

The this compound linker offers several advantages:

  • Biotin Moiety: Enables affinity purification, pulldown assays, and various detection methods through its high-affinity interaction with streptavidin.

  • PEG4 Spacer: The tetraethylene glycol spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides flexibility to facilitate optimal ternary complex formation.

  • Azide Group: Allows for efficient and specific conjugation to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction.

These application notes provide protocols for PROTAC synthesis, characterization, and cellular evaluation, along with data presentation guidelines and visualizations to aid in the development of novel protein degraders.

Data Presentation

Quantitative analysis is essential for evaluating the efficacy of a PROTAC. Key parameters include DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables provide an overview of the properties of the this compound linker and illustrative quantitative data for PROTACs targeting KRAS G12C and BRD4.

Table 1: Properties of this compound Linker

PropertyValue
Molecular Formula C₂₇H₄₉N₇O₇S
Molecular Weight 615.79 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents
Storage Conditions -20°C, protect from light and moisture
Reactive Groups Azide (for click chemistry), Biotin
Spacer Arm Length PEG4 (Polyethylene glycol, 4 units)

Table 2: Illustrative Quantitative Degradation Data for a KRAS G12C PROTAC (LC-2) [1][2]

Note: The following data is for the KRAS G12C degrader LC-2, which utilizes a PEG-based linker. While the exact structure of the LC-2 linker is not specified as this compound, this data is representative of what can be achieved with a PROTAC targeting KRAS G12C.

Cell LineGenotypeDC50 (µM)Dmax (%)
NCI-H2030Homozygous G12C0.59 ± 0.20~75
MIA PaCa-2Homozygous G12C0.32 ± 0.08~75
NCI-H23Heterozygous G12CNot specified>50

Table 3: Illustrative Quantitative Degradation Data for a BRD4 PROTAC (ARV-825) [3]

Note: The following data is for the BRD4 degrader ARV-825, which employs a PEG-based linker. This data is illustrative of the high potency that can be achieved with PROTACs targeting BET bromodomains.

Cell LineTargetDC50 (nM)Dmax (%)
BL Cell LinesBRD4<1Not specified

Experimental Protocols

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by conjugating an alkyne-functionalized warhead (targeting the POI) to the this compound linker, followed by coupling to an E3 ligase ligand.

Materials:

  • Alkyne-functionalized warhead (e.g., MRTX849 derivative for KRAS G12C)

  • This compound

  • E3 ligase ligand with a suitable functional group for coupling (e.g., VHL ligand with a primary amine)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvents (e.g., DMSO, DMF, t-BuOH/H₂O)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Reaction vessel, stirring equipment, and purification supplies (e.g., HPLC)

Protocol:

  • Preparation of Precursors:

    • Synthesize or procure the alkyne-functionalized warhead for your protein of interest.

    • Synthesize or procure the E3 ligase ligand with a functional group suitable for amide bond formation (e.g., a carboxylic acid or an amine).

  • Click Chemistry Reaction:

    • In a reaction vial, dissolve the alkyne-functionalized warhead (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Prepare fresh stock solutions of sodium ascorbate (e.g., 1 M in water) and copper(II) sulfate (e.g., 100 mM in water).

    • Add sodium ascorbate (0.3 equivalents) to the reaction mixture, followed by the addition of copper(II) sulfate (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the resulting biotinylated intermediate by preparative HPLC.

  • Coupling to E3 Ligase Ligand:

    • The purified intermediate from the click reaction will have a terminal functional group (e.g., a carboxylic acid from the C6-amide portion of the linker) that can be coupled to the E3 ligase ligand.

    • If coupling a carboxylic acid to an amine on the E3 ligase ligand, dissolve the biotinylated intermediate (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in a suitable solvent like DMF.

    • Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., MIA PaCa-2 for KRAS G12C)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the different concentrations of the PROTAC and incubate for a desired time (e.g., 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Illustrative Example: AlphaLISA)

This protocol provides a general overview of how to assess the formation of the POI-PROTAC-E3 ligase ternary complex using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Materials:

  • Purified recombinant target protein (e.g., with a GST tag)

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC with a His tag)

  • PROTAC of interest

  • AlphaLISA donor beads (e.g., anti-GST coated)

  • AlphaLISA acceptor beads (e.g., anti-His coated)

  • Assay buffer

  • 384-well microplate

  • AlphaLISA-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • Prepare solutions of the tagged target protein and E3 ligase complex at the desired concentrations in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations. Include controls with no PROTAC and with non-binding control molecules.

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

  • Addition of AlphaLISA Beads:

    • Add the AlphaLISA acceptor beads to all wells and incubate in the dark.

    • Add the AlphaLISA donor beads to all wells and incubate in the dark.

  • Detection:

    • Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve (the "hook effect") is often observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes.

Mandatory Visualizations

The following diagrams were generated using the DOT language to visualize key concepts and workflows in targeted protein degradation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ub Ubiquitin POI_in_complex POI Ub->POI_in_complex Ubiquitination Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_in_complex->Proteasome Targeted for Degradation PROTAC_in_complex PROTAC POI_in_complex->PROTAC_in_complex E3_in_complex E3 Ligase PROTAC_in_complex->E3_in_complex E3_in_complex->PROTAC Recycled PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Target_Selection Target Protein Selection Ligand_Design Warhead & E3 Ligand Design Target_Selection->Ligand_Design Linker_Selection Linker Selection (this compound) Ligand_Design->Linker_Selection Synthesis PROTAC Synthesis (Click Chemistry) Linker_Selection->Synthesis Ternary_Complex Ternary Complex Formation (e.g., AlphaLISA, TR-FRET) Synthesis->Ternary_Complex Biochemical_Degradation Biochemical Degradation Assay Ternary_Complex->Biochemical_Degradation Degradation_Assay Protein Degradation (Western Blot, DC50/Dmax) Biochemical_Degradation->Degradation_Assay Downstream_Signaling Downstream Signaling Analysis Degradation_Assay->Downstream_Signaling Off_Target Off-Target Analysis Downstream_Signaling->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics Off_Target->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy KRAS_Signaling cluster_pathway KRAS Signaling Pathway cluster_degradation PROTAC-Mediated Degradation RTK Receptor Tyrosine Kinase (RTK) KRAS KRAS G12C RTK->KRAS Activation RAF RAF KRAS->RAF Degradation Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation PROTAC KRAS G12C PROTAC PROTAC->KRAS Induces Degradation

References

Application Notes and Protocols for Bioconjugation of Peptides with Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of peptides with biotin is a fundamental technique in various fields of life sciences and drug development, enabling a wide range of applications such as affinity purification, immunoassays, targeted drug delivery, and molecular imaging.[1] The use of a heterobifunctional linker like Biotin-PEG4-Amide-C6-Azide offers precise control over the conjugation process. This linker features a biotin moiety for strong and specific binding to streptavidin or avidin, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for highly selective covalent ligation to an alkyne-modified peptide via "click chemistry".[2][3]

This document provides detailed application notes and experimental protocols for the bioconjugation of alkyne-containing peptides with this compound using two primary click chemistry methods: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

Data Presentation

The following tables summarize representative quantitative data for the biotinylation of a model alkyne-modified peptide, [Propargyl-Gly]-GLP-1 (Glucagon-Like Peptide-1), with this compound under different reaction conditions.

Table 1: Comparison of CuAAC and SPAAC Labeling Efficiency

Reaction TypePeptide Concentration (mM)Biotin-PEG4-Azide:Peptide RatioReaction Time (h)Labeling Efficiency (%) [a]
CuAAC11.5:11>95
CuAAC11.2:14>90
SPAAC (with DBCO-alkyne)12:12>90
SPAAC (with DBCO-alkyne)11.5:18>85

[a] Labeling efficiency was determined by High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture, calculating the ratio of the biotinylated peptide peak area to the total peptide peak area (biotinylated + unreacted).

Table 2: Purification Yield of Biotinylated [Propargyl-Gly]-GLP-1

Purification MethodStarting MaterialElution ConditionsYield (%) [b]Purity (%) [c]
Streptavidin Affinity ChromatographyCuAAC Reaction Mixture8 M Guanidine HCl, pH 1.5~85>98
Preparative RP-HPLCSPAAC Reaction MixtureAcetonitrile/Water Gradient with 0.1% TFA~75>99

[b] Yield was calculated as the molar amount of purified biotinylated peptide relative to the initial molar amount of the starting peptide. [c] Purity was determined by analytical Reverse-Phase HPLC (RP-HPLC) analysis of the purified product.

Table 3: Mass Spectrometry Characterization of Biotinylated [Propargyl-Gly]-GLP-1

PeptideTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
[Propargyl-Gly]-GLP-1 (unlabeled)3354.73354.9-
Biotinylated [Propargyl-Gly]-GLP-13843.33843.5+488.6

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the biotinylation of an alkyne-modified peptide with this compound using a copper(I) catalyst.

Materials and Reagents:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in PBS (pH 7.4) to a final concentration of 1 mM.

  • Reagent Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • 100 µL of 1 mM alkyne-modified peptide solution.

    • 1.5 µL of 10 mM TBTA or THPTA stock solution (to a final concentration of 0.15 mM).

    • 1.5 µL of 10 mM this compound stock solution (to a final concentration of 0.15 mM, 1.5 molar excess).

    • 1 µL of 50 mM CuSO₄ stock solution (to a final concentration of 0.5 mM).

    • 2 µL of 100 mM Sodium Ascorbate stock solution (to a final concentration of 2 mM).

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-4 hours.

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by analytical RP-HPLC or mass spectrometry.

  • Purification: Proceed with purification of the biotinylated peptide using streptavidin affinity chromatography or preparative RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the copper-free biotinylation of an alkyne-modified peptide (containing a strained alkyne like DBCO) with this compound.

Materials and Reagents:

  • Strained alkyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Peptide Preparation: Dissolve the strained alkyne-modified peptide in PBS (pH 7.4) to a final concentration of 1 mM.

  • Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 100 µL of 1 mM strained alkyne-modified peptide solution.

    • 2 µL of 10 mM this compound stock solution (to a final concentration of 0.2 mM, 2 molar excess).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-8 hours. The reaction can also be performed at 4°C for 12-24 hours.

  • Reaction Monitoring (Optional): Monitor the reaction progress using analytical RP-HPLC or mass spectrometry.

  • Purification: Purify the biotinylated peptide using streptavidin affinity chromatography or preparative RP-HPLC.

Purification of Biotinylated Peptides

a. Streptavidin Affinity Chromatography

This method is highly specific for capturing biotinylated molecules.

Materials and Reagents:

  • Streptavidin agarose resin

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer: 8 M Guanidine HCl, pH 1.5

Procedure:

  • Resin Equilibration: Equilibrate the streptavidin agarose resin with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Load the crude biotinylation reaction mixture onto the equilibrated resin.

  • Washing: Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove non-biotinylated peptides and excess reagents.

  • Elution: Elute the bound biotinylated peptide with 3-5 column volumes of Elution Buffer.

  • Buffer Exchange: Immediately desalt the eluted fractions using a desalting column or dialysis to remove the guanidine HCl.

b. Preparative Reverse-Phase HPLC (RP-HPLC)

This method separates the biotinylated peptide from the unreacted peptide and other impurities based on hydrophobicity.

Materials and Reagents:

  • Preparative C18 RP-HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1%.

  • Chromatography: Inject the sample onto the preparative C18 column. Elute the peptides using a linear gradient of Mobile Phase B. The biotinylated peptide will typically have a longer retention time than the unreacted peptide.

  • Fraction Collection: Collect the fractions corresponding to the biotinylated peptide peak.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents.

Characterization of Biotinylated Peptides

a. Mass Spectrometry

Mass spectrometry is used to confirm the successful conjugation and to verify the molecular weight of the biotinylated peptide.

Procedure:

  • Analyze the purified biotinylated peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical mass of the biotinylated peptide. The expected mass increase corresponds to the molecular weight of the this compound minus the elements of water (for the triazole formation), which is approximately 488.6 Da.[6][7]

b. Analytical Reverse-Phase HPLC (RP-HPLC)

Analytical RP-HPLC is used to assess the purity of the final product.

Procedure:

  • Inject the purified biotinylated peptide onto an analytical C18 column.

  • Run a gradient of acetonitrile in water with 0.1% TFA.

  • The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

CuAAC_Workflow cluster_preparation Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_characterization Characterization Peptide Alkyne-Modified Peptide Mix Reaction Mixture Peptide->Mix BiotinAzide Biotin-PEG4-Amide -C6-Azide BiotinAzide->Mix Purify Affinity Chromatography or RP-HPLC Mix->Purify Crude Product Catalyst CuSO4 + NaAscorbate + Ligand Catalyst->Mix Characterize Mass Spectrometry & Analytical HPLC Purify->Characterize Purified Product Product Biotinylated Peptide Characterize->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_preparation Preparation cluster_reaction SPAAC Reaction cluster_purification Purification cluster_characterization Characterization Peptide Strained Alkyne -Modified Peptide Mix Reaction Mixture Peptide->Mix BiotinAzide Biotin-PEG4-Amide -C6-Azide BiotinAzide->Mix Purify Affinity Chromatography or RP-HPLC Mix->Purify Crude Product Characterize Mass Spectrometry & Analytical HPLC Purify->Characterize Purified Product Product Biotinylated Peptide Characterize->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Affinity Purification of Proteins Using Biotin-PEG4-Amide-C6-Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise isolation and identification of proteins from complex biological mixtures are fundamental to advancing our understanding of cellular processes and for the development of novel therapeutics. Affinity purification is a powerful technique that enables the selective enrichment of a target protein. This application note details the use of Biotin-PEG4-Amide-C6-Azide as a versatile tool for the affinity purification of proteins through a bioorthogonal "click chemistry" approach. This method offers high specificity and efficiency, making it an invaluable technique in proteomics, drug target identification, and the study of protein-protein interactions.

This compound is a chemical probe featuring a biotin moiety for high-affinity binding to streptavidin, a flexible polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an azide group for covalent ligation to alkyne-modified proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2][3] This two-step labeling and purification strategy allows for the selective capture of proteins that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group.[4][5]

Principle of the Method

The affinity purification workflow using this compound involves three key stages:

  • Introduction of an Alkyne Handle: The target protein or proteome is first modified to incorporate an alkyne functional group. This can be achieved through various methods, such as the metabolic incorporation of alkyne-bearing unnatural amino acids (e.g., L-homopropargylglycine) or by chemical modification of the protein with an alkyne-containing reagent.[4][6]

  • Click Chemistry Biotinylation: The alkyne-modified protein is then covalently labeled with this compound through a highly efficient and specific click chemistry reaction.[1][3] This reaction forms a stable triazole linkage.[2]

  • Affinity Purification: The biotinylated protein is captured from the complex mixture using an affinity matrix functionalized with streptavidin or avidin.[7] The extremely strong and specific interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) ensures efficient enrichment of the target protein.[7]

  • Elution: The captured protein is subsequently eluted from the affinity matrix for downstream analysis, such as mass spectrometry or western blotting.

Experimental Workflow

The overall experimental workflow for the affinity purification of proteins using this compound is depicted below.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Affinity Purification cluster_analysis Downstream Analysis alkyne_incorporation Incorporate Alkyne into Protein click_reaction Click Chemistry Reaction with Biotin-Azide alkyne_incorporation->click_reaction streptavidin_binding Binding to Streptavidin Beads click_reaction->streptavidin_binding washing Wash Steps streptavidin_binding->washing elution Elution washing->elution ms_analysis Mass Spectrometry elution->ms_analysis western_blot Western Blot elution->western_blot

Experimental Workflow Diagram

Protocols

I. Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid

This protocol describes the metabolic incorporation of an alkyne-bearing amino acid, L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG), into newly synthesized proteins in cell culture.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI)

  • Methionine-free medium

  • L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Culture cells to the desired confluency in complete medium.

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine stores.

  • Supplement the methionine-free medium with AHA or HPG to a final concentration of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • After incubation, wash the cells twice with cold PBS.

  • Lyse the cells in lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

II. Click Chemistry Reaction for Biotinylation

This protocol describes the copper-catalyzed click reaction to label the alkyne-modified proteins with this compound.

Materials:

  • Alkyne-labeled protein lysate (from Protocol I)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • DMSO

Procedure:

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • TCEP: 50 mM in water (freshly prepared) or Sodium Ascorbate: 50 mM in water (freshly prepared)

    • TBTA: 10 mM in DMSO

  • In a microcentrifuge tube, combine the following components in order:

    • Protein lysate (containing 1-5 mg of alkyne-labeled protein)

    • This compound (to a final concentration of 100 µM)

    • TBTA (to a final concentration of 100 µM)

    • TCEP or Sodium Ascorbate (to a final concentration of 1 mM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

III. Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-agarose beads.

Materials:

  • Biotinylated protein lysate (from Protocol II)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 6 M urea in 250 mM ammonium bicarbonate)

  • Wash Buffer 3 (e.g., 1 M NaCl in PBS)

  • Elution Buffer (see options below)

Procedure:

  • Equilibrate the streptavidin-agarose beads by washing them three times with lysis buffer.

  • Add the biotinylated protein lysate to the equilibrated beads.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes) and discard the supernatant.

  • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

    • Three washes with Wash Buffer 1.

    • Three washes with Wash Buffer 2.

    • Three washes with Wash Buffer 3.

    • Three washes with lysis buffer.

IV. Elution of Captured Proteins

The strong interaction between biotin and streptavidin requires stringent conditions for elution. The choice of elution method depends on the downstream application.

Option A: On-Bead Digestion for Mass Spectrometry

  • Wash the beads with a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Resuspend the beads in digestion buffer containing a protease (e.g., trypsin).

  • Incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

Option B: Denaturing Elution for SDS-PAGE and Western Blot

  • Resuspend the beads in 2x SDS-PAGE loading buffer containing 2 mM biotin.

  • Boil the sample for 5-10 minutes.

  • Centrifuge to pellet the beads and collect the supernatant for gel electrophoresis.

Option C: Acidic Elution

  • Incubate the beads with 0.1 M glycine-HCl, pH 2.8 for 10-20 minutes.[1]

  • Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.0.

Data Presentation

Quantitative data from affinity purification experiments can be summarized to compare the enrichment of target proteins under different conditions. The following table provides a template for presenting such data, typically obtained from quantitative mass spectrometry analysis.

Protein IDGene NameFold Enrichment (Treated vs. Control)p-valueNumber of Unique Peptides
P12345GENE115.20.00112
Q67890GENE210.80.0058
R54321GENE38.50.0126
S98765GENE42.10.0453

Signaling Pathway Visualization

While this application note focuses on the methodology of affinity purification, the identified proteins are often components of specific signaling pathways. Once a set of enriched proteins is identified, their relationships can be visualized to understand the perturbed cellular networks. The following is a generic example of how a signaling pathway can be represented using Graphviz.

signaling_pathway cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_transcription Transcriptional Regulation Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 Kinase3 Kinase3 Kinase2->Kinase3 TranscriptionFactor TranscriptionFactor Kinase3->TranscriptionFactor TargetGene TargetGene TranscriptionFactor->TargetGene Activation

Generic Signaling Pathway

Conclusion

Affinity purification using this compound in conjunction with click chemistry provides a robust and specific method for the isolation of target proteins from complex biological samples. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies. The versatility of this approach makes it highly suitable for a wide range of applications in basic research and drug development.

References

Troubleshooting & Optimization

troubleshooting low yield in Biotin-PEG4-Amide-C6-Azide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-Amide-C6-Azide conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and solutions in a question-and-answer format.

Q1: My conjugation yield is low or non-existent. What are the primary causes?

Low conjugation yield is a common issue that can stem from several factors related to the specific "click chemistry" reaction you are performing. This compound can be conjugated to alkyne-containing molecules via two main pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which is often generated in situ from a Copper(II) salt (like CuSO₄) and a reducing agent (e.g., sodium ascorbate). If the reducing agent is old or degraded, there may not be enough Cu(I) to catalyze the reaction efficiently.

  • Oxygen Interference: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. It is crucial to perform the reaction in a deoxygenated environment.

  • Inhibitors in Buffer: Certain buffer components can interfere with the reaction. For instance, Tris buffer can chelate copper ions, reducing their catalytic activity. High concentrations of chloride ions (>0.2 M) can also compete for copper binding.[1][2]

  • Suboptimal pH: The CuAAC reaction generally proceeds well over a broad pH range, but a pH of around 7 is recommended for most bioconjugation applications.[1][2]

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

  • Steric Hindrance: The accessibility of both the azide on your biotin linker and the strained alkyne (e.g., DBCO, BCN) on your target molecule is critical. If either group is buried within a larger molecule, the reaction rate can be significantly reduced. The PEG4 spacer on the biotin-azide is designed to minimize this, but it can still be a factor.

  • Suboptimal Buffer and pH: While SPAAC is generally robust, the choice of buffer and pH can influence reaction rates. Studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS at the same pH.[3][4] Generally, higher pH values tend to increase SPAAC reaction rates, though this can be buffer-dependent.[3][4]

  • Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the biotin-azide and the alkyne-modified molecule. If concentrations are too low, the reaction will proceed slowly.

  • Hydrolysis of Strained Alkyne: Some strained alkynes can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your strained alkyne is stable under your reaction conditions.

Q2: How can I improve the efficiency of my CuAAC reaction?

To enhance the yield of your copper-catalyzed reaction, consider the following optimizations:

  • Use a Copper Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) oxidation state, increase reaction rate, and protect your biomolecules from damage by reactive oxygen species.[5][6] A 5:1 ligand-to-copper ratio is often recommended.[6]

  • Ensure Fresh Reagents: Always use a freshly prepared solution of your reducing agent, such as sodium ascorbate.

  • Deoxygenate Your Reaction Mixture: Before initiating the reaction, thoroughly degas your buffer and other solutions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Optimize Reactant Ratios: While a 1:1 stoichiometry is theoretically required, using a slight excess (e.g., 1.5-3 equivalents) of one of the components (usually the smaller, less precious molecule) can help drive the reaction to completion.

Q3: How can I accelerate my SPAAC reaction?

For copper-free conjugations, several factors can be adjusted to improve reaction kinetics:

  • Increase Temperature: Raising the temperature from 25°C to 37°C can increase the reaction rate. However, ensure your biomolecules are stable at the higher temperature.[3][7][4]

  • Buffer and pH Selection: As indicated in the table below, switching from PBS to HEPES buffer can enhance the reaction rate. Optimizing the pH (while maintaining protein stability) can also be beneficial.

  • Increase Reactant Concentrations: If possible, increasing the concentration of your reactants will lead to a faster reaction.

  • Consider a Longer PEG Spacer: If you suspect steric hindrance is an issue, using a linker with a longer PEG chain may improve accessibility and reaction efficiency. The presence of a PEG linker has been shown to increase reaction rates.[3][7][8]

Data Presentation

The following tables summarize quantitative data on factors affecting SPAAC reaction rates.

Table 1: Effect of Buffer and pH on SPAAC Rate Constant (k) at 25°C

BufferpHRate Constant (M⁻¹s⁻¹)
PBS70.32 - 0.85
HEPES70.55 - 1.22
MES50.18 - 0.25
Borate100.65 - 1.35

Data adapted from studies on SPAAC kinetics with sulfo-DBCO-amine.[3][4]

Table 2: Effect of Temperature and PEG Linker on SPAAC Rate Constant (k) in HEPES Buffer (pH 7)

ReactantTemperature (°C)Rate Constant (M⁻¹s⁻¹)
DBCO-Antibody25~0.12
DBCO-Antibody37~0.20
DBCO-PEG5-Antibody25~0.18
DBCO-PEG5-Antibody37~0.37

Data adapted from studies on DBCO-modified antibodies, highlighting the positive impact of both increased temperature and the presence of a PEG linker. The PEG linker was found to increase the reaction rate by an average of 31 ± 16%.[3][7][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.2)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Deoxygenated reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound in the deoxygenated reaction buffer. A 5-10 fold molar excess of the biotin-azide over the protein is recommended as a starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution. A 5:1 ligand to copper ratio is recommended.

  • Add Catalyst: Add the catalyst premix to the reaction mixture containing the protein and biotin-azide.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the biotinylated protein from excess reagents using an appropriate method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a DBCO-modified protein.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., HEPES, pH 7.5)

  • This compound

  • Reaction buffer (e.g., HEPES, pH 7.5)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and this compound in the reaction buffer. A 1.5-3 fold molar excess of the biotin-azide over the protein is a good starting point.

  • Incubate: Gently mix and incubate the reaction. Typical reaction times are 4-12 hours at room temperature or 12-24 hours at 4°C. For faster kinetics, the reaction can be performed at 37°C if the protein is stable at this temperature.

  • Monitor Progress (Optional): The reaction can be monitored by measuring the decrease in absorbance of the DBCO group at around 309 nm.

  • Purification: Once the reaction is complete, purify the biotinylated protein using a suitable method like size-exclusion chromatography or dialysis to remove unreacted biotin-azide.

Visualizations

experimental_workflow cluster_c_uaac CuAAC Pathway cluster_s_paac SPAAC Pathway c_start Alkyne-Modified Biomolecule c_mix Mix Reactants c_start->c_mix c_reagent Biotin-PEG4-Azide c_reagent->c_mix c_catalyst Add Catalyst Premix (CuSO4 + THPTA) c_mix->c_catalyst c_initiate Initiate with Sodium Ascorbate c_catalyst->c_initiate c_incubate Incubate (1-4h at RT) c_initiate->c_incubate c_purify Purify Conjugate c_incubate->c_purify c_product Biotinylated Biomolecule c_purify->c_product s_start Strained Alkyne (e.g., DBCO) -Modified Biomolecule s_mix Mix Reactants s_start->s_mix s_reagent Biotin-PEG4-Azide s_reagent->s_mix s_incubate Incubate (4-12h at RT) s_mix->s_incubate s_purify Purify Conjugate s_incubate->s_purify s_product Biotinylated Biomolecule s_purify->s_product

Caption: Experimental workflows for CuAAC and SPAAC conjugation.

troubleshooting_yield start Low Conjugation Yield reaction_type Which reaction type? start->reaction_type c_catalyst Is the Cu(I) catalyst active? - Fresh reducing agent? - Deoxygenated buffer? reaction_type->c_catalyst CuAAC s_sterics Is steric hindrance an issue? - Accessible azide/alkyne? reaction_type->s_sterics SPAAC c_buffer Is the buffer compatible? - Avoid Tris, high [Cl-] - pH ~7? c_catalyst->c_buffer c_ligand Are you using a Cu-stabilizing ligand? (e.g., THPTA) c_buffer->c_ligand s_conditions Are reaction conditions optimal? - Buffer (HEPES > PBS)? - Higher pH or temperature? s_sterics->s_conditions s_concentration Are reactant concentrations sufficient? s_conditions->s_concentration

Caption: Troubleshooting decision tree for low conjugation yield.

References

how to improve solubility of Biotin-PEG4-Amide-C6-Azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-Amide-C6-Azide. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a moderately hydrophobic molecule with enhanced aqueous compatibility due to its polyethylene glycol (PEG) spacer. While the PEG4 linker improves water solubility compared to non-PEGylated biotin derivatives, the compound's primary solubility is in polar aprotic organic solvents.[1][2][3][4][5]

Q2: Which solvents are recommended for initial dissolution?

For creating concentrated stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents.[1][4] Datasheets for similar compounds often report solubility up to 100 mg/mL in DMSO.[6]

Q3: Can I dissolve the compound directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers is not recommended and may result in incomplete solubility or suspension formation. The PEG4 spacer is designed to maintain solubility when the conjugate is diluted into an aqueous medium from an organic stock, not for primary dissolution.[3]

Q4: Why is a PEG spacer included in the molecule's design?

The tetraethylene glycol (PEG4) spacer serves several critical functions:

  • Enhances Hydrophilicity: It increases the overall water solubility of the conjugate, which is crucial for biological applications.[3][5]

  • Reduces Aggregation: By preventing intermolecular hydrophobic interactions, the PEG linker helps to minimize aggregation and precipitation in aqueous solutions.[1][4]

  • Minimizes Steric Hindrance: The flexible spacer arm physically separates the biotin moiety from the azide group, ensuring that both ends can participate in their respective binding (to streptavidin) and ligation (e.g., click chemistry) reactions with minimal interference.[2][5]

Q5: How should I prepare a working solution in an aqueous buffer?

The standard protocol is to first prepare a high-concentration stock solution in DMSO or DMF. This stock solution is then added dropwise or in small aliquots to the desired aqueous buffer (e.g., PBS, TRIS) with gentle vortexing or stirring to achieve the final working concentration. It is crucial that the final concentration of the organic solvent in the aqueous buffer is kept to a minimum (typically <1-5%) to avoid adverse effects on biological systems and to prevent precipitation.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter when handling this compound.

Issue 1: The compound is not dissolving in DMSO or DMF.
  • Possible Cause 1: Insufficient Solvent or Low Temperature.

    • Solution: Increase the volume of the solvent. Apply gentle warming (30-40°C) and use physical agitation methods like vortexing or sonication to aid dissolution.[6] Sonication is particularly effective at breaking up small clumps of solid material.

  • Possible Cause 2: Low-Quality or Wet Solvent.

    • Solution: Use fresh, high-purity, anhydrous grade DMSO or DMF. Water contamination in the solvent can significantly reduce the solubility of hydrophobic compounds. Store solvents properly with desiccants.

Issue 2: The compound precipitates when diluted into my aqueous buffer.
  • Possible Cause 1: Final Organic Solvent Concentration is Too High.

    • Solution: Reduce the concentration of your organic stock solution so that a smaller volume is needed to achieve the final desired concentration in the aqueous buffer. This keeps the final percentage of organic solvent low. If your experiment allows, consider using co-solvents like PEG300 or Tween 80 in your final aqueous solution, which can help maintain solubility.[6]

  • Possible Cause 2: Buffer Composition and pH.

    • Solution: The solubility of biotin and its derivatives can be pH-dependent. Biotin itself is less soluble in acidic conditions.[7] Ensure your buffer pH is neutral to slightly basic (pH 7.2 - 8.5).[8][9] High salt concentrations in the buffer can also sometimes lead to "salting out" and precipitation. Test solubility in a few different buffer systems if possible.

  • Possible Cause 3: Shock Precipitation.

    • Solution: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously and vigorously vortexing the buffer. This prevents localized high concentrations of the compound from forming, which can lead to immediate precipitation.

Issue 3: The solution is cloudy or forms a suspension.
  • Possible Cause: Incomplete Dissolution or Aggregation.

    • Solution: This indicates that the compound has not fully dissolved. First, ensure your stock solution is completely clear before diluting it. If cloudiness appears after dilution, try sonicating the final aqueous solution in a water bath for 5-10 minutes. If the solution does not clarify, it should be centrifuged or filtered (using a 0.22 µm filter compatible with your solvent) to remove undissolved particles before use in sensitive downstream applications.[6]

Data Presentation

Table 1: Recommended Solvents and Stock Solution Parameters

ParameterRecommendationNotes
Primary Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Use anhydrous, high-purity grade.
Stock Concentration 10 - 100 mg/mLPrepare a concentrated stock to minimize the volume added to aqueous solutions.
Storage of Stock -20°C or -80°C in small, single-use aliquots.Avoid repeated freeze-thaw cycles. Recommended use within 1-6 months.[6]
Preparation Aid Sonication, gentle warming (30-40°C), vortexing.Recommended to expedite and ensure complete dissolution.[6]

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Action
Fails to Dissolve in Organic Solvent Low-quality solvent, insufficient agitation.Use fresh, anhydrous solvent. Apply sonication and/or gentle heat.
Precipitates upon Aqueous Dilution High final organic solvent %, buffer pH.Decrease stock concentration; add stock dropwise with vortexing; use a slightly basic buffer (pH > 7.2).
Solution is Cloudy Incomplete dissolution or aggregation.Sonicate the final solution. If it persists, centrifuge/filter to remove particulates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a desired amount of this compound (Molecular Weight: 615.79 g/mol ) in a microcentrifuge tube. For example, weigh 6.16 mg.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration. For 6.16 mg, add 1.0 mL of DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes until the solution is completely clear. Gentle warming to 37°C can also be applied.

  • Store: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes and store at -20°C, protected from light and moisture.

Protocol 2: Preparation of a 100 µM Working Solution in PBS
  • Thaw Stock Solution: Retrieve one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Buffer: Dispense the required volume of your aqueous buffer (e.g., 990 µL of 1X PBS, pH 7.4) into a new tube.

  • Dilute: While vortexing the PBS, add 10 µL of the 10 mM DMSO stock solution dropwise to the buffer.

  • Mix: Continue vortexing for another 30 seconds to ensure homogeneity. The final concentration will be 100 µM in PBS with 1% DMSO.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.[6]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid Biotin-PEG4-Azide (Solid) agitation Vortex / Sonicate / Warm solid->agitation dmso Anhydrous DMSO / DMF dmso->agitation Add stock Clear 10 mM Stock Solution agitation->stock Yields dilution Add Stock Dropwise while Vortexing stock->dilution Pipette small aliquot buffer Aqueous Buffer (e.g., PBS) buffer->dilution working Clear <100 µM Working Solution (<1% DMSO) dilution->working Yields G cluster_organic In Organic Solvent (DMSO/DMF) cluster_aqueous In Aqueous Buffer (after dilution) start Is the compound dissolving? success Success: Clear Solution start->success Yes fail Problem: Precipitation / Cloudiness start->fail No check_solvent Is solvent anhydrous? agitate Action: Increase agitation (sonicate/warm) check_solvent->agitate Yes new_solvent Action: Use fresh, high-purity anhydrous solvent check_solvent->new_solvent No agitate->success new_solvent->success check_dmso Is final DMSO% low (<5%)? check_ph Is buffer pH 7.2-8.5? check_dmso->check_ph Yes lower_dmso Action: Lower stock concentration and repeat dilution check_dmso->lower_dmso No adjust_ph Action: Adjust buffer pH or use a different buffer check_ph->adjust_ph No slow_addition Action: Add stock slowly with vigorous mixing check_ph->slow_addition Yes lower_dmso->success adjust_ph->success slow_addition->success fail->check_solvent If in organic... fail->check_dmso If in aqueous...

References

Technical Support Center: Purification of Biotin-PEG4-Amide-C6-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of proteins labeled via click chemistry with Biotin-PEG4-Amide-C6-Azide.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying proteins after labeling with this compound?

The primary goal is twofold: first, to remove any unreacted, excess this compound reagent, and second, to isolate the successfully biotinylated protein from the unlabeled protein population and other contaminants.[1] Incomplete removal of the free biotin-azide can lead to high background signals and competition for binding sites in downstream applications.[1]

Q2: What are the recommended methods for removing the excess, unconjugated this compound reagent after the labeling reaction?

The most effective methods for removing small molecules like the biotin-azide reagent from larger protein samples are size-exclusion chromatography (SEC) and dialysis.[1][2]

  • Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on size. It is a rapid method, ideal for quickly processing samples and removing salts or small reagents.[2][3]

  • Dialysis involves placing the sample in a membrane with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer. This method is thorough but typically requires several hours to overnight with multiple buffer changes.[1][4]

Q3: How can I separate the biotinylated protein from the unlabeled protein?

The most common and highly effective method is streptavidin affinity chromatography .[5][6] The extremely strong and specific non-covalent interaction between biotin and streptavidin (or avidin) is leveraged to capture the labeled proteins on a streptavidin-coated resin.[5][7] Unlabeled proteins do not bind and are washed away.

Q4: Eluting my protein from the streptavidin column requires harsh, denaturing conditions. How can I elute my protein while preserving its structure and function?

The strength of the biotin-streptavidin interaction is a major challenge for elution under native conditions.[8][9] Standard methods often use denaturants like 8M guanidine-HCl or boiling in SDS-PAGE buffer.[9] For non-denaturing elution, consider these alternatives:

  • Competitive Elution: Use a high concentration of free biotin (e.g., >5 mM) in the elution buffer to compete for the binding sites on the streptavidin and displace the biotinylated protein.[9] This is often slow and may not be fully effective.

  • Monomeric Avidin Resins: These resins have a lower binding affinity for biotin compared to the standard tetrameric streptavidin, allowing for elution under milder, competitive conditions with free biotin.[9]

  • Anti-Biotin Antibody Resins: An alternative capture method uses agarose beads conjugated with an anti-biotin antibody. This allows for specific binding of the biotinylated protein, followed by competitive elution with free biotin at near-neutral pH.[10]

  • Cleavable Biotin Reagents: While this guide is specific to a non-cleavable reagent, for future experiments, consider using a biotin reagent with a cleavable spacer arm (e.g., containing a disulfide bond). This allows the protein to be released from the resin under mild reducing conditions, leaving the biotin tag attached to the resin.[11][12]

Section 2: Troubleshooting Guide

Problem: Low or No Yield of Purified Protein

Possible CauseRecommended Solution
Inefficient Labeling The initial "click" reaction between your alkyne-modified protein and the biotin-azide was inefficient.
Inefficient Capture The biotinylated protein is not binding effectively to the streptavidin resin.
Inefficient Elution The protein is successfully bound to the resin but cannot be recovered.

Problem: High Background or Non-Specific Binding in Downstream Assays

Possible CauseRecommended Solution
Residual Free Biotin Excess, unreacted this compound was not completely removed. This free biotin competes with your labeled protein in subsequent assays.
Non-Specific Binding to Resin Contaminating proteins are binding directly to the streptavidin resin through hydrophobic or ionic interactions.
Co-purification of Endogenously Biotinylated Proteins If using a cell lysate, naturally occurring biotinylated proteins (e.g., carboxylases) will be co-purified.

Section 3: Experimental Protocols

Protocol 1: Removal of Excess Biotin-Azide via Size-Exclusion Spin Column

This method is ideal for rapid buffer exchange and removal of small molecules from protein samples.

Materials:

  • Size-exclusion spin column with an appropriate MWCO for your protein (e.g., >7 kDa).[1]

  • Equilibration/wash buffer (e.g., PBS, pH 7.4).

  • Microcentrifuge and collection tubes.

Methodology:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves twisting off the bottom closure and removing the storage buffer by centrifugation (e.g., 1,000 x g for 2 minutes).

  • Place the column in a new collection tube.

  • Equilibrate the column by adding 3-4 column volumes of your desired buffer (e.g., PBS). Centrifuge after each addition to pass the buffer through the column.

  • Discard the flow-through and place the column in a clean collection tube.

  • Slowly apply your protein sample (containing the labeled protein and excess biotin-azide) to the center of the resin bed.

  • Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2-4 minutes).

  • The purified protein will be in the collection tube, while the smaller biotin-azide molecules are retained in the column resin.

Protocol 2: Affinity Purification with Streptavidin Agarose

This protocol describes the capture of biotinylated proteins from a prepared sample.

Materials:

  • Streptavidin-conjugated agarose resin (slurry).

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).

  • Elution Buffer (see Table 2 for options).

  • Empty chromatography column or spin columns.

Methodology:

  • Resin Preparation: Add the required volume of streptavidin agarose slurry to a column. Allow the storage buffer to drain.

  • Equilibration: Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Binding: Apply your protein sample (after removal of excess biotin-azide) to the equilibrated resin. For optimal binding, incubate the sample with the resin, for example, by gentle end-over-end mixing for 1-2 hours at 4°C.[13]

  • Washing: After incubation, wash the resin extensively with 10-20 column volumes of Binding/Wash Buffer to remove all unbound and non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.[13]

  • Elution: Elute the bound protein using your chosen elution method (see Table 2). Collect the fractions containing your purified protein.

Section 4: Quantitative Data Summary

Table 1: Comparison of Methods for Removing Excess Biotin-Azide Reagent
FeatureSize-Exclusion Chromatography (Spin Column)Dialysis
Principle Separation based on molecular size[2][3]Diffusion across a semi-permeable membrane[1][4]
Speed Fast (5-15 minutes)Slow (4 hours to overnight)[1]
Sample Volume Ideal for small to medium volumes (20 µL - 4 mL)Suitable for a wide range of volumes (>100 µL)[1]
Protein Recovery Typically >80%[14]High, but some sample loss can occur during handling[1]
Efficiency Highly efficient for removing small moleculesVery thorough with sufficient buffer changes[1]
Table 2: Common Elution Conditions for Streptavidin Affinity Chromatography
Elution ConditionTypeMechanismImpact on Protein
8 M Guanidine-HCl, pH 1.5 DenaturingDisrupts the tertiary structure of streptavidin, releasing biotin[9]Severe denaturation; protein activity is lost.
Boiling in SDS-PAGE Buffer DenaturingDenatures streptavidin, releasing the bound protein[9]Complete denaturation; suitable only for analysis by SDS-PAGE.
>5 mM Free Biotin Competitive (Non-denaturing)Free biotin competes for and displaces the biotinylated protein from the binding site[9]Mild; generally preserves protein structure and function. Elution can be slow and incomplete.
Acidic pH (e.g., Glycine-HCl, pH 2.5-2.8) Mildly DenaturingWeakens the biotin-streptavidin interactionCan cause denaturation or aggregation of pH-sensitive proteins.[10]

Section 5: Visual Workflows and Diagrams

G cluster_0 Step 1: Pre-Purification cluster_1 Step 2: Removal of Excess Reagent cluster_2 Step 3: Affinity Purification cluster_3 Step 4: Final Product start Alkyne-Modified Protein + This compound click Click Chemistry Reaction start->click lysate Labeled Protein Mixture (Labeled Protein, Unlabeled Protein, Excess Biotin-Azide) click->lysate removal Size-Exclusion Chromatography or Dialysis lysate->removal lysate_clean Mixture without Free Biotin-Azide removal->lysate_clean capture Bind to Streptavidin Resin lysate_clean->capture wash Wash to Remove Unlabeled Proteins capture->wash elute Elute Biotinylated Protein wash->elute final Purified Biotinylated Protein elute->final

Caption: Overall experimental workflow for the purification of biotin-azide labeled proteins.

G problem Problem: Low Protein Yield cause1 Possible Cause: Inefficient Labeling? problem->cause1 cause2 Possible Cause: Inefficient Binding? problem->cause2 cause3 Possible Cause: Inefficient Elution? problem->cause3 solution1 Solution: - Optimize click chemistry reactants - Check buffer for interfering agents - Increase reaction time/temperature cause1->solution1 solution2 Solution: - Ensure excess biotin-azide is removed - Check resin binding capacity - Increase binding incubation time cause2->solution2 solution3 Solution: - Use stronger (denaturing) elution buffer - For native elution, increase free biotin conc. - Ensure complete buffer exchange to elution buffer cause3->solution3

Caption: Troubleshooting guide for low yield of purified biotinylated protein.

References

Technical Support Center: Post-Reaction Purification of Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the removal of excess Biotin-PEG4-Amide-C6-Azide following a labeling reaction. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my reaction?

A1: Removing excess, unreacted this compound is critical for several reasons. Firstly, residual free biotin can compete with your biotinylated molecule for binding sites on streptavidin or avidin matrices, leading to reduced capture efficiency in affinity purification[1]. Secondly, it can cause high background signals in downstream applications such as western blots, ELISAs, or other assays that utilize streptavidin-conjugates[1][2]. Finally, for applications like PROTAC development, precise characterization and quantification of the final conjugate are essential, and the presence of unreacted starting materials can interfere with these measurements.

Q2: What are the most common methods for removing excess this compound?

A2: The choice of purification method depends on the properties of your target molecule (e.g., protein, peptide, oligonucleotide), its size, and the sample volume. The most common and effective methods are:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique, often performed using spin columns or gravity-flow columns, separates molecules based on size. It is a rapid method ideal for removing small molecules like the biotinylation reagent from larger biomolecules[1][3][4].

  • Dialysis: This method involves placing the sample in a semi-permeable membrane that allows small molecules to diffuse out into a larger volume of buffer, while retaining the larger, biotinylated molecule. Dialysis is a gentle method suitable for larger sample volumes but is more time-consuming[1][5][6].

  • Affinity Purification: While typically used to capture the biotinylated molecule, streptavidin or avidin-conjugated beads can also be used to remove the biotinylated product from a solution, leaving the unreacted azide in the supernatant. However, elution often requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction[7].

  • Magnetic Beads: Specialized magnetic beads can be used for the rapid removal of free biotin from a sample, offering a quick and efficient cleanup for various sample volumes, including low-volume samples[2][8].

Q3: How do I choose the right purification method for my experiment?

A3: Consider the following factors when selecting your purification strategy:

  • Size of your molecule: For large proteins or antibodies, dialysis and size exclusion chromatography are highly effective. For smaller peptides or oligonucleotides, size exclusion chromatography with an appropriate molecular weight cutoff (MWCO) is often preferred to minimize sample loss that can occur with dialysis[6].

  • Sample volume: Dialysis is well-suited for larger volumes (typically >100 µL), while spin columns for size exclusion chromatography are ideal for smaller volumes (20-700 µL)[1].

  • Time constraints: Size exclusion chromatography is a much faster method than dialysis[1]. Magnetic bead-based methods can also be very rapid[2][8].

  • Required purity: For most applications, a single pass through a desalting column is sufficient. For extremely sensitive applications, consecutive column runs or extensive dialysis may be necessary[9].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background in downstream assays Incomplete removal of free this compound.- Increase the duration or number of buffer changes during dialysis[10].- Perform a second pass through a desalting column[9].- Optimize the washing steps in your assay protocol[10].
Low recovery of my biotinylated molecule - The molecule is sticking to the purification matrix (e.g., column resin, dialysis membrane).- Protein precipitation has occurred due to over-labeling or buffer conditions.- For desalting columns, ensure the sample volume is within the recommended range for the column size[9].- Consider adding a carrier protein like BSA (if compatible with your downstream application) to reduce non-specific binding, especially for dilute samples[9].- If precipitation is suspected, review the biotinylation reaction stoichiometry to avoid over-labeling[9]. Ensure the buffer pH is optimal (typically 7-9) for your protein's stability[11].
My protein precipitated during the reaction or purification. - The concentration of the biotinylation reagent was too high.- The buffer conditions (pH, salt concentration) are not optimal for your protein's solubility.- Reduce the molar excess of the this compound in your reaction.- Ensure your protein is in a suitable buffer, such as PBS, and avoid buffers with primary amines like Tris[5][12].- If precipitation occurs after purification, it might be due to the removal of stabilizing components from the original buffer.
Quantification of biotin incorporation is inconsistent. Incomplete removal of free biotin can interfere with quantification assays like the HABA assay.Ensure thorough removal of all unreacted biotin using one of the recommended purification methods before attempting to quantify the degree of biotinylation[6].

Experimental Protocols & Methodologies

Method 1: Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid buffer exchange and removal of small molecules from samples typically ranging from 20 µL to 700 µL.

Materials:

  • Spin column with an appropriate Molecular Weight Cut-Off (MWCO), e.g., 7 kDa for most proteins[1].

  • Collection tubes.

  • Microcentrifuge.

  • Your reaction mixture containing the biotinylated molecule and excess this compound.

Procedure:

  • Prepare the Spin Column: Remove the storage buffer by breaking off the bottom closure and placing the column in a collection tube. Centrifuge for 1-2 minutes at the recommended speed (e.g., 1,500 x g)[1].

  • Equilibrate the Column: Discard the flow-through and place the column in a new collection tube. Add your desired exchange buffer to the column and centrifuge again. Repeat this step if necessary, following the manufacturer's instructions.

  • Load the Sample: Discard the equilibration buffer and place the column in a fresh collection tube. Slowly apply your reaction mixture to the center of the resin bed[1].

  • Purify the Sample: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g)[1].

  • Collect the Purified Sample: The purified, biotinylated molecule will be in the collection tube. The smaller, unreacted this compound will be retained in the column resin[1].

Method 2: Dialysis

This method is suitable for larger sample volumes (typically >100 µL) and is a gentle way to remove small molecules.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins)[1].

  • Dialysis buffer (e.g., PBS), chilled to 4°C.

  • Stir plate and stir bar.

  • A beaker or container large enough to hold at least 100 times the sample volume[1].

Procedure:

  • Prepare the Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer[1].

  • Load the Sample: Load your reaction mixture into the dialysis tubing/cassette and seal it securely, ensuring there are no leaks[1].

  • Perform Dialysis: Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C. Allow dialysis to proceed for at least 4 hours, or preferably overnight[1][5].

  • Change the Buffer: For efficient removal of the excess biotin reagent, change the dialysis buffer 2-3 times during the process.

  • Collect the Sample: After the final dialysis period, carefully remove your purified sample from the tubing/cassette[1].

Quantitative Data Summary

Purification Method Typical Sample Volume Typical Processing Time Typical Protein Recovery
Size Exclusion Chromatography (Spin Column)20 µL - 700 µL[1]< 15 minutes[13]>90%[9][13]
Dialysis> 100 µL[1]4 hours to overnight[1][5]High, but potential for loss with dilute samples[9]
Magnetic BeadsUltra-low to larger volumes[2][8]< 10 minutes[2][8]>90%[8]

Visualizations

experimental_workflow_sec start Reaction Mixture prep_column Prepare Spin Column (Remove Storage Buffer) start->prep_column equilibrate Equilibrate Column with Buffer prep_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample centrifuge Centrifuge Column load_sample->centrifuge collect Collect Purified Sample (Biotinylated Molecule) centrifuge->collect waste Excess Biotin Retained in Column centrifuge->waste end Purified Product collect->end

Caption: Workflow for removing excess biotin reagent using size exclusion chromatography (spin column).

experimental_workflow_dialysis start Reaction Mixture prep_membrane Prepare Dialysis Membrane/Cassette start->prep_membrane load_sample Load Sample into Membrane/Cassette prep_membrane->load_sample dialysis_step Dialyze against Buffer (4°C with stirring) load_sample->dialysis_step buffer_change Change Buffer (2-3 times) dialysis_step->buffer_change Repeat collect Collect Purified Sample dialysis_step->collect buffer_change->dialysis_step end Purified Product collect->end

Caption: Workflow for the removal of excess biotin reagent via dialysis.

References

Technical Support Center: Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Biotin-PEG4-Amide-C6-Azide in solution. It includes troubleshooting guides for common experimental issues and frequently asked questions to ensure the successful application of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the reagent.

  • Solid Form: For long-term storage, the solid powder should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] Under these conditions, the reagent is stable for up to 24 months.[5]

  • In Solution: Stock solutions, typically in anhydrous DMSO or DMF, should be stored at -80°C for up to 6 months or at -20°C for up to one month.[6][7] To prevent degradation, it is highly recommended to prepare aqueous solutions fresh for each experiment and use them immediately.[6][8]

Q2: What solvents are recommended for dissolving this compound?

A2: The reagent is readily soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][5][9] It has moderate solubility in water.[5] The PEG4 linker enhances its hydrophilicity, which is beneficial for reactions in aqueous biological environments.[10][11] When preparing stock solutions in organic solvents, ensure they are anhydrous to prevent hydrolysis of the reagent.

Q3: What is the general stability of each component of the molecule in solution?

A3: The overall stability is determined by its constituent parts:

  • Biotin Moiety: The biotin group is generally stable within a pH range of 4 to 9.[12] It is stable in moderately acidic and neutral aqueous solutions for several months, but less stable at a pH above 9.[13][14]

  • PEG4 Linker: Polyethylene glycol (PEG) linkers are hydrophilic and generally stable under typical bioconjugation conditions.

  • Amide Bond: Amide linkages are known for their stability compared to ester bonds.[15][16] However, they can undergo hydrolysis under harsh conditions, such as prolonged heating in the presence of strong acids or bases.[17][18]

  • Azide Group: Organic azides are highly reactive and can be sensitive to heat, light, and shock.[19][20] The stability of an organic azide is generally greater when the ratio of carbon atoms to nitrogen atoms is high (the "Rule of Six").[19][21]

Q4: Are there any known chemical incompatibilities for this reagent?

A4: Yes, the azide group is incompatible with several substances. To prevent hazardous side reactions and reagent degradation, avoid the following:

  • Acids: Mixing with strong acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[19][20][22]

  • Reducing Agents: While some reducing agents like sodium ascorbate are used to catalyze CuAAC click chemistry, others like DTT or TCEP can reduce the azide group, rendering it inactive for cycloaddition reactions.

  • Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver) and their salts, as they can form explosive metal azides.[20][21] Use copper catalysts for click chemistry only as specified in established protocols.

  • Halogenated Solvents: Do not use halogenated solvents like dichloromethane (DCM) or chloroform, as they can react with azides to form dangerously explosive compounds.[19][20]

  • Amine-containing Buffers: Buffers such as Tris and glycine can interfere with conjugation reactions that target primary amines, although they are less likely to directly affect the azide group's stability under normal conditions.[23]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Quantitative Data Summary: Solution Stability

While specific kinetic data for this molecule is not widely published, the following table summarizes stability guidelines based on the known properties of its functional groups.

ParameterRecommended ConditionCautionary/Inadvisable ConditionRationale
pH 6.0 - 8.0< 4.0 or > 9.0The biotin moiety is less stable outside the pH 4-9 range.[12][13] Strong acids can react with the azide group, and strong bases can promote amide hydrolysis.[17][19]
Temperature 4°C to Room Temp (Short-term)Prolonged heatingOrganic azides can be thermally sensitive and may decompose upon heating.[19] Amide bonds can hydrolyze with heat.[18]
Solvents Anhydrous DMSO, Anhydrous DMF, Freshly prepared aqueous buffersHalogenated solvents (DCM, Chloroform), Acidic solutionsRisk of forming explosive compounds with halogenated solvents or toxic hydrazoic acid with acidic solutions.[19][20][22]
Additives Non-amine buffers (e.g., PBS, HEPES)Reducing agents (DTT, TCEP), Heavy metal salts (other than Cu(I) catalyst)Reducing agents will destroy the azide group. Heavy metals can form explosive salts.[19][20]
Common Experimental Problems

Problem 1: Low or No Signal After Click Chemistry Reaction

  • Possible Cause 1: Reagent Degradation. The azide group may have degraded due to improper storage or handling (e.g., exposure to light, incompatible buffers, or repeated freeze-thaw cycles).

    • Solution: Always use freshly prepared solutions of the biotin-azide reagent.[8] Ensure the solid is stored desiccated at -20°C.[1] Perform a quality control check by reacting a fresh aliquot with a known alkyne-functionalized control molecule.

  • Possible Cause 2: Inefficient Click Reaction. The copper(I) catalyst in a CuAAC reaction may have been oxidized to the inactive Cu(II) state, or the concentration of reactants was suboptimal.

    • Solution: Use a fresh solution of the copper(I) catalyst and a reducing agent like sodium ascorbate.[24] Alternatively, consider using a copper-free click chemistry approach (SPAAC) with a strained alkyne (e.g., DBCO, BCN) if copper toxicity is a concern.[6][10] Picolyl azide variants of biotin-PEG can accelerate the reaction and reduce the required copper concentration.[25]

  • Possible Cause 3: Steric Hindrance. The PEG4 spacer is designed to reduce steric hindrance, but for very large biomolecules, the biotin may still be inaccessible to streptavidin.[10][26]

    • Solution: Ensure that the alkyne modification site on your target molecule is accessible. Consider using a reagent with a longer PEG spacer if hindrance is suspected.

Problem 2: High Background or Non-Specific Binding

  • Possible Cause 1: Reagent Precipitation. The reagent may not be fully dissolved in the reaction buffer, leading to the formation of aggregates that bind non-specifically.

    • Solution: Ensure the reagent is fully dissolved. If using an organic stock solution, add it to the aqueous reaction buffer slowly while vortexing.[13] The PEG4 linker improves aqueous solubility, but it is still limited.[5]

  • Possible Cause 2: Excess Reagent. Using a large molar excess of the biotin-azide reagent can lead to non-specific interactions and high background in downstream detection steps.

    • Solution: Optimize the molar ratio of the biotin-azide reagent to your target molecule. After the reaction, remove any unreacted biotin-azide using a suitable method like dialysis or size-exclusion chromatography.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Custom Buffer

This protocol provides a framework for researchers to determine the stability and functionality of the reagent in their specific experimental buffer over time.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Your custom aqueous buffer (e.g., PBS, HEPES, pH 7.4)

  • An alkyne-functionalized fluorescent reporter (e.g., Alkyne-TAMRA)

  • Click chemistry catalyst solution (e.g., CuSO₄, Sodium Ascorbate)

  • HPLC system with a C18 column and fluorescence detector

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Incubation: Dilute the stock solution into your custom buffer to a final concentration of 1 mM. Prepare several aliquots.

  • Time Points: Incubate the aliquots at your desired experimental temperature (e.g., 4°C, 25°C, or 37°C). Set up time points for analysis (e.g., 0 hr, 2 hr, 6 hr, 24 hr, 48 hr).

  • Click Reaction: At each time point, take an aliquot of the incubated biotin-azide solution and perform a click reaction with the alkyne-fluorescent reporter.

    • In a microcentrifuge tube, combine 10 µL of the incubated biotin-azide, 2 µL of the alkyne-reporter (10 mM), and 5 µL of freshly prepared catalyst solution (e.g., 50 mM CuSO₄, 250 mM Sodium Ascorbate).

    • Vortex briefly and incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Analyze the reaction mixture using HPLC.

    • Monitor the formation of the biotin-PEG-triazole-reporter product by detecting its fluorescence.

    • Quantify the peak area of the product at each time point.

3. Interpretation:

  • A decrease in the product peak area over the incubation time indicates degradation of the this compound in your buffer under the tested conditions.

  • The T=0 time point serves as the 100% functionality control. Calculate the percentage of active reagent remaining at subsequent time points to determine its stability.

Visualizations

Stability_Workflow Workflow for Stability Assessment of Biotin-PEG-Azide cluster_reaction 5. Functional Assay prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_buffer 2. Dilute Stock to 1 mM in Test Buffer prep_stock->prep_buffer incubate 3. Incubate Aliquots (e.g., 4°C, 25°C, 37°C) prep_buffer->incubate timepoint 4. Sample at Time Points (0, 2, 6, 24, 48h) incubate->timepoint click_rxn Perform Click Reaction with Alkyne-Fluorophore timepoint->click_rxn hplc Analyze Product Formation by HPLC-Fluorescence click_rxn->hplc analysis 6. Quantify Product Peak Area vs. Time Point hplc->analysis result 7. Determine Stability Profile (% Active Reagent Remaining) analysis->result

Caption: Experimental workflow for assessing reagent stability.

References

preventing non-specific binding with Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-Amide-C6-Azide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in experiments utilizing this reagent.

Understanding Non-Specific Binding with this compound

This compound is a versatile molecule widely used for bioconjugation and labeling. Its structure, comprising biotin, a polyethylene glycol (PEG) spacer, an amide linkage, a C6 alkyl chain, and a terminal azide group, offers numerous advantages. However, each component can also contribute to non-specific binding, leading to high background signals and unreliable results. Understanding these potential interactions is crucial for optimizing your experimental outcomes.

Non-specific binding in assays using this reagent can primarily be attributed to two types of interactions:

  • Hydrophobic Interactions: The C6 alkyl spacer is a significant contributor to hydrophobicity. Non-polar regions of proteins and other biomolecules can interact non-specifically with this alkyl chain, leading to unwanted background signal.[1]

  • Electrostatic Interactions: The amide linkage can participate in hydrogen bonding and dipole-dipole interactions.[2][3] While the PEG linker is generally considered to reduce non-specific binding by creating a hydrophilic shield, residual charges on your target molecules or surfaces can still lead to electrostatic-based non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background when using this compound?

A1: High background is often a result of non-specific binding of the biotinylated probe to surfaces or biomolecules other than the intended target. The main contributors from the this compound molecule itself are the hydrophobic C6 alkyl chain and potential electrostatic interactions involving the amide linkage.[1][2] In the context of click chemistry, unreacted azide probes can also bind non-specifically, and the copper catalyst (in CuAAC reactions) can sometimes cause background fluorescence.[4]

Q2: How does the PEG4 linker help in reducing non-specific binding?

A2: The polyethylene glycol (PEG) spacer is hydrophilic and creates a hydration layer. This layer can act as a shield, minimizing non-specific hydrophobic and electrostatic interactions between the biotinylated molecule and other surfaces or proteins.[5][6] The flexibility of the PEG linker also ensures that the biotin moiety is accessible for binding to streptavidin, reducing the likelihood of the probe itself adhering non-specifically.[7]

Q3: Can the azide group itself cause non-specific binding?

A3: While the azide group is primarily for click chemistry, it is a reactive functional group. In some instances, particularly in complex biological samples like cell lysates, azide groups can participate in off-target reactions or non-specific interactions, although this is less common than hydrophobic or electrostatic interactions.[8][9] It is crucial to ensure complete and specific reaction of the azide with its alkyne partner.

Q4: I'm observing non-specific labeling in my click chemistry experiment with a cell lysate. What could be the cause?

A4: Non-specific labeling in click chemistry with cell lysates can arise from several factors. Endogenous biotin in the lysate can bind to streptavidin detection reagents. Also, unreacted biotin-azide probe may bind non-specifically to proteins or other components in the lysate.[9] It is also important to ensure that your click chemistry reaction conditions are optimized to be highly specific and efficient.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound.

Problem Potential Cause Recommended Solution
High Background Signal Inadequate blocking of non-specific binding sites.Optimize your blocking strategy. Use a blocking agent appropriate for your assay system. See Table 1 for a comparison of common blocking agents. Increase blocking incubation time and/or concentration.[11]
Insufficient washing.Increase the number of wash cycles (typically 3-5 washes are recommended). Increase the volume of wash buffer to ensure complete removal of unbound probe. A short soak time (30-60 seconds) during each wash can also be effective.[12][13]
Hydrophobic interactions from the C6 spacer.Add a non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) to your blocking and wash buffers to disrupt hydrophobic interactions.[12] Increase the salt concentration (e.g., up to 0.5 M NaCl) in your buffers to reduce non-specific electrostatic and some hydrophobic interactions.
Electrostatic interactions from the amide linkage or other charged moieties.Adjust the pH of your buffers to be near the isoelectric point of your target protein to minimize net charge. Increase the ionic strength of your buffers with salts like NaCl.
Non-specific binding of the azide probe in click chemistry.Decrease the concentration of the this compound probe. Ensure efficient removal of unreacted probe through thorough washing or protein precipitation steps.[4]
Low Specific Signal Steric hindrance preventing biotin-streptavidin binding.The PEG4 spacer is designed to minimize this, but if your target is large or complex, consider a longer PEG spacer. Ensure your biotinylated molecule is not aggregated.
Inefficient click chemistry reaction.Optimize your click chemistry protocol. Ensure the freshness and correct concentrations of all reagents, especially the copper catalyst and reducing agent in CuAAC.[10]
Inconsistent Results Variability in blocking or washing steps.Standardize your protocols for blocking and washing, ensuring consistent incubation times, temperatures, and volumes. Use an automated plate washer if possible for better reproducibility.
Degradation of the this compound reagent.Store the reagent as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture. Prepare working solutions fresh.
Table 1: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Advantages Disadvantages Best For
Bovine Serum Albumin (BSA) 1-5% (w/v)Reduces non-specific protein binding. Good for assays where phosphoproteins are detected.Can contain endogenous biotin. Some antibodies may cross-react with BSA.General immunoassays, phosphoprotein detection.[12]
Non-fat Dry Milk 2-5% (w/v)Inexpensive and effective.Contains phosphoproteins and biotin, which can interfere with some assays.Western blotting, ELISAs not involving phosphoprotein or biotin detection.[12]
Normal Serum 5-10% (v/v)Contains a mixture of proteins that can effectively block non-specific sites.Can have cross-reactivity with antibodies. Should be from the same species as the secondary antibody.Immunohistochemistry (IHC), ELISAs.[11]
Polyethylene Glycol (PEG) 0.5-2% (w/v)Synthetic, protein-free. Reduces hydrophobic interactions.May not be as effective as protein-based blockers for all applications.Assays requiring low protein content.[12]
Fish Gelatin 0.1-0.5% (w/v)Lower cross-reactivity than BSA or milk.May not be as effective as other blockers in all situations.Western blotting and ELISAs where BSA or milk cause issues.

Experimental Protocols

Protocol 1: General Workflow for Reducing Non-Specific Binding in an Immunoassay

This protocol outlines key steps to minimize non-specific binding in a typical immunoassay (e.g., ELISA) workflow using a target molecule labeled with this compound.

  • Coating: Immobilize your capture antibody or antigen on the microplate surface according to your standard protocol.

  • Blocking:

    • Prepare a blocking buffer containing an appropriate blocking agent (e.g., 3% BSA in PBS with 0.05% Tween-20).

    • Add the blocking buffer to each well, ensuring the entire surface is covered.

    • Incubate for at least 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • For each wash, add the buffer and allow it to soak for 30-60 seconds before aspirating.

  • Sample Incubation:

    • Add your sample containing the this compound labeled target molecule.

    • Incubate for the optimized time and temperature for your specific assay.

  • Washing: Repeat the washing step as described in step 3.

  • Detection:

    • Add streptavidin conjugated to a reporter enzyme (e.g., HRP or AP) diluted in blocking buffer.

    • Incubate for the recommended time.

  • Final Washing: Repeat the washing step as described in step 3.

  • Substrate Addition and Signal Measurement: Add the appropriate substrate and measure the signal according to your assay protocol.

Protocol 2: Click Chemistry Labeling of an Alkyne-Modified Protein with this compound in Cell Lysate

This protocol provides a general procedure for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with steps to minimize background.

  • Lysate Preparation: Lyse cells in a buffer that does not contain primary amines (e.g., Tris) or high concentrations of chelating agents (e.g., EDTA), as these can interfere with the click reaction. A phosphate-based buffer is a good alternative.

  • Click Reaction Cocktail (Prepare Fresh):

    • To your protein lysate (e.g., 1 mg/mL), add the following components in order:

      • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (final concentration: 500 µM)

      • This compound (final concentration: 100 µM)

      • Copper(II) Sulfate (CuSO₄) (final concentration: 100 µM)

      • Sodium Ascorbate (freshly prepared, final concentration: 1 mM) to initiate the reaction.

  • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Reagents (Crucial for reducing background):

    • Protein Precipitation: Add four volumes of ice-cold acetone to the reaction mixture. Incubate at -20°C for at least 1 hour. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins. Carefully discard the supernatant. Wash the pellet with cold methanol and resuspend in a suitable buffer for downstream analysis.[4]

    • Buffer Exchange: Alternatively, use a desalting column or spin column to remove unreacted reagents.

  • Downstream Analysis: The biotinylated proteins are now ready for detection via Western blot or affinity purification with streptavidin beads.

Visualizations

experimental_workflow cluster_nsb Key Steps for Preventing Non-Specific Binding start Start: Immobilize Capture Molecule blocking Blocking Step (e.g., BSA, Milk) start->blocking washing1 Washing Step 1 (Remove excess blocker) blocking->washing1 sample_incubation Sample Incubation (this compound labeled target) washing1->sample_incubation washing2 Washing Step 2 (Remove unbound target) sample_incubation->washing2 detection Detection (Streptavidin-conjugate) washing2->detection washing3 Washing Step 3 (Remove unbound conjugate) detection->washing3 signal Signal Generation and Measurement washing3->signal

Caption: Experimental workflow highlighting critical steps for minimizing non-specific binding.

non_specific_binding cluster_causes Potential Causes of Non-Specific Binding reagent This compound Biotin PEG4 Linker Amide Linkage C6 Alkyl Spacer Azide Group hydrophobic Hydrophobic Interactions reagent:c6->hydrophobic primary contributor electrostatic Electrostatic Interactions reagent:amide->electrostatic potential contributor off_target Off-Target Reactions (Click Chemistry) reagent:azide->off_target context-dependent

Caption: Key structural components of the reagent and their contribution to non-specific binding.

References

Navigating the Challenges of PROTAC Synthesis with PEG Linkers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PROTACs, with a specific focus on those incorporating polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC design?

A1: PEG linkers are frequently employed in PROTAC design due to several key advantages that address common challenges in developing these heterobifunctional molecules.[1] Primarily, they enhance the hydrophilicity of the often large and lipophilic PROTAC molecule, which can improve solubility and biocompatibility.[1][2] The flexibility of PEG linkers can also be beneficial for achieving the optimal conformation required for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][3] Additionally, the length of PEG linkers can be easily modified, allowing for systematic optimization of the distance between the two ligands to maximize degradation efficiency.[4][5]

Q2: How does the length of a PEG linker impact PROTAC efficacy?

A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's effectiveness.[6][7] An optimal linker length is crucial for the proper formation and stability of the ternary complex.[2][] If the linker is too short, it can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[7] Conversely, a linker that is too long might result in an unstable ternary complex due to excessive flexibility, which can be entropically unfavorable.[3][7] The ideal linker length is target-dependent and must be determined empirically for each new PROTAC system.[1]

Q3: What is the "hook effect" and how do PEG linkers influence it?

A3: The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] The properties of the PEG linker, such as its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[3] A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate this effect.[3]

Q4: Can PEG linkers negatively affect cell permeability?

A4: While PEG linkers improve solubility, their high hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane.[1][3] However, the relationship between PEGylation and cell permeability is complex. The flexible nature of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that may be more conducive to crossing the cell membrane.[1] Nevertheless, excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, a balance must be struck, and the optimal number of PEG units should be determined experimentally.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of PROTACs with PEG linkers.

Issue 1: Low Reaction Yield

A common challenge in PROTAC synthesis is achieving a satisfactory yield. The table below outlines potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
No or minimal product formation Inefficient amide coupling - Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HOBt). - Optimize the base (e.g., DIPEA, TEA) and solvent (e.g., DMF, NMP).[9] - If starting materials are TFA salts, add 2-3 equivalents of a non-nucleophilic base to neutralize the salt before adding the coupling reagent.[9]
Degraded starting materials - Confirm the purity and integrity of the E3 ligase ligand, target protein ligand, and the PEG linker using techniques like NMR or LC-MS.[9]
Low yield of the final PROTAC after the second coupling step (e.g., click chemistry) Inefficient click reaction - Use a fresh copper(I) catalyst source (e.g., copper(II) sulfate and sodium ascorbate).[1] - Ensure all reagents are dissolved and the reaction is stirred adequately. - Monitor the reaction progress by LC-MS to determine the optimal reaction time.
Side reactions involving reactive functional groups - Protect reactive functional groups on the ligands or linker that are not involved in the current reaction step.[9]
Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the overall yield.

Observation Potential Cause Recommended Solution
A major peak at ~2x the mass of the thiol-containing intermediate is observed by LC-MS. Thiol oxidation leading to disulfide dimer formation. - Protect the thiol group (e.g., with a trityl group) before performing coupling reactions. The protecting group can be removed in a subsequent step.[9] - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and use degassed solvents to minimize exposure to oxygen.[9] - Consider adding a mild reducing agent like TCEP to the reaction mixture.[9]
Complex mixture of unidentified products. Multiple side reactions or degradation of starting materials/product. - Re-evaluate the reaction conditions (temperature, reaction time). - Ensure the stability of all components under the chosen reaction conditions. - Simplify the synthetic route if possible, perhaps by using a pre-formed ligand-linker conjugate.
Issue 3: Difficulty in Product Purification

The physicochemical properties of PEGylated PROTACs can make their purification challenging.

Observation Potential Cause Recommended Solution
Product streaks or does not elute from a normal-phase silica gel column. High polarity of the PEGylated PROTAC. - Avoid normal-phase silica gel chromatography for highly polar PROTACs.[9] - Use reverse-phase preparative HPLC for purification.[1][9]
Poor separation of the product from starting materials or impurities. Similar retention times of components. - Optimize the HPLC gradient and mobile phase composition. - Consider using a different stationary phase (e.g., C18, C8).

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a common synthetic route for coupling an E3 ligase ligand and a protein of interest (POI) ligand using a bifunctional PEG linker.

Step 1: First Coupling Reaction (Amide Bond Formation)

  • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and a bifunctional PEG linker with a carboxylic acid and an azide group (e.g., HOOC-PEGn-N3, 1.1 eq) in an anhydrous solvent like DMF under an inert atmosphere.[1][9]

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).[1][9]

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by LC-MS.[9]

  • Upon completion, quench the reaction and purify the E3 ligase-linker intermediate using reverse-phase preparative HPLC.[1]

Step 2: Second Coupling Reaction (Click Chemistry)

  • Dissolve the purified E3 ligase-linker intermediate (containing the azide) and the POI ligand functionalized with an alkyne (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]

  • Add a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[1]

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC product by reverse-phase preparative HPLC.[1]

Step 3: Characterization

  • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizing the Process

To better understand the workflow and decision-making process in PROTAC synthesis and troubleshooting, the following diagrams are provided.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Ligand_E3 E3 Ligase Ligand Start->Ligand_E3 PEG_Linker Bifunctional PEG Linker Start->PEG_Linker Ligand_POI Protein of Interest (POI) Ligand Coupling_2 Second Coupling Reaction (e.g., Click Chemistry) Ligand_POI->Coupling_2 Coupling_1 First Coupling Reaction (e.g., Amide Bond Formation) Ligand_E3->Coupling_1 PEG_Linker->Coupling_1 Intermediate Ligand-Linker Intermediate Coupling_1->Intermediate Purification_1 Purification (e.g., Prep-HPLC) Intermediate->Purification_1 Purification_1->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC Purification_2 Final Purification (e.g., Prep-HPLC) Final_PROTAC->Purification_2 Characterization Characterization (HRMS, NMR) Purification_2->Characterization End End Characterization->End

Caption: A typical workflow for the synthesis of a PROTAC using a PEG linker.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Reaction Yield Start->Low_Yield Side_Products Significant Side Products Start->Side_Products Purification_Issues Purification Difficulties Start->Purification_Issues Check_Coupling Check Coupling Reagents & Conditions Low_Yield->Check_Coupling Is coupling inefficient? Check_Oxidation Suspect Thiol Oxidation? Side_Products->Check_Oxidation Is a disulfide dimer observed? Check_Purification_Method Using Normal-Phase Silica? Purification_Issues->Check_Purification_Method Is the product highly polar? Check_Materials Verify Starting Material Integrity Check_Coupling->Check_Materials No Optimize_Coupling Optimize Reagents, Base, Solvent Check_Coupling->Optimize_Coupling Yes Analyze_Materials Analyze by NMR/LC-MS Check_Materials->Analyze_Materials Yes Protect_Thiol Protect Thiol Group or Use Inert Atmosphere Check_Oxidation->Protect_Thiol Yes Switch_HPLC Switch to Reverse-Phase HPLC Check_Purification_Method->Switch_HPLC Yes

Caption: A troubleshooting guide for common issues in PROTAC synthesis.

References

Technical Support Center: Minimizing Copper Catalyst Toxicity in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst cytotoxicity during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity in CuAAC reactions in a biological setting?

A1: The primary cause of cytotoxicity in CuAAC reactions is the copper(I) catalyst.[1] The toxicity stems from the generation of reactive oxygen species (ROS) when the copper(I) ion is oxidized.[1][2] In the presence of a reducing agent like sodium ascorbate, which is used to maintain copper in its active Cu(I) state, dissolved oxygen can be reduced to form harmful ROS.[3][4] These ROS can damage cellular components such as lipids, proteins, and DNA, leading to cellular stress and apoptosis.[1][5]

Q2: What are the main strategies to mitigate copper-induced cytotoxicity?

A2: There are several key strategies to reduce copper-induced toxicity in live-cell applications:

  • Ligand-Assisted Catalysis: Employing copper-chelating ligands is a primary strategy. These ligands stabilize the Cu(I) oxidation state, which not only enhances the reaction rate but also reduces the generation of ROS, thereby protecting cells from oxidative damage.[3][6][7]

  • Reduction of Copper Concentration: Lowering the concentration of the copper catalyst can directly reduce its toxic effects.[1][2] The use of highly efficient ligands can make reactions feasible at lower, less toxic copper concentrations.[2]

  • Copper-Chelating Azides: Using azide-containing molecules that have an internal copper-chelating moiety can increase the effective copper concentration at the reaction site. This allows for a reduction in the overall copper concentration in the reaction medium, thus minimizing toxicity.[2][8]

  • Copper-Free Click Chemistry: An alternative approach is to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10][11] SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thus completely avoiding copper-induced cytotoxicity.[9][10][11][12]

  • Use of Additives: Additives like aminoguanidine can be used to scavenge reactive byproducts of ascorbate oxidation that might otherwise damage biomolecules.[4][5]

Q3: How do I choose the right ligand to minimize toxicity?

A3: The choice of ligand is critical and depends on the specific experimental system. Key properties to consider are the ligand's ability to stabilize Cu(I), its water solubility, and its biocompatibility.[6][13]

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is effective at protecting cells from oxidative damage and accelerating the CuAAC reaction.[3][8][14]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective and biocompatible ligand that allows for very low copper concentrations to be used.[6][14]

  • L-Histidine: This natural amino acid can act as a biocompatible ligand, showing low toxicity compared to other synthetic ligands in some cell lines.[1][15]

The ideal ligand will maintain a high reaction rate at a low, non-toxic copper concentration. It is often recommended to screen a few different ligands to find the optimal one for your specific application.

Troubleshooting Guide

Problem 1: Low or No Product Yield in a Cellular CuAAC Reaction

Possible Cause Solution
Inactive Copper Catalyst The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure your reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient excess.[5][16] It is also crucial to minimize oxygen in the reaction; degas your buffers if possible.[16]
Inappropriate Ligand or Ligand-to-Copper Ratio The ligand is essential for stabilizing the Cu(I) catalyst. For aqueous reactions, use water-soluble ligands like THPTA or BTTAA.[13] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3][13] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[4][13]
Interfering Substances in the Buffer Buffers containing Tris can chelate copper and inhibit the reaction.[16][17][18] Use non-coordinating buffers like PBS or HEPES.[18][19] Thiols, such as DTT or glutathione, can also inactivate the copper catalyst.[17][20] If present, they should be removed by dialysis or buffer exchange prior to the reaction.[16]
Substrate-Specific Issues Steric hindrance around the alkyne or azide can slow the reaction.[13] In such cases, you may need to increase the reaction time or temperature. If your biomolecule has strong copper-binding sites (e.g., polyhistidine tags), you may need to increase the copper-ligand concentration or add sacrificial metals like Zn(II).[13][17][19]

Problem 2: High Cell Death or Signs of Toxicity After CuAAC Labeling

Possible Cause Solution
High Copper Concentration The most direct cause of toxicity is a high concentration of free copper ions. Reduce the final copper concentration to the low micromolar range (e.g., 10-50 µM).[2][4][21]
Insufficient Ligand An inadequate amount of a chelating ligand can lead to increased copper toxicity. Use a ligand-to-copper ratio of at least 5:1 to ensure the copper is adequately sequestered and stabilized.[3]
Generation of Reactive Oxygen Species (ROS) The combination of copper and a reducing agent like sodium ascorbate can generate ROS. Ensure the ligand is present to minimize this.[3][5] Also, consider adding ROS scavengers or aminoguanidine to the reaction mixture.[4]
Prolonged Reaction Time Longer exposure to the reaction components can increase cytotoxicity. Optimize the reaction to proceed as quickly as possible by using an efficient ligand, allowing you to reduce the incubation time.[3][7]

Quantitative Data Summary

Table 1: Effect of Ligands on Copper-Induced Cytotoxicity

LigandCopper Concentration (µM)Cell LineIncubation TimeCell Viability (%)Reference
None100HeLa, CHO, Jurkat5 min< 60[3]
THPTA (5:1 ratio to Cu)100HeLa, CHO, Jurkat5 min~100[3]
Ligand 1 (BTTAA)100HUVEC, OVCAR510 min~90[20]
Ligand 3 (Tat-conjugated)100HUVEC, OVCAR510 min~85[20]
None100HUVEC10 min< 40[20]
L-HistidineMicromolar concentrations4 human cell lines72 hNo toxicity observed[15]

Table 2: Recommended Reagent Concentrations for Biocompatible CuAAC

ReagentRecommended ConcentrationPurposeReference
CuSO₄10 - 100 µMCopper(II) source[2][4][21]
Ligand (e.g., THPTA, BTTAA)50 - 500 µM (5-fold excess to copper)Stabilize Cu(I), reduce toxicity, accelerate reaction[3][4]
Sodium Ascorbate2.5 mMReducing agent to generate and maintain Cu(I)[3]
Aminoguanidine1 mMScavenge cytotoxic byproducts[3][4]
Azide/Alkyne SubstratesApplication-dependent (often in excess)Reactants[13]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Labeling of Live Cells

This protocol is a starting point and may require optimization for your specific cell type and application.

Materials:

  • Azide- or alkyne-labeled cells in a suitable buffer (e.g., DPBS)

  • Alkyne- or azide-functionalized probe molecule

  • Stock Solutions:

    • Copper(II) sulfate (CuSO₄): 20 mM in water

    • Ligand (e.g., THPTA): 50 mM in water

    • Sodium Ascorbate: 100 mM in water (prepare fresh)

    • Aminoguanidine (optional): 100 mM in water

Procedure:

  • Cell Preparation: Culture and metabolically label your cells with the desired azide or alkyne-containing precursor. Before labeling, wash the cells twice with DPBS.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, prepare the catalyst premix. For a final reaction volume of 200 µL and a final copper concentration of 50 µM with a 5:1 ligand-to-copper ratio:

    • Add the required volume of buffer.

    • Add 0.5 µL of 20 mM CuSO₄.

    • Add 2.5 µL of 50 mM THPTA.

    • Vortex briefly to mix.

  • Prepare the Reaction Mixture:

    • To the washed cells, add the probe molecule to the desired final concentration.

    • Add the catalyst premix to the cells.

    • If using, add aminoguanidine to a final concentration of 1 mM.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.

    • Gently mix and incubate at room temperature or 37°C. Reaction times can range from 5 minutes to 1 hour.

  • Washing and Analysis:

    • After incubation, gently aspirate the reaction mixture.

    • Wash the cells three times with buffer to remove excess reagents.

    • The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry).

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol is to assess the cytotoxicity of your CuAAC reaction conditions.

Materials:

  • Cells plated in a 96-well plate

  • CuAAC reaction components (as in Protocol 1)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare your CuAAC reaction mixtures with varying concentrations of copper and ligand. Include a "no treatment" control.

  • Incubation: Remove the culture medium from the cells and add the prepared reaction mixtures. Incubate for the desired reaction time (e.g., 30 minutes).

  • Recovery: After the incubation, remove the treatment solutions, wash the cells with fresh medium, and then add fresh growth medium. Return the plate to the incubator for 24 hours.

  • Viability Measurement: After the 24-hour recovery period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the "no treatment" control to determine the percentage of cell viability for each condition.

Visualizations

Troubleshooting Low CuAAC Yield start Low or No Product Yield check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_ligand Is the ligand appropriate and at the correct ratio? check_catalyst->check_ligand Yes solution_catalyst Use fresh sodium ascorbate. Minimize oxygen exposure (degas buffers). check_catalyst->solution_catalyst No check_buffer Are there interfering substances in the buffer? check_ligand->check_buffer Yes solution_ligand Use a water-soluble ligand (THPTA, BTTAA). Use a 5:1 ligand-to-copper ratio. Pre-mix copper and ligand. check_ligand->solution_ligand No check_substrate Are there substrate-specific issues? check_buffer->check_substrate Yes solution_buffer Avoid Tris buffer; use PBS or HEPES. Remove thiols (DTT, glutathione) via buffer exchange. check_buffer->solution_buffer No solution_substrate Increase reaction time for sterically hindered substrates. Increase catalyst concentration for copper-chelating substrates. check_substrate->solution_substrate Yes end Successful Product Formation check_substrate->end No, resolved solution_catalyst->check_ligand solution_ligand->check_buffer solution_buffer->check_substrate solution_substrate->end

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Mechanism of Copper-Induced Cytotoxicity and Mitigation cluster_problem Problem: Cytotoxicity cluster_solution Solution: Mitigation Strategies CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI ROS Reactive Oxygen Species (ROS) CuI->ROS Ligand Chelating Ligand (e.g., THPTA, BTTAA) StableComplex Stable Cu(I)-Ligand Complex CuI->StableComplex O2 Oxygen (O2) O2->ROS catalyzed by Cu(I) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Ligand->StableComplex CuAAC Efficient CuAAC Reaction StableComplex->CuAAC ReducedROS Reduced ROS Generation StableComplex->ReducedROS Stabilizes Cu(I) CellViability Increased Cell Viability ReducedROS->CellViability

Caption: Signaling pathway of copper toxicity and its mitigation by chelating ligands.

Experimental Workflow for Live-Cell CuAAC Labeling start Start: Azide/Alkyne-labeled Cells wash1 Wash Cells with Buffer (e.g., DPBS) start->wash1 add_reagents Add Probe and Catalyst Premix to Cells wash1->add_reagents prepare_premix Prepare Catalyst Premix (CuSO4 + Ligand) prepare_premix->add_reagents initiate_reaction Initiate Reaction with Fresh Sodium Ascorbate add_reagents->initiate_reaction incubate Incubate (e.g., 5-60 min at RT or 37°C) initiate_reaction->incubate wash2 Wash Cells to Remove Excess Reagents incubate->wash2 analyze Downstream Analysis (Microscopy, Flow Cytometry, etc.) wash2->analyze

Caption: A typical experimental workflow for CuAAC labeling of live cells.

References

dealing with steric hindrance with Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG4-Amide-C6-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to help optimize your experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG4 linker in this compound?

A1: The tetraethylene glycol (PEG4) spacer serves several crucial functions.[1][2] Its primary roles are to increase the hydrophilicity and aqueous solubility of the molecule it is conjugated to.[1][2] The flexible and extended nature of the PEG spacer physically separates the biotin moiety from the target molecule, which helps to minimize steric hindrance.[1][2] This separation ensures optimal binding of biotin to streptavidin or avidin and reduces potential interference with the function of the target molecule.[1][2]

Q2: Can I use this compound in copper-free click chemistry reactions?

A2: Yes, the azide group in this compound can react with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free click chemistry reaction, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3] This is particularly useful for applications in living cells or with biomolecules that are sensitive to the cytotoxicity of copper catalysts.[4]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from moisture and light.[5][6] If dissolved in a solvent such as DMSO, it is best to prepare the solution fresh before use.[7] Stock solutions can be stored at -80°C for up to one year.[5]

Q4: How does the density of biotin on a surface affect streptavidin binding?

A4: The density of biotin on a surface significantly impacts streptavidin binding. At low surface coverage, streptavidin can bind effectively. However, as the biotin density increases, steric crowding can occur, which inhibits the proper orientation of the streptavidin binding pocket and can lead to a decrease in the total amount of bound streptavidin.[8] One study on porous silicon biosensors found that the onset of steric crowding occurs at a surface coverage of 57%.[8]

Troubleshooting Guides

Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This guide addresses common problems that can lead to poor outcomes in your click chemistry reaction.

Potential Cause Recommended Solution
Catalyst Inactivity The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen.[9] Ensure your reaction is performed under anaerobic conditions by degassing solutions and using an inert atmosphere (e.g., argon or nitrogen).[10] Use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[9][11]
Poor Reagent Quality Azide and alkyne reagents can degrade over time. Use fresh, high-purity reagents and ensure solvents are anhydrous where necessary.[12] Store reagents as recommended by the manufacturer.[5]
Steric Hindrance The azide or alkyne functional groups on your biomolecule may be inaccessible.[13] Consider redesigning your construct with a longer linker to reduce steric hindrance. Increasing the reaction temperature or extending the reaction time may also improve yields.
Inappropriate Reaction Conditions The choice of solvent, pH, and temperature can significantly impact the reaction. The CuAAC reaction is effective in a variety of solvents, including water, DMSO, and DMF.[10] Water can often accelerate the reaction rate.[10] Optimize the pH to be within the 4-12 range.[9]
Incorrect Order of Reagent Addition The order of addition can be critical. A recommended procedure is to first prepare a premixed solution of the Cu(II) salt and a stabilizing ligand (e.g., THPTA), add this to your azide and alkyne solution, and then initiate the reaction by adding the reducing agent.[10]
Issue 2: Low Signal or High Background in Biotin-Streptavidin Binding Assays

This guide provides troubleshooting for common issues encountered after successful biotinylation.

Potential Cause Recommended Solution
Steric Hindrance at the Binding Interface Even with the PEG4 linker, high densities of the biotinylated molecule on a surface can cause steric crowding.[8] Try reducing the concentration of your biotinylated molecule during immobilization to achieve a lower surface density.
Non-specific Binding of Streptavidin Streptavidin can non-specifically bind to surfaces or other proteins. Use a blocking buffer (e.g., BSA or non-fat dry milk) to block non-specific binding sites before adding the streptavidin conjugate. Including a mild detergent like Tween-20 in your wash buffers can also help.[14]
Inefficient Binding Ensure that the binding buffer conditions are optimal. For nucleic acids, a high salt concentration (0.5-1 M NaCl) is often recommended.[15] For proteins, a physiological buffer like PBS is typically used.[15]
Aggregates in Reagent Solutions Protein aggregates in your streptavidin or biotinylated molecule solutions can lead to high background. Centrifuge the solutions at high speed before use and only use the supernatant.[14]

Data Presentation

Impact of Biotin Surface Concentration on Streptavidin Binding

The following table summarizes findings from a study on the effect of biotin surface concentration on the amount of streptavidin that can bind, highlighting the issue of steric crowding.

Biotin Surface CoverageObservationImplication
< 10%Streptavidin binds via a single biotin-binding site.Low-density surfaces may not fully utilize the multivalent binding capacity of streptavidin.
10-40%Streptavidin primarily binds via two biotin-binding sites.This range appears optimal for multivalent binding without significant steric hindrance.
> 60%The total amount of bound streptavidin decreases.High surface density leads to steric crowding, inhibiting proper streptavidin binding.[8]

Data adapted from a study on well-ordered self-assembled biotin monolayers on planar gold surfaces.[8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the biotinylation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve your alkyne-modified biomolecule in a degassed buffer to the desired concentration (e.g., 100 µM).

    • Add the this compound stock solution to the reaction mixture. A 2 to 10-fold molar excess over the alkyne-modified biomolecule is a good starting point.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[11][16]

    • Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[11]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[11]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed in the dark to protect any light-sensitive components.

  • Purification:

    • Purify the biotinylated product using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.

Protocol 2: Biotin-Streptavidin Binding Assay (ELISA-based)

This protocol describes a method to confirm the successful biotinylation of a protein and its binding to streptavidin.

Materials:

  • Biotinylated protein

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • ELISA plate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute your biotinylated protein in Coating Buffer to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted protein to each well of an ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader. A higher absorbance indicates successful biotinylation and binding to streptavidin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis reagents Prepare Stock Solutions (Biotin-PEG4-Azide, CuSO4, Sodium Ascorbate, Ligand) mix Mix Biomolecule and Biotin-PEG4-Azide reagents->mix biomolecule Prepare Alkyne-Modified Biomolecule biomolecule->mix add_catalyst Add Premixed CuSO4/Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temp initiate->incubate purify Purify Biotinylated Product incubate->purify bind_assay Biotin-Streptavidin Binding Assay purify->bind_assay detect Detection and Quantification bind_assay->detect

Caption: Experimental workflow for biotinylation using this compound.

steric_hindrance cluster_hindered Without PEG Spacer (High Steric Hindrance) cluster_unhindered With PEG4 Spacer (Reduced Steric Hindrance) streptavidin1 Streptavidin biotin1 Biotin streptavidin1->biotin1 Binding Impeded molecule1 Target Molecule biotin1->molecule1 streptavidin2 Streptavidin biotin2 Biotin streptavidin2->biotin2 Efficient Binding peg PEG4 Linker biotin2->peg molecule2 Target Molecule peg->molecule2

Caption: Role of the PEG4 spacer in overcoming steric hindrance for efficient biotin-streptavidin binding.

References

Validation & Comparative

A Researcher's Guide to Validating Biotin-PEG4-Amide-C6-Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of Biotin-PEG4-Amide-C6-Azide to a target molecule is a critical first step in a multitude of applications, from affinity purification to targeted drug delivery. This guide provides a comprehensive comparison of analytical techniques to validate this conjugation, complete with experimental protocols and a look at alternative biotin-azide reagents.

The validation of the covalent bond formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," is paramount to ensure the integrity of downstream experiments. This guide explores various methods to confirm the successful formation of the stable triazole linkage between this compound and an alkyne-modified molecule of interest.

Comparing Validation Techniques: A Quantitative Overview

A variety of analytical techniques can be employed to confirm the conjugation of this compound. The choice of method often depends on the nature of the target molecule (e.g., protein, peptide, small molecule), the required level of detail, and the available instrumentation. The following table summarizes the key characteristics of the most common validation methods.

Validation TechniqueInformation ProvidedSensitivityThroughputKey AdvantagesKey Disadvantages
Mass Spectrometry (MS) Precise mass of the conjugate, confirming the addition of the biotin-azide tag.High (pmol to fmol)High (with LC-MS)Unambiguous mass confirmation, suitable for complex mixtures.Destructive technique, requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Structural confirmation of the triazole ring formation.Moderate (µmol to nmol)LowProvides detailed structural information.Requires relatively large amounts of pure sample, complex spectra for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the azide peak and appearance of new peaks corresponding to the triazole ring.ModerateHighNon-destructive, can be used for real-time monitoring.Can be difficult to interpret in complex mixtures, less specific than MS or NMR.
Western Blot / Dot Blot Functional confirmation of biotinylation through detection with streptavidin conjugates.High (ng to pg)HighSimple, demonstrates the accessibility of the biotin for binding.Indirect method, does not provide structural information.

In-Depth Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in the comparison table.

Mass Spectrometry Validation

Mass spectrometry is the gold standard for confirming the covalent modification of a molecule with this compound. The expected mass increase upon successful conjugation is 615.79 Da.

1. LC-MS/MS Protocol for Protein/Peptide Conjugates:

  • Sample Preparation:

    • Perform the click chemistry reaction to conjugate this compound to your alkyne-containing protein or peptide.

    • For proteins, perform a buffer exchange into a volatile buffer like ammonium bicarbonate using a desalting column or spin filter.

    • If analyzing peptides, the sample can often be directly diluted in the initial mobile phase.

  • Enrichment of Biotinylated Peptides (Optional but Recommended):

    • Digest the conjugated protein with trypsin.

    • Incubate the resulting peptide mixture with streptavidin-coated magnetic beads for 1 hour at room temperature to capture biotinylated peptides.[1]

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides from the beads using a solution of 80% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer.

    • Acquire MS/MS spectra for precursor ions corresponding to the expected mass of the conjugated peptide.

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying the mass of the this compound modification (615.79 Da) as a variable modification.

    • Successful identification of peptides with this mass shift confirms the conjugation.

2. MALDI-TOF MS Protocol for Peptides and Small Molecules:

  • Sample Preparation:

    • Mix a small aliquot of the conjugation reaction mixture with a suitable MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • MALDI-TOF Analysis:

    • Acquire the mass spectrum in the appropriate mass range.

    • Compare the spectrum of the conjugated sample to that of the unconjugated starting material. A new peak corresponding to the mass of the starting material plus 615.79 Da will confirm the conjugation.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy can definitively prove the formation of the 1,2,3-triazole ring, which is the hallmark of a successful click chemistry reaction.

  • Sample Preparation:

    • The conjugated molecule should be purified to a high degree.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Look for the disappearance of the characteristic proton signal of the terminal alkyne (typically around 2-3 ppm).

    • Observe the appearance of a new signal in the aromatic region (typically around 7.5-8.5 ppm), which corresponds to the proton on the newly formed triazole ring.[2][3]

    • Protons on the carbon adjacent to the newly formed triazole ring will also show a characteristic downfield shift.[2]

FTIR Spectroscopy for Monitoring the Reaction

FTIR spectroscopy is a useful technique to monitor the progress of the click chemistry reaction in real-time or to confirm its completion.

  • Sample Preparation:

    • Acquire an FTIR spectrum of the this compound starting material.

    • Acquire an FTIR spectrum of the alkyne-containing molecule.

    • Acquire FTIR spectra of the reaction mixture at different time points or upon completion.

  • Spectral Analysis:

    • Monitor the disappearance of the strong, sharp azide (N₃) stretching band, which typically appears around 2100 cm⁻¹.[4]

    • The disappearance of the alkyne C≡C stretch (if observable, often weak) around 2100-2260 cm⁻¹ also indicates reaction completion.

    • The formation of the triazole ring can be observed by the appearance of new, often complex, bands in the 1400-1600 cm⁻¹ region.

Functional Validation by Western Blot or Dot Blot

These immunoassay-based techniques provide functional validation that the biotin moiety is present and accessible for binding to streptavidin.

  • Sample Preparation:

    • For Western blot, separate the conjugated protein sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • For dot blot, directly spot a small amount of the conjugated protein solution onto a nitrocellulose or PVDF membrane.[5][6]

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.[7][8]

  • Washing and Detection:

    • Wash the membrane several times with TBST to remove unbound streptavidin-HRP.

    • Add a chemiluminescent HRP substrate and detect the signal using an imaging system. A positive signal indicates the presence of biotin.[9]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Conjugated Protein/Peptide buffer_exchange Buffer Exchange (Proteins) start->buffer_exchange digestion Trypsin Digestion (Proteins) buffer_exchange->digestion enrichment Streptavidin Bead Enrichment digestion->enrichment elution Elution of Biotinylated Peptides enrichment->elution lc_separation LC Separation elution->lc_separation ms_analysis Mass Spectrometry lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Mass Spectrometry Validation Workflow

Functional_Assay_Workflow start Conjugated Protein Sample blotting Western Blot or Dot Blot start->blotting blocking Blocking Membrane blotting->blocking streptavidin_incubation Streptavidin-HRP Incubation blocking->streptavidin_incubation washing Washing streptavidin_incubation->washing detection Chemiluminescent Detection washing->detection result Signal Indicates Biotinylation detection->result

Functional Assay (Western/Dot Blot) Workflow

Exploring Alternatives to this compound

While this compound is a versatile and widely used reagent, several alternatives are available that may be more suitable for specific applications. These alternatives primarily differ in the length of the PEG spacer and the presence of a cleavable linker.

Reagent TypeExamplesKey FeaturesPotential Applications
Different PEG Lengths Biotin-PEG3-Azide, Biotin-PEG5-Azide, Biotin-PEG11-Azide, Biotin-PEG12-AzideVarying spacer arm length can influence solubility and steric hindrance.Optimizing binding to streptavidin, modulating the distance between biotin and the target molecule.
Cleavable Linkers Disulfide-cleavable Biotin Azide, Diazobenzene-cleavable Biotin Azide, Dde-cleavable Biotin Azide, DADPS-cleavable Biotin AzideAllows for the release of the conjugated molecule from streptavidin beads under specific conditions (e.g., reducing agents, low pH, light).[10][11][12][13]Mass spectrometry-based proteomics where the removal of the large biotin tag is desirable for analysis, reversible capture and release applications.

The choice of an alternative reagent should be guided by the specific requirements of the experiment. For instance, a longer PEG linker may be beneficial for improving the aqueous solubility of a hydrophobic target molecule. Cleavable linkers are particularly advantageous in proteomics workflows, as they allow for the efficient elution of captured proteins or peptides from streptavidin resins without harsh denaturing conditions, which can interfere with subsequent mass spectrometry analysis.[10][11]

By employing the appropriate validation techniques and considering the available alternative reagents, researchers can confidently and effectively utilize biotin-azide click chemistry to advance their scientific goals.

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG4-Amide-C6-Azide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of chemical proteomics, the precise and efficient labeling of peptides is paramount for successful mass spectrometry-based identification and quantification. This guide provides an in-depth comparison of Biotin-PEG4-Amide-C6-Azide, a bioorthogonal labeling reagent, with alternative biotinylation strategies. We will delve into the underlying chemistries, experimental workflows, and mass spectrometric behavior of these reagents, supported by experimental data to inform your choice of labeling strategy.

Introduction to Peptide Biotinylation Strategies

Biotinylation, the covalent attachment of biotin to a molecule, is a cornerstone technique in proteomics. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) allows for the highly efficient enrichment of labeled peptides or proteins from complex biological samples. The choice of biotinylating reagent is critical and depends on the specific experimental goals, the nature of the target molecule, and the desired downstream analysis.

This guide focuses on the mass spectrometry analysis of peptides labeled with This compound . This reagent belongs to the class of bioorthogonal "click chemistry" probes. It is designed to react specifically with alkyne-modified peptides. This is in contrast to the more traditional amine-reactive biotinylation reagents , such as those containing an N-hydroxysuccinimide (NHS) ester, which target primary amines on lysine residues and peptide N-termini. A third important category, cleavable biotin reagents , incorporates a linker that can be broken under specific chemical conditions, facilitating the release of the captured peptides from streptavidin beads.

Comparative Analysis of Biotinylation Reagents

The selection of a biotinylation reagent has significant implications for labeling specificity, enrichment efficiency, and the subsequent mass spectrometry analysis. Here, we compare this compound with two common alternatives: NHS-Biotin (an amine-reactive, non-cleavable reagent) and a generic cleavable biotin-azide reagent.

FeatureThis compound (Click Chemistry)NHS-Biotin (Amine-Reactive)Cleavable Biotin-Azide (Click Chemistry)
Labeling Chemistry Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic acyl substitutionCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Target Residues Alkyne-modified amino acids (introduced metabolically or chemically)Lysine residues, N-terminusAlkyne-modified amino acids
Specificity High - targets only the bioorthogonal handleLower - targets all accessible primary aminesHigh - targets only the bioorthogonal handle
Elution from Streptavidin Harsh denaturing conditions requiredHarsh denaturing conditions requiredMild chemical cleavage
Peptide Recovery Potentially lower due to harsh elutionPotentially lower due to harsh elutionHigh
MS/MS Analysis Non-cleavable tag remains on the peptideNon-cleavable tag remains on the peptideA small mass remnant of the linker may remain
Ideal Application Specific labeling of a target protein or proteome sub-population that can be alkyne-modified.General cell surface protein labeling or labeling of purified proteins.When efficient and mild recovery of labeled peptides is critical for downstream analysis.

Experimental Workflows and Protocols

The experimental workflow for each labeling strategy differs significantly, primarily in the labeling step and the elution of biotinylated peptides from streptavidin resin.

Experimental Workflow Overview

Below is a generalized workflow for the enrichment of biotinylated peptides for mass spectrometry analysis.

cluster_0 Labeling Strategy cluster_1 Enrichment and Elution cluster_2 Analysis Alkyne-Modified Peptides Alkyne-Modified Peptides CuAAC Reaction CuAAC Reaction Alkyne-Modified Peptides->CuAAC Reaction Native Peptides Native Peptides Amine Labeling Amine Labeling Native Peptides->Amine Labeling This compound This compound This compound->CuAAC Reaction NHS-Biotin NHS-Biotin NHS-Biotin->Amine Labeling Cleavable Biotin-Azide Cleavable Biotin-Azide Cleavable Biotin-Azide->CuAAC Reaction Streptavidin Enrichment Streptavidin Enrichment CuAAC Reaction->Streptavidin Enrichment Amine Labeling->Streptavidin Enrichment Harsh Elution Harsh Elution Streptavidin Enrichment->Harsh Elution Non-cleavable Chemical Cleavage Chemical Cleavage Streptavidin Enrichment->Chemical Cleavage Cleavable LC-MS/MS Analysis LC-MS/MS Analysis Harsh Elution->LC-MS/MS Analysis Chemical Cleavage->LC-MS/MS Analysis

Caption: Generalized experimental workflow for biotinylation, enrichment, and analysis of peptides.

Protocol 1: Labeling of Alkyne-Modified Peptides with this compound (CuAAC)

This protocol is adapted from a study by Wang et al. and is suitable for labeling peptides that have been metabolically or chemically modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein lysate (1-1.5 mg/mL in PBS)

  • This compound stock solution (1.25 mM in water)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (1.7 mM in DMSO:tert-butanol 1:4)

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)

  • Cold acetone

  • Cold methanol

  • Reconstitution buffer (50 mM ammonium bicarbonate, 6 M guanidine HCl, 10 mM 2-mercaptoethanol)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • NeutrAvidin-agarose resin

  • IP Lysis Buffer

  • Elution solvent (50% acetonitrile, 49% water, 1% trifluoroacetic acid)

Procedure:

  • Click Reaction Cocktail Preparation: For each reaction, prepare a fresh cocktail by mixing the reagents in the following order: 68 µL of TBTA stock, 22.6 µL of CuSO4 stock, 22.6 µL of TCEP stock, and 22.6 µL of this compound stock.

  • Labeling Reaction: To 1 mL of protein lysate, add 110 µL of the click reaction cocktail. This results in final concentrations of approximately 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP, and 25 µM this compound. Incubate at room temperature for 1 hour with constant agitation.

  • Protein Precipitation: Precipitate the labeled proteins by adding 10 mL of cold acetone and incubating at -20°C overnight.

  • Protein Pellet Washing and Solubilization: Centrifuge at 3000 x g at -9°C for 30 minutes to pellet the protein. Wash the pellet with 5 mL of cold methanol and then redissolve it in 200 µL of reconstitution buffer.

  • Reduction and Alkylation: Reduce the protein sample with 10 mM DTT at 37°C for 1 hour, followed by alkylation with 18.8 mM IAA at 25°C in the dark for 30 minutes.

  • Tryptic Digestion: Dilute the sample with 728 µL of 50 mM ammonium bicarbonate and digest with trypsin at a 1:25 (trypsin:protein) ratio at 37°C for 16 hours.

  • Enrichment of Biotinylated Peptides: Add 400 µL of a 50% slurry of pre-washed NeutrAvidin-agarose resin to the digested peptide solution. Incubate for 1 hour at room temperature with constant agitation.

  • Washing: Wash the resin five times with 1 mL of IP Lysis Buffer, three times with 1 mL of PBS, and eight times with 1 mL of LC-MS grade water.

  • Elution: Elute the captured peptides with 600 µL of elution solvent at 80°C for 10 minutes. The eluate is then ready for LC-MS/MS analysis.

Protocol 2: Labeling of Peptides with NHS-Biotin

This is a general protocol for labeling peptides with an amine-reactive biotin reagent.

Materials:

  • Peptide solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin stock solution (10 mM in DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Prepare a fresh stock solution of NHS-Biotin in an anhydrous solvent like DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin: Remove unreacted biotin using a desalting column or dialysis.

  • Enrichment and Elution: Proceed with streptavidin enrichment and harsh elution as described in Protocol 1 (steps 7-9).

Protocol 3: Labeling and Elution with a Cleavable Biotin-Azide Reagent

The labeling part of this protocol is identical to Protocol 1. The key difference lies in the elution step.

Procedure:

  • Labeling and Enrichment: Follow steps 1-8 of Protocol 1, using a cleavable biotin-azide reagent instead of the non-cleavable version.

  • Elution via Cleavage: The elution conditions will depend on the nature of the cleavable linker.

    • Acid-cleavable (e.g., DADPS linker): Incubate the resin with a solution of 10% formic acid for 30 minutes at room temperature.

    • Disulfide-based: Incubate the resin with a reducing agent such as 10-50 mM DTT or TCEP in a suitable buffer for 1 hour at 37-56°C.

    • Photocleavable: Resuspend the resin in a suitable buffer and expose it to UV light (typically 365 nm) for a specified duration.

  • Sample Preparation for MS: After elution, the sample is typically desalted and concentrated before LC-MS/MS analysis.

Mass Spectrometry Analysis and Data Interpretation

The choice of biotinylation reagent also influences the mass spectrometry data.

Mass Shifts

The covalent attachment of the biotinylation reagent results in a specific mass shift in the labeled peptides.

ReagentMass Shift (Monoisotopic)
This compound (after CuAAC)+ 597.34 Da
NHS-Biotin+ 226.08 Da
Cleavable Biotin-Azide (e.g., DADPS, after cleavage)A small remnant of the linker remains (e.g., +143 Da for DADPS)
Fragmentation Patterns

During tandem mass spectrometry (MS/MS), the biotinylated peptides fragment, providing sequence information. The biotin tag itself can also fragment, producing characteristic reporter ions.

This compound-Peptide This compound-Peptide Peptide Backbone Fragmentation Peptide Backbone Fragmentation This compound-Peptide->Peptide Backbone Fragmentation Tag Fragmentation Tag Fragmentation This compound-Peptide->Tag Fragmentation b- and y-ions b- and y-ions Peptide Backbone Fragmentation->b- and y-ions Biotin Reporter Ion m/z 227.0849 Tag Fragmentation->Biotin Reporter Ion PEG Fragmentation Neutral loss of (C2H4O)n Tag Fragmentation->PEG Fragmentation Triazole Fragmentation Triazole Fragmentation Tag Fragmentation->Triazole Fragmentation

Caption: Fragmentation pathways of a this compound labeled peptide in MS/MS.

  • Peptide Backbone Fragmentation: The primary fragmentation occurs along the peptide backbone, generating b- and y-ions that are used to determine the amino acid sequence.

  • Biotin Reporter Ion: A common signature ion for biotin-containing molecules is observed at m/z 227.0849, corresponding to the biotin moiety. This can be used as a diagnostic marker for successful biotinylation.

  • PEG Linker Fragmentation: The PEG4 linker can undergo neutral losses of ethylene glycol units (C2H4O, 44.03 Da).

  • Triazole Ring Fragmentation: The triazole ring formed during the click reaction is generally stable but can fragment under higher collision energies.

Quantitative Data and Performance Comparison

The ultimate measure of a labeling strategy's success is the number and quality of identified labeled peptides. The following table summarizes representative data from studies comparing different biotinylation and enrichment strategies.

MetricDiDBiT (Peptide-level enrichment) with NHS-Biotin[1]Conventional (Protein-level enrichment) with NHS-Biotin[1]Cleavable Biotin-Azide (DADPS) in Peptide-Capture Workflow
Number of Biotinylated Peptides Identified 3,7776 - 20High (often outperforms other cleavable tags)
Percentage of Unmodified Peptides < 15%> 95%Low
Relative Peptide Recovery HighLowVery High (>95% cleavage efficiency reported for DADPS)[2]

The data clearly demonstrates the advantage of peptide-level enrichment (the DiDBiT strategy) over traditional protein-level enrichment in identifying a significantly higher number of biotinylated peptides with fewer unmodified contaminants[1]. Furthermore, the use of cleavable biotin reagents allows for much milder elution conditions, which is expected to lead to higher recovery of labeled peptides compared to the harsh elution required for non-cleavable tags[2].

Conclusion and Recommendations

The choice of biotinylation reagent for mass spectrometry analysis is a critical decision that should be guided by the specific research question.

  • This compound is an excellent choice for applications requiring high specificity of labeling. Its bioorthogonal reactivity ensures that only alkyne-modified peptides are tagged. However, researchers must be prepared to address the challenges associated with the harsh elution conditions required for this non-cleavable reagent, which may impact the overall recovery of labeled peptides. The use of a peptide-level enrichment strategy is highly recommended to maximize the number of identified biotinylated peptides.

  • NHS-Biotin and other amine-reactive reagents are suitable for more general biotinylation applications where targeting all accessible primary amines is acceptable. Similar to the non-cleavable click chemistry reagent, peptide-level enrichment is crucial for successful in-depth analysis by mass spectrometry.

  • Cleavable Biotin-Azide Reagents represent a significant advancement for proteomic studies. They combine the high specificity of click chemistry with the ability to gently release the captured peptides, leading to higher recovery and cleaner samples for mass spectrometry. For most discovery-based proteomics experiments where the goal is to identify as many labeled peptides as possible, a cleavable biotin-azide reagent is likely the superior choice.

By carefully considering the trade-offs between labeling specificity, enrichment and elution efficiency, and the nature of the downstream mass spectrometry analysis, researchers can select the optimal biotinylation strategy to achieve their scientific goals.

References

Quantifying Biotinylation of Biotin-PEG4-Amide-C6-Azide: A Comparative Guide to the HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately quantifying the degree of biotinylation is a critical step to ensure the quality and consistency of their labeled molecules. This guide provides a comprehensive comparison of the widely used 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay with alternative methods for quantifying the biotinylation of molecules like Biotin-PEG4-Amide-C6-Azide. We present a detailed examination of the experimental protocols, performance data, and the relative advantages and disadvantages of each technique to aid in the selection of the most appropriate method for your research needs.

The HABA assay remains a popular choice for estimating the molar ratio of biotin to a protein or other molecule due to its simplicity and accessibility.[1][2] The assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][3] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[1][3]

The HABA Assay: A Detailed Look

The HABA assay is a colorimetric method that relies on the high affinity of avidin for biotin.[1][4] Initially, avidin is saturated with HABA, forming a complex that exhibits a characteristic absorbance at 500 nm.[4][5] When a biotinylated sample, such as a protein modified with this compound, is introduced, the biotin displaces the HABA dye from the avidin-binding sites due to its much higher affinity (Kd of avidin-biotin is ~10⁻¹⁵ M, while that of avidin-HABA is ~10⁻⁶ M).[4][5] This results in a measurable decrease in the absorbance at 500 nm, allowing for the quantification of biotin in the sample.[1][3]

It is crucial to remove any free, unconjugated biotin from the sample before performing the HABA assay, as it will interfere with the measurement and lead to an overestimation of the biotinylation level.[1][4][5] This can be achieved through methods like gel filtration, desalting columns, or dialysis.[1][4][5]

Experimental Protocol for HABA Assay (Cuvette Format)
  • Prepare HABA/Avidin Solution: Dissolve HABA in water with a small amount of 1N NaOH and then mix with an avidin solution in a suitable buffer like phosphate-buffered saline (PBS).[1] Commercially available kits provide pre-mixed HABA/avidin reagents.[4][5]

  • Initial Absorbance Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[1][3] This reading should typically be between 0.9 and 1.3.[3]

  • Sample Addition: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and allow the reaction to stabilize for about 15 seconds.[1][3]

  • Final Absorbance Reading: Measure the absorbance of the solution at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[1][3]

  • Calculation: The concentration of biotin can be calculated using the Beer-Lambert law, with the extinction coefficient of the HABA/avidin complex at 500 nm being 34,000 M⁻¹cm⁻¹.[1] The change in absorbance is directly proportional to the amount of biotin in the sample.

Caption: This workflow illustrates the key steps of the HABA assay for biotin quantification.

HABA_Assay_Workflow cluster_prep Sample Preparation cluster_assay HABA Assay Biotinylated_Sample Biotinylated Sample (e.g., with this compound) Purification Remove Free Biotin (Dialysis, Gel Filtration) Biotinylated_Sample->Purification Mix Add Purified Sample & Mix Purification->Mix HABA_Avidin Prepare HABA/Avidin Solution Measure1 Measure A500 (Initial Reading) HABA_Avidin->Measure1 Measure1->Mix Measure2 Measure A500 (Final Reading) Mix->Measure2 Calculate Calculate Biotin Concentration Measure2->Calculate

Alternatives to the HABA Assay

While the HABA assay is straightforward, it has limitations, including relatively low sensitivity and potential for interference from other substances.[2] For applications requiring higher precision and sensitivity, several alternative methods are available.

Fluorescence-Based Assays

Fluorescence-based methods offer significantly higher sensitivity compared to the HABA assay.[2][6] These assays often utilize a fluorescently labeled avidin or streptavidin.

  • Fluorescence Quenching/Enhancement: One common approach involves a fluorescent dye-labeled avidin where the fluorescence is quenched by HABA.[7] When biotin is added, it displaces HABA, leading to an increase in fluorescence that is proportional to the biotin concentration.[7][8][9] The Thermo Scientific Fluorescence Biotin Quantitation Kit is an example of such an assay.[9]

  • Direct Fluorescence: Other methods use fluorescently labeled biotin derivatives, such as fluorescein-biotin, to quantify biotin binding sites.[10]

Chromophoric Biotin Labeling Kits

Kits like the SureLINK™ Chromophoric Biotin Labeling Kit offer a direct method for quantifying biotin incorporation.[11] This technology uses a biotinylation reagent that contains a built-in chromophore.[12][13] The degree of biotinylation can be determined by measuring the absorbance of the chromophore at a specific wavelength (e.g., 354 nm), in addition to the protein absorbance at 280 nm.[11][12] This method eliminates the need for a secondary assay like HABA and is non-destructive to the sample.[11]

Mass Spectrometry

For the most accurate and detailed analysis, mass spectrometry (MS) provides a powerful tool for characterizing biotinylated proteins and peptides.[14][15][16] MS-based approaches can not only quantify the overall degree of biotinylation but also identify the specific sites of biotin modification on a protein.[14] While highly sensitive and specific, MS requires specialized instrumentation and expertise.[16][17]

Performance Comparison

Assay Method Principle Sensitivity Throughput Equipment Required Advantages Disadvantages
HABA Assay Colorimetric; Biotin displaces HABA from avidin.[1][4]LowerModerateSpectrophotometer or Plate ReaderSimple, inexpensive, well-established.[1][2]Lower sensitivity, potential for interference, can be time-consuming.[2][18]
Fluorescence-Based Assays Fluorometric; Biotin displaces a quencher from fluorescent avidin, or uses fluorescent biotin.[7][8]HighHighFluorescence Plate ReaderHigh sensitivity, suitable for small sample volumes.[2][9]Requires a fluorescence reader, potential for quenching by sample components.
Chromophoric Biotin Colorimetric; Direct measurement of a chromophore incorporated with the biotin label.[11][12]Moderate to HighHighSpectrophotometer or Plate ReaderNon-destructive, no secondary assay needed, good reproducibility.[11]Requires use of a specific labeling reagent.
Mass Spectrometry Mass-to-charge ratio analysis of biotinylated peptides.[16][17]Very HighLowMass SpectrometerHighly accurate, provides site-specific information, definitive.[14][16]Expensive equipment, complex data analysis, requires specialized expertise.

Caption: This diagram outlines the decision-making process for selecting a biotinylation quantification assay based on experimental needs.

Decision_Tree Start Start: Need to Quantify Biotinylation High_Sensitivity Is high sensitivity critical? Start->High_Sensitivity Site_Specific_Info Is site-specific information needed? High_Sensitivity->Site_Specific_Info Yes Direct_Measurement Is a direct, non-destructive measurement preferred? High_Sensitivity->Direct_Measurement No Fluorescence Use Fluorescence-Based Assay Site_Specific_Info->Fluorescence No Mass_Spec Use Mass Spectrometry Site_Specific_Info->Mass_Spec Yes HABA Use HABA Assay Direct_Measurement->HABA No Chromophoric Use Chromophoric Biotin Kit Direct_Measurement->Chromophoric Yes

Conclusion

The choice of assay for quantifying the biotinylation of molecules like this compound depends on the specific requirements of the experiment. The HABA assay offers a simple and cost-effective method suitable for routine estimations. However, for applications demanding higher sensitivity, non-destructive analysis, or detailed site-specific information, fluorescence-based assays, chromophoric biotin kits, or mass spectrometry present more powerful alternatives. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the accuracy and reliability of their biotinylation data.

References

The Pivotal Role of Linker Length: A Comparative Guide to Biotin-PEG4-Amide-C6-Azide and Other PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Linker Performance in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently utilized for their favorable physicochemical properties. This guide provides a comprehensive comparison of Biotin-PEG4-Amide-C6-Azide with other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation PROTACs.

The linker is not a mere spacer; its length, flexibility, and chemical composition profoundly influence a PROTAC's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the cornerstone of PROTAC efficacy, as it precedes the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is paramount, as a linker that is too short may introduce steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to a non-productive complex, hindering efficient ubiquitination.[2]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Empirical testing is crucial to identify the ideal linker for each PROTAC system. Below is a summary of quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation efficiency.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHL~4 (16 atoms)<100>90[1]
2 (9 atoms)>1000<50[1]
6 (21 atoms)~200~80[1]
TANK-binding kinase 1 (TBK1) VHL< 3 (12 atoms)No degradationN/A[3]
3-7 (12-29 atoms)3 - 29276 - 96[3]
Cyclin-dependent kinase 9 (CDK9) VHL425>90[1]
2150~70[1]
650~85[1]
Bromodomain-containing protein 4 (BRD4) CRBN0<500Not specified[3]
1-2>5000Not specified[3]
4-5<500Not specified[3]

Experimental Protocols

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the key steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate adherent cells in 6-well or 12-well plates and allow them to attach overnight.

  • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clear the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

3. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer to the lysates and denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

4. Protein Transfer and Immunoblotting:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (DC50 & Dmax) F->G

References

A Head-to-Head Comparison of Biotinylation Strategies: Biotin-PEG4-Amide-C6-Azide vs. NHS Ester Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the attachment of biotin to proteins and other biomolecules is a cornerstone technique for researchers in diagnostics, proteomics, and drug development. The unparalleled affinity of biotin for streptavidin provides a robust system for detection, purification, and immobilization of target molecules. The choice of biotinylation chemistry is critical and can significantly impact the outcome of an experiment. This guide provides an objective comparison between two prevalent methods: the traditional amine-reactive N-hydroxysuccinimide (NHS) ester biotinylation and the more recent bioorthogonal "click chemistry" approach utilizing Biotin-PEG4-Amide-C6-Azide.

Executive Summary

NHS ester biotinylation is a long-established and widely used method that targets primary amines on proteins. It is a straightforward, one-step process but can lack specificity due to the abundance of lysine residues on the protein surface. In contrast, this compound utilizes a bioorthogonal click chemistry reaction, offering high specificity and control over the site of biotinylation. This method requires the pre-introduction of an alkyne handle into the target molecule, making it a two-step process. The inclusion of a PEG4 linker in the azide reagent enhances its hydrophilicity, which can reduce aggregation of the biotinylated molecule.

Mechanism of Action

NHS Ester Biotinylation

NHS esters of biotin react with primary amines (-NH2), primarily found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[1] The reaction is typically carried out in a buffer with a pH between 7 and 9 to ensure a sufficient concentration of deprotonated primary amines.[2][3]

This compound Biotinylation (Click Chemistry)

This compound is a biotinylation reagent designed for click chemistry.[4][5] This method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction between an azide (on the biotin reagent) and a terminal alkyne (on the target molecule).[4][5] This reaction forms a stable triazole linkage.[6] A key prerequisite for this method is the site-specific incorporation of an alkyne-containing unnatural amino acid into the protein of interest.[7] This two-step approach provides exceptional control over the biotinylation site.

Quantitative Data Summary

Direct head-to-head quantitative comparisons of biotinylation efficiency, specificity, and stability between this compound and NHS ester biotinylation are not extensively available in the literature. However, based on the reaction mechanisms and related studies, the following table summarizes the expected performance characteristics of each method.

FeatureThis compound (Click Chemistry)NHS Ester Biotinylation
Specificity Very High (Site-specific)Moderate to Low (Targets all accessible primary amines)
Reaction Efficiency High to Very HighModerate to High
Control over Stoichiometry High (Can achieve 1:1 labeling)Low (Often results in a heterogeneous mixture)
Workflow Complexity Two-step process (alkyne incorporation and click reaction)One-step process
Potential for Protein Perturbation Minimal (Bioorthogonal reaction)Potential for disruption of protein function if primary amines are in active sites
Reagent Stability in Aqueous Solution Azide is stableNHS ester is prone to hydrolysis
Cell Permeability Dependent on the overall charge and size of the moleculeUncharged NHS-biotin is membrane-permeable; sulfo-NHS-biotin is not[2][8]

Experimental Protocols

NHS Ester Biotinylation of Proteins

This protocol is a general guideline for biotinylating a protein with an NHS ester of biotin.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Sample: Dissolve the protein to be biotinylated in an amine-free buffer at a suitable concentration.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and quenching reagents by dialysis or using a desalting column.

Biotinylation using this compound (Click Chemistry)

This protocol assumes the target protein has been engineered to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA or BTTAA)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO4: 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 100 mM in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (final concentration 10-50 µM).

    • This compound (final concentration 100-500 µM).

    • THPTA (final concentration 500 µM).

    • CuSO4 (final concentration 500 µM).

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed at 4°C for longer incubation times.

  • Purification: Remove excess reagents and copper catalyst using a desalting column or dialysis.

Mandatory Visualizations

NHS_Biotinylation_Pathway Protein Protein with Primary Amines (-NH2) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein Nucleophilic Attack (pH 7-9) NHS_Biotin NHS Ester Biotin NHS_Biotin->Biotinylated_Protein NHS_Leaving_Group N-Hydroxysuccinimide

Caption: NHS Ester Biotinylation Reaction Mechanism.

Click_Chemistry_Workflow cluster_step1 Step 1: Alkyne Incorporation cluster_step2 Step 2: Click Reaction Unnatural_AA Alkyne-containing Unnatural Amino Acid Protein_Expression Protein Expression System Unnatural_AA->Protein_Expression Alkyne_Protein Protein with Alkyne Handle Protein_Expression->Alkyne_Protein Biotin_Azide This compound Biotinylated_Protein Site-Specifically Biotinylated Protein Alkyne_Protein->Biotinylated_Protein Azide-Alkyne Cycloaddition Biotin_Azide->Biotinylated_Protein Catalyst Cu(I) Catalyst Catalyst->Biotinylated_Protein

Caption: Two-Step Workflow for Biotinylation via Click Chemistry.

Conclusion

The choice between this compound and NHS ester biotinylation is highly dependent on the specific application. For applications requiring high specificity and precise control over the biotinylation site, such as in the development of protein-based therapeutics or for single-molecule studies, the click chemistry approach with this compound is superior. While the two-step workflow is more complex, the resulting homogeneously labeled protein population is often a significant advantage.

For more general applications, such as the biotinylation of antibodies for use in ELISAs or Western blotting, where a degree of heterogeneity is acceptable, the simplicity and cost-effectiveness of NHS ester biotinylation make it a continued popular choice. The potential for loss of protein activity due to modification of critical lysine residues is a key consideration that must be empirically evaluated for each protein of interest.

References

A Head-to-Head Comparison: The Advantages of Click Chemistry in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. While traditional bioconjugation methods have been foundational, the advent of click chemistry has revolutionized the field, offering a powerful alternative with significant advantages in efficiency, specificity, and biocompatibility. This guide provides an objective comparison of click chemistry with traditional methods, supported by quantitative data and detailed experimental protocols.

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes.[1][2] This stands in contrast to traditional bioconjugation techniques, such as those utilizing N-hydroxysuccinimide (NHS) esters and maleimides, which often face challenges with side reactions, stability, and reaction conditions.[3][4][5]

Quantitative Performance Metrics: A Clearer Picture

The superiority of click chemistry can be quantitatively assessed across several key performance indicators. The following tables summarize the typical performance of click chemistry reactions, such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), compared to traditional NHS ester and maleimide conjugation methods.

ParameterClick Chemistry (CuAAC/SPAAC)NHS Ester ChemistryMaleimide Chemistry
Reaction Efficiency/Yield >90-95%[6][7]Variable, often lower due to hydrolysis58-84% (highly dependent on substrate)[8]
Specificity High (Bioorthogonal)[2][]Moderate (Reacts with primary amines)[5]High (Specific to thiols)[]
Reaction Rate Fast (CuAAC: 10-10⁴ M⁻¹s⁻¹, SPAAC: ~100-fold slower)[11]Moderate, pH-dependent[5]Fast[12]
Reaction Conditions Mild, aqueous, physiological pH[][13]pH 7-9 (hydrolysis at higher pH)[5]pH 6.5-7.5 (side reactions at higher pH)[5]
Stability of Linkage Stable triazole ring[14]Stable amide bondThioether bond (can undergo retro-Michael addition)[4]
Drug-to-Antibody Ratio (DAR) Control Homogeneous (2 or 4 with site-specific methods)[7]Heterogeneous (2-8)[7]Heterogeneous (can be controlled with engineered cysteines)
Antibody Recovery >90%[7]VariableVariable

Experimental Workflows: A Visual Comparison

The streamlined and efficient nature of click chemistry is evident in its experimental workflow compared to traditional methods.

G General Experimental Workflow for Bioconjugation cluster_click Click Chemistry (e.g., SPAAC) cluster_traditional Traditional Bioconjugation (e.g., NHS Ester) A1 1. Introduce Azide or Alkyne Handle (e.g., via enzymatic or chemical modification) B1 2. Prepare Payload with Complementary Handle (e.g., DBCO-drug) A1->B1 C1 3. Mix Antibody and Payload (Physiological buffer, RT) B1->C1 D1 4. Reaction (4-12 hours) C1->D1 E1 5. Purify Conjugate (e.g., Size Exclusion Chromatography) D1->E1 A2 1. Prepare Antibody (Buffer exchange to amine-free, pH 8.0-9.0) B2 2. Dissolve NHS Ester-Payload (Anhydrous DMSO/DMF) A2->B2 C2 3. Add Payload to Antibody (Controlled molar excess) B2->C2 D2 4. Reaction (1-2 hours, RT) (Competition with hydrolysis) C2->D2 E2 5. Quench Reaction (e.g., Tris or glycine) D2->E2 F2 6. Purify Conjugate (e.g., Desalting column) E2->F2

Caption: Comparative experimental workflows for click chemistry and traditional bioconjugation.

The Underlying Chemistry: A Tale of Two Approaches

Traditional bioconjugation methods primarily target naturally occurring functional groups on proteins, such as the primary amines on lysine residues (NHS esters) or the thiol groups on cysteine residues (maleimides).[3] While effective, this approach can lead to a heterogeneous mixture of products with varying numbers of conjugated molecules and at different sites, which can impact the efficacy and pharmacokinetics of the resulting bioconjugate.[15] Furthermore, these reactions can be sensitive to pH and prone to side reactions like hydrolysis.[5]

Click chemistry, on the other hand, utilizes bioorthogonal functional groups, typically azides and alkynes, which are absent in biological systems.[13] This orthogonality ensures that the reaction proceeds only between the desired partners, leading to a highly specific and controlled conjugation.[2] The resulting triazole linkage is exceptionally stable, and the reactions can be performed under mild, aqueous conditions, preserving the integrity of the biomolecules.[14]

G Reaction Mechanisms: Click vs. Traditional cluster_click Click Chemistry (SPAAC) cluster_traditional Traditional (NHS Ester) Click_Reactants Antibody-Azide + DBCO-Drug Click_Product Antibody-Triazole-Drug (Stable Covalent Bond) Click_Reactants->Click_Product Strain-Promoted Cycloaddition Trad_Reactants Antibody-Amine + NHS-Ester-Drug Trad_Product Antibody-Amide-Drug (Stable Covalent Bond) Trad_Reactants->Trad_Product Nucleophilic Acyl Substitution Side_Product Hydrolyzed NHS-Ester Trad_Reactants->Side_Product Hydrolysis (Side Reaction)

Caption: Simplified reaction schemes for click chemistry and a traditional bioconjugation method.

Detailed Experimental Protocols

For researchers looking to implement these techniques, detailed protocols are essential.

Protocol 1: Site-Specific Antibody Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized drug to an azide-modified antibody.

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • DBCO-functionalized payload (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column

Procedure:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS.

  • Payload Preparation: Prepare a 10 mM stock solution of the DBCO-payload in anhydrous DMSO.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the DBCO-payload solution to the antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, protected from light.

  • Purification: Purify the antibody-drug conjugate using a size-exclusion chromatography column to remove excess, unreacted payload.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm purity.

Protocol 2: Antibody Labeling via NHS Ester Chemistry

This protocol outlines the conjugation of an NHS ester-activated dye to an antibody.

Materials:

  • Antibody (in PBS, free of primary amines)

  • NHS ester-dye (lyophilized)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. Adjust the pH of the antibody solution to 8.0-8.5 by adding the sodium bicarbonate buffer.[16][17]

  • Dye Preparation: Dissolve the NHS ester-dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[16][18]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester-dye to the antibody solution while gently stirring.[14]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[16]

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove the unreacted dye and byproducts using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) spectrophotometrically.

Protocol 3: Protein Labeling via Maleimide Chemistry

This protocol describes the conjugation of a maleimide-activated molecule to a protein containing a free thiol group.

Materials:

  • Thiol-containing protein (in a degassed, thiol-free buffer, pH 7.0-7.5)

  • Maleimide-activated molecule

  • Anhydrous DMSO or DMF

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Gel filtration column

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a concentration of 1-10 mg/mL.[19] If necessary, reduce disulfide bonds by incubating with a 100-fold molar excess of TCEP for 20 minutes at room temperature.[19]

  • Maleimide Preparation: Dissolve the maleimide-activated molecule in DMSO or DMF to a concentration of 1-10 mg/100 µL.[8][19]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[1][20] Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly.

  • Incubation: Incubate the reaction overnight at 4°C or for 2 hours at room temperature, protected from light.[1][19]

  • Purification: Purify the conjugate using a gel filtration column to remove unreacted maleimide.

  • Characterization: Characterize the final conjugate to determine the degree of labeling.

Conclusion: A Paradigm Shift in Bioconjugation

Click chemistry represents a significant leap forward in the field of bioconjugation. Its superior efficiency, specificity, and mild reaction conditions offer clear advantages over traditional methods, enabling the creation of more homogeneous and well-defined bioconjugates.[15][21] For researchers in drug development and diagnostics, the adoption of click chemistry can lead to more reproducible results, improved therapeutic efficacy, and a faster path from the laboratory to clinical applications. By understanding the quantitative differences and having access to robust protocols, scientists can confidently leverage the power of click chemistry to advance their research.

References

Cleavable vs. Non-Cleavable Biotin Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern life sciences and drug discovery, biotinylation stands out as a cornerstone technique for the purification, detection, and labeling of biomolecules. The versatility of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, has been harnessed in a myriad of applications, from affinity chromatography to sophisticated proteomic analyses. Central to the success of these applications is the choice of the biotin linker, the molecular bridge connecting biotin to the molecule of interest. This guide provides an in-depth comparison of two major classes of biotin linkers: cleavable and non-cleavable, with a specific focus on the non-cleavable Biotin-PEG4-Amide-C6-Azide linker.

This comparison is designed for researchers, scientists, and drug development professionals, offering objective, data-supported insights to inform the selection of the most appropriate biotinylation strategy for their specific experimental needs.

Introduction to Biotin Linkers

Biotin linkers are bifunctional molecules that contain a biotin moiety at one end and a reactive group at the other, enabling the covalent attachment of biotin to a target molecule. The linker's chemical composition and properties, such as its length, solubility, and cleavability, are critical determinants of the success of a biotinylation experiment.

Cleavable biotin linkers incorporate a labile bond within their structure that can be broken under specific chemical or physical conditions. This allows for the release of the biotinylated molecule from streptavidin, a feature that is particularly advantageous in applications where recovery of the target molecule is desired.

Non-cleavable biotin linkers , such as this compound, form a stable, permanent bond between biotin and the target molecule. These linkers are ideal for applications where a robust and irreversible attachment is paramount, such as in certain imaging and detection assays. This compound is a popular choice due to its polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and its terminal azide group, which allows for efficient and specific labeling via "click chemistry".[1][2][3]

Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable Biotin LinkersNon-Cleavable this compound
Release of Target Yes, under specific conditions (e.g., reducing agents, acid, light)No, forms a stable and permanent bond
Recovery of Target Enables recovery of the target molecule in its native stateTarget molecule remains bound to streptavidin
Background Binding Can reduce background from non-specifically bound proteins during elution[4]May have higher background due to harsh elution conditions required to dissociate biotin-streptavidin
Common Applications Affinity purification, mass spectrometry, pull-down assays where target recovery is neededClick chemistry-based labeling, PROTAC synthesis, imaging, stable protein immobilization[5]
Example Cleavage Mechanisms Disulfide bonds (cleaved by reducing agents like DTT), acid-labile linkers (e.g., DADPS, cleaved by acid), photocleavable linkersNot applicable
Advantages - Allows for elution of target proteins under mild conditions- Reduces contamination from streptavidin and non-specific binders in the eluate- Facilitates downstream analysis of the unmodified target molecule- Provides a highly stable and irreversible tag- PEG spacer enhances solubility and reduces steric hindrance- Azide group enables highly specific "click chemistry" conjugation
Disadvantages - Potential for premature cleavage under certain experimental conditions- Cleavage conditions may not be compatible with all downstream applications- Harsh conditions required to elute the target can lead to denaturation and co-elution of contaminants- The biotin-streptavidin complex is essentially irreversible

Experimental Data: Performance Comparison

The choice between a cleavable and a non-cleavable linker significantly impacts the outcome of proteomics experiments. A study comparing an acid-cleavable biotin-alkyne (dialkoxydiphenylsilane, DADPS) with a non-cleavable biotin-alkyne in a BONCAT (Bio-orthogonal Non-Canonical Amino Acid Tagging) workflow demonstrated the superior performance of the cleavable linker.[6]

Table 1: Comparison of Identified and Quantified Peptides and Proteins Using Cleavable (DADPS) vs. Non-Cleavable Biotin-Alkyne [6]

Linker TypeAverage Number of Biotin-Alkyne Peptides IdentifiedAverage Number of Biotin-Alkyne Proteins IdentifiedAverage Number of Biotin-Alkyne Peptides QuantifiedAverage Number of Biotin-Alkyne Proteins Quantified
Cleavable (DADPS)1,5566221,328561
Non-Cleavable988448832398

Data from a study using BONCAT labeling in mouse brain tissue followed by mass spectrometry. The results show that the cleavable DADPS linker led to the identification and quantification of over 50% more proteins than the non-cleavable linker.[6]

Another comprehensive study benchmarked the performance of five commercially available cleavable biotin tags in three common chemoproteomic workflows. The acid-cleavable DADPS linker, in combination with a specific workflow, was found to outperform other cleavable linkers in terms of enrichment efficiency and the number of identified peptides.[7] This highlights that even within the class of cleavable linkers, the specific chemistry of the cleavable bond is a critical factor for experimental success.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the fundamental differences in experimental workflows when using cleavable versus non-cleavable biotin linkers.

G cluster_0 Cleavable Linker Workflow A Biotinylate Target (with cleavable linker) B Bind to Streptavidin Beads A->B C Wash to Remove Non-specific Binders B->C D Cleave Linker (e.g., with acid or DTT) C->D E Elute Target Protein D->E F Analyze Target Protein (e.g., Mass Spectrometry) E->F

Fig. 1: Workflow for a typical pull-down assay using a cleavable biotin linker.

G cluster_1 Non-Cleavable Linker Workflow (On-Bead Analysis) G Biotinylate Target (with non-cleavable linker) H Bind to Streptavidin Beads G->H I Wash to Remove Non-specific Binders H->I J On-Bead Digestion (e.g., with Trypsin) I->J K Analyze Peptides (e.g., Mass Spectrometry) J->K

Fig. 2: Workflow for a pull-down assay using a non-cleavable biotin linker, followed by on-bead digestion for mass spectrometry analysis.

Signaling Pathways and Molecular Interactions

The choice of linker is also critical in studying molecular interactions. The following diagram illustrates a generic signaling pathway where a biotinylated protein is used to pull down its interaction partners.

G P Protein of Interest B Biotin Linker P->B I1 Interactor 1 P->I1 I2 Interactor 2 P->I2 S Streptavidin Bead B->S High Affinity Binding

Fig. 3: A biotinylated protein of interest capturing its interaction partners, which are then isolated using streptavidin beads.

Experimental Protocols

Protocol 1: Protein Enrichment using an Acid-Cleavable (DADPS) Biotin Linker

This protocol is adapted from a study on quantitative mapping of small molecule-protein interactomes.[8]

Materials:

  • Cells or tissue lysate containing the alkyne-modified protein of interest

  • DADPS-biotin-azide

  • Click chemistry reagents (copper(II) sulfate, reducing agent, ligand)

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS, urea, and NaCl)

  • Elution buffer: 10% formic acid

  • Neutralization buffer (e.g., ammonium bicarbonate)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • C18 desalting columns

Procedure:

  • Click Chemistry Reaction: a. To your lysate containing the alkyne-modified protein, add DADPS-biotin-azide and the click chemistry reaction mix. b. Incubate at room temperature for 1-2 hours.

  • Protein Precipitation: a. Precipitate the proteins to remove excess click chemistry reagents (e.g., using methanol/chloroform precipitation). b. Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).

  • Streptavidin Enrichment: a. Add streptavidin agarose beads to the protein solution and incubate for 1-2 hours at room temperature with gentle rotation. b. Pellet the beads by centrifugation and discard the supernatant.

  • Washing: a. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might include: i. PBS with 1% SDS ii. 6 M urea in PBS iii. 1 M NaCl in PBS iv. PBS

  • Elution: a. Resuspend the beads in 10% formic acid and incubate for 30-60 minutes at room temperature with occasional vortexing. b. Pellet the beads and collect the supernatant containing the eluted proteins. c. Repeat the elution step and pool the supernatants.

  • Sample Preparation for Mass Spectrometry: a. Neutralize the eluted sample. b. Reduce and alkylate the proteins. c. Digest the proteins with trypsin overnight at 37°C. d. Desalt the resulting peptides using a C18 column before LC-MS/MS analysis.

Protocol 2: Protein Labeling and Pull-Down with Non-Cleavable this compound

This protocol describes a general workflow for labeling an alkyne-modified protein with this compound and subsequent pull-down for mass spectrometry analysis.

Materials:

  • Cells or tissue lysate containing the alkyne-modified protein of interest

  • This compound

  • Click chemistry reagents (copper(II) sulfate, reducing agent, ligand)[9][10]

  • Streptavidin agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and salts)

  • On-bead digestion buffer (e.g., ammonium bicarbonate with urea)

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • C18 desalting columns

Procedure:

  • Click Chemistry Reaction: a. To your lysate containing the alkyne-modified protein, add this compound and the click chemistry reaction mix. b. Incubate at room temperature for 1-2 hours.

  • Removal of Excess Reagents: a. Remove excess biotinylation and click chemistry reagents by protein precipitation or buffer exchange.

  • Streptavidin Enrichment: a. Add streptavidin agarose beads to the protein solution and incubate for 1-2 hours at room temperature with gentle rotation. b. Pellet the beads by centrifugation and discard the supernatant.

  • Washing: a. Perform a series of stringent washes to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in an on-bead digestion buffer containing a denaturant like urea. b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Dilute the urea concentration and add trypsin to the bead slurry. d. Incubate overnight at 37°C with shaking.

  • Peptide Recovery and Analysis: a. Pellet the beads and collect the supernatant containing the digested peptides. b. Perform additional washes to recover any remaining peptides. c. Pool the supernatants and desalt the peptides using a C18 column before LC-MS/MS analysis.

Conclusion

The decision to use a cleavable or non-cleavable biotin linker is a critical one that should be guided by the specific goals of the experiment. Cleavable linkers, particularly acid-labile ones like DADPS, offer significant advantages in proteomics applications where the recovery of the target protein and the reduction of background are paramount.[6] The ability to elute the target under mild conditions preserves its integrity for downstream analysis and leads to cleaner mass spectrometry data with a higher number of identified proteins.

Non-cleavable linkers like this compound, on the other hand, provide a robust and permanent tag that is ideal for applications requiring high stability, such as cellular imaging or when utilizing click chemistry for specific and efficient labeling.[1][2] The PEG spacer in this particular linker also confers beneficial properties of increased solubility and reduced steric hindrance.

By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can select the optimal biotinylation strategy to achieve their scientific objectives with greater efficiency and confidence.

References

A Comparative Guide to PROTAC Linker Composition and Its Impact on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional compound consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] While the ligands ensure binding, the linker is a critical determinant of the overall efficacy, selectivity, and drug-like properties of the PROTAC.[3][4] Its length, chemical composition, and rigidity directly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][5]

This guide provides an objective comparison of common linker types, supported by experimental data, to inform rational PROTAC design and optimization.

Classification and Properties of PROTAC Linkers

The linker is not merely a passive spacer; its chemical makeup profoundly impacts the PROTAC's physicochemical properties and biological activity.[4][6] Linkers are generally classified into three main categories: Polyethylene Glycol (PEG), alkyl, and rigid linkers.

Linker TypeCompositionKey CharacteristicsAdvantagesDisadvantages
PEG Linkers Composed of repeating ethylene glycol units.Hydrophilic, flexible, biocompatible.[6][7]Excellent hydrophilicity improves aqueous solubility.[6] Tunable length and flexibility.[5]Can be metabolically unstable. May lead to high entropic penalties upon binding if excessively long.[5][8]
Alkyl Linkers Consist of saturated or unsaturated hydrocarbon chains.[8]Hydrophobic, flexible, chemically stable.Synthetically accessible and easy to vary in length.[6][8] Can improve cell permeability due to lipophilicity.[1]Tendency for hydrophobicity can limit solubility and cellular uptake.[8] May lead to non-specific binding.
Rigid Linkers Contain cyclic structures (e.g., piperazine, piperidine, phenyl rings) or double/triple bonds.[1][8]Constrained conformation, stable.Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability.[8][9] May improve pharmacokinetic properties.[8]Suboptimal geometry can hinder productive ternary complex formation due to lack of flexibility.[8] Often more synthetically challenging.
Quantitative Comparison of Linker Effects on PROTAC Efficacy

The choice of linker composition directly translates to performance in cellular degradation assays. Key metrics used to evaluate PROTAC efficacy are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[5][10]

The following table summarizes representative data from various studies, illustrating how linker choice affects degradation potency. Direct comparisons across different systems should be made with caution due to variations in targets, E3 ligases, and cell lines.

PROTAC System (Target-E3 Ligase)Linker Type & LengthDC50DmaxKey Finding
SMARCA2/4 - VHL PEG linker replaced with a benzyl group6 nM (SMARCA2)>95%Replacing a flexible PEG linker with a more rigid benzyl group improved hydrophobic interactions and led to potent degradation.[2]
BTK - CRBN Short PEG Linker (<4 PEG units)Impaired PotencyN/AShorter linkers impaired binary binding affinity for both BTK and CRBN, likely due to steric repulsion.[2]
TBK1 - VHL Alkyl/Ether Linker (12-29 atoms)3 nM (21 atoms)96%Linkers shorter than 12 atoms showed no activity, while potent degradation was observed for linkers between 12 and 29 atoms.[2]
p38δ - VHL Phenyl-containing linker (10 atoms)46.17 nM99.41%A shorter, rigid phenyl-containing linker conferred high selectivity for p38δ over other p38 isoforms.[11]
PI3K/mTOR - VHL C8 Alkyl LinkerOptimal ActivityN/AFlexible linkers like alkyl chains exhibited superior degradation efficiency compared to more rigid variants in this system.[12]
Impact of Linker Composition on Physicochemical Properties

Beyond degradation potency, the linker is pivotal in tuning the drug-like properties of a PROTAC, particularly its solubility and cell permeability. PROTACs often reside in a chemical space beyond the "Rule of 5," making cell permeability a significant hurdle.[13][14]

PropertyImpact of Linker CompositionExperimental Observation
Solubility The incorporation of polar functional groups (e.g., ethers in PEG, amides) can improve aqueous solubility.[1] Hydrophilic PEG linkers are frequently used to enhance solubility.[6]Basic nitrogen-containing groups like piperazine have been empirically added to linkers to increase PROTAC solubility.[15]
Cell Permeability Lipophilic groups (e.g., alkyl chains) can enhance cell permeability.[1] However, linkers that allow the PROTAC to adopt folded conformations to shield polar surface area are strongly correlated with high permeability.[16][17]VHL PROTACs with flexible linkers that facilitate folding and reduction of polarity showed higher cell permeability. This folding can be stabilized by intramolecular hydrogen bonds and π–π interactions.[16][17]
"Chameleon Effect" Some flexible linkers can adopt a more compact, less polar conformation in the hydrophobic cell membrane and a more extended, polar state in the aqueous cytoplasm, aiding permeability.[1]PEG linkers are more likely to adopt a folded structure compared to alkyl linkers, which can contribute to better cell permeability.[14]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Induces Transfer Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades Recycle PROTAC Recycled Proteasome->Recycle

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Design synthesis PROTAC Synthesis (Vary Linker) start->synthesis binding Biophysical Assays (e.g., ITC, TR-FRET) - Ternary Complex - Cooperativity synthesis->binding cell_treatment Cell Treatment (Dose-Response) synthesis->cell_treatment data_analysis Data Analysis - DC50 - Dmax binding->data_analysis lysis Cell Lysis & Protein Quantification cell_treatment->lysis western Western Blot Analysis lysis->western western->data_analysis end End: Optimized PROTAC data_analysis->end

Caption: General experimental workflow for evaluating PROTAC efficacy.

Linker_Logic Linker Linker Composition (Length, Rigidity, Polarity) Ternary Ternary Complex (Formation & Stability) Linker->Ternary PhysChem Physicochemical Properties (Solubility, Permeability) Linker->PhysChem Selectivity Selectivity Linker->Selectivity Degradation Degradation Efficacy (DC50, Dmax) Ternary->Degradation PhysChem->Degradation PK Pharmacokinetics (PK) & Bioavailability PhysChem->PK Efficacy Overall PROTAC Efficacy Degradation->Efficacy PK->Efficacy Selectivity->Efficacy

Caption: Logical relationship of linker properties to PROTAC efficacy.

Experimental Protocols

Systematic evaluation of PROTACs requires robust biophysical and cellular assays.

Protocol 1: Ternary Complex Formation by Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamics of ternary complex formation.

  • Principle: A solution of one binding partner is titrated into a solution of the other binding partner(s), and the heat released or absorbed is measured.[8]

  • General Protocol:

    • Preparation: Prepare purified solutions of the target protein, E3 ligase, and the PROTAC in a matched buffer (e.g., PBS or HEPES). Dialyze all proteins against the same buffer to minimize buffer mismatch effects.

    • Measurement of Binary Interactions:

      • Titrate the PROTAC into the target protein solution to determine the PROTAC-POI binding affinity.

      • Titrate the PROTAC into the E3 ligase solution to determine the PROTAC-E3 binding affinity.

    • Measurement of Ternary Complex Formation: To measure cooperativity, saturate the PROTAC with one protein (e.g., the E3 ligase) and titrate this complex into the solution of the second protein (e.g., the target protein).[8]

    • Instrumentation: Load the titrant into the syringe of the ITC instrument and the titrand into the sample cell.[8]

    • Data Analysis: The resulting thermogram is integrated to yield the binding isotherm, which is then fitted to a suitable binding model to calculate Kd and other thermodynamic parameters. Positive or negative cooperativity can be assessed by comparing ternary binding with the binary affinities.

Protocol 2: PROTAC-Induced Protein Degradation by Western Blot

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Principle: This method uses antibodies to detect the target protein in cell lysates separated by size, allowing for the quantification of protein levels.[10]

  • General Protocol:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4 to 24 hours).[10][18]

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay like the BCA assay to ensure equal loading.[10]

    • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.[10] Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[10]

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[10]

      • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

      • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

      • Also, probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Detection and Analysis: Capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[10]

Protocol 3: Cellular Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Principle: The target protein is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blot using an anti-ubiquitin antibody.[15]

  • General Protocol:

    • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The proteasome inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate.

    • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitin chains on the target protein.

    • Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein overnight. Use protein A/G beads to pull down the antibody-protein complexes.

    • Western Blot Analysis: Wash the beads extensively to remove non-specific binders. Elute the protein complexes and analyze them by Western blot.

    • Detection: Probe one membrane with an antibody against the target protein (to confirm successful IP) and another membrane with an antibody against ubiquitin. An increase in the high-molecular-weight smear in the PROTAC-treated sample indicates poly-ubiquitination of the target protein.[15]

Conclusion

The linker is a central element in PROTAC design, exerting profound influence over a molecule's biological activity and physicochemical properties.[4] The choice between flexible (PEG, alkyl) and rigid linkers involves a trade-off between synthetic accessibility, conformational flexibility, and the potential for pre-organization to enhance ternary complex stability.[8] Rational linker design is not a one-size-fits-all approach; the optimal length, composition, and attachment points must be empirically determined for each POI-E3 ligase pair.[5][19] A systematic evaluation of linker libraries, using the robust biophysical and cellular assays outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately develop potent and selective protein degraders.

References

choosing the right E3 ligase ligand for your PROTAC with Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of targeted protein degradation, the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). When employing a versatile linker such as Biotin-PEG4-Amide-C6-Azide , which allows for modular synthesis via click chemistry, a careful comparison of E3 ligase recruiters is paramount. This guide provides an objective analysis of commonly used E3 ligase ligands, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of crucial pathways and workflows to inform your selection process.

The PROTAC Mechanism and the Role of the E3 Ligase Ligand

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI).[1][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The E3 ligase ligand is the linchpin of this system, responsible for hijacking a specific E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome. The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, substrate scope, and potential for therapeutic development.[3]

dot graph PROTAC_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

POI [label="Protein of Interest (POI)", fillcolor="#F1F3F4"]; PROTAC [label="PROTAC\n(this compound based)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#F1F3F4"]; Ternary_Complex [label="POI-PROTAC-E3 Ternary Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub [label="Ubiquitin"]; E1 [label="E1"]; E2 [label="E2"]; Ub_E2 [label="Ub-E2"]; Poly_Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degraded_POI [label="Degraded Peptides"];

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Ub_E2 Ub-E2 E1->Ub_E2 Ub Activation (ATP) E2 E2 E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Comparison of Common E3 Ligase Ligands

While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands. The most common are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).

E3 LigaseCommon LigandsBinding Affinity (to E3)Key Characteristics
Cereblon (CRBN) Pomalidomide, Lenalidomide, Thalidomide~1-2 µM- Widely expressed. - Generally smaller, more drug-like ligands. - Fast catalytic rate. - Potential for off-target effects related to neosubstrate degradation.
von Hippel-Lindau (VHL) VH032, VH298~100-200 nM- Forms stable ternary complexes. - Often highly potent degraders. - Ligands can be larger and less drug-like. - Activity can be dependent on cellular oxygen levels.[]
MDM2 Nutlin-3a, Idasanutlin~90 nM (Nutlin-3a)- Primarily nuclear localization. - Dual mechanism in cancer by degrading a target and stabilizing p53.[5] - PROTACs can have challenging physicochemical properties.[2]
IAPs (cIAP1, XIAP) Bestatin, LCL161 derivativesVariable- Involved in apoptosis regulation. - Can induce E3 ligase auto-degradation. - Can be a valuable alternative when CRBN or VHL are not effective.

Note: The binding affinities are approximate and can vary depending on the specific ligand analog and the assay conditions.

Performance Data of PROTACs with Different E3 Ligase Ligands

Direct head-to-head comparisons of PROTACs for the same target protein with identical linkers but different E3 ligase recruiters are not always available. However, by compiling data from various studies targeting the same protein, we can draw informative, albeit indirect, comparisons. The following table summarizes the performance of PROTACs recruiting CRBN and VHL for the degradation of Bromodomain-containing protein 4 (BRD4), a well-characterized target.

Target ProteinE3 Ligase RecruitedPROTAC ExampleDC50DmaxCell Line
BRD4CRBNdBET1~4 nM>90%MV4-11
BRD4VHLMZ1~19 nM>90%22Rv1
BRD4CRBNARV-825<1 nM>95%RS4;11
BRD4VHLARV-771<5 nM>90%LNCaP

Disclaimer: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). This table is for illustrative purposes to highlight the potential differences in potency and efficacy that can be observed with different E3 ligases.

Experimental Protocols

To aid in the selection and characterization of your PROTAC, detailed protocols for key experiments are provided below.

PROTAC Synthesis via Click Chemistry

The this compound linker is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and efficient click chemistry reaction.

Click_Chemistry_Workflow Alkyne_POI Alkyne-functionalized POI Ligand Click_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) Alkyne_POI->Click_Reaction Azide_Linker This compound Azide_Linker->Click_Reaction PROTAC_Intermediate Biotinylated POI-Linker Click_Reaction->PROTAC_Intermediate Final_PROTAC Final PROTAC PROTAC_Intermediate->Final_PROTAC Alkyne_E3 Alkyne-functionalized E3 Ligase Ligand Alkyne_E3->Final_PROTAC

Materials:

  • Alkyne-functionalized POI ligand

  • This compound

  • Alkyne-functionalized E3 ligase ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Purify the resulting biotinylated POI-linker conjugate by preparative HPLC.

  • Repeat the click chemistry reaction with the purified biotinylated POI-linker and the alkyne-functionalized E3 ligase ligand to synthesize the final PROTAC.

  • Purify the final PROTAC by preparative HPLC and confirm its identity by LC-MS and NMR.

Western Blot for PROTAC-mediated Protein Degradation

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the POI overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (Illustrative Example: TR-FRET)

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., FLAG-tagged)

  • Terbium-conjugated anti-His antibody (donor)

  • Fluorescein-conjugated anti-FLAG antibody (acceptor)

  • PROTAC of interest

  • Assay buffer

Procedure:

  • Prepare a solution containing the tagged POI and the tagged E3 ligase in the assay buffer.

  • Add the PROTAC at various concentrations to the wells of a microplate.

  • Add the protein mixture to the wells.

  • Incubate to allow for ternary complex formation.

  • Add the donor and acceptor antibodies.

  • Measure the TR-FRET signal on a plate reader. An increase in the signal indicates the formation of the ternary complex.

Logical Relationships in E3 Ligase Selection

The choice of an E3 ligase ligand is a multifactorial decision that goes beyond simple binding affinity. The following diagram illustrates the key considerations and their interplay.

E3_Ligase_Selection Target_Protein Target Protein Properties (Localization, Turnover) E3_Ligase_Choice Choice of E3 Ligase Ligand (CRBN, VHL, MDM2, IAP, etc.) Target_Protein->E3_Ligase_Choice Cell_Context Cellular Context (E3 Ligase Expression) Cell_Context->E3_Ligase_Choice Desired_Properties Desired PROTAC Properties (Potency, Selectivity, PK) Desired_Properties->E3_Ligase_Choice Ternary_Complex Ternary Complex Formation (Stability, Cooperativity) E3_Ligase_Choice->Ternary_Complex Off_Target Off-Target Effects E3_Ligase_Choice->Off_Target Physicochemical Physicochemical Properties E3_Ligase_Choice->Physicochemical Degradation_Efficiency Degradation Efficiency (DC50, Dmax) Ternary_Complex->Degradation_Efficiency Degradation_Efficiency->Desired_Properties Off_Target->Desired_Properties Physicochemical->Desired_Properties

Conclusion

The selection of an E3 ligase and its corresponding ligand is a pivotal decision in the design of a successful PROTAC. While CRBN and VHL remain the workhorses of the field, each with a distinct profile of advantages and disadvantages, the expanding toolbox of E3 ligase ligands offers a growing number of options. The use of a modular linker like this compound facilitates the parallel synthesis and evaluation of PROTACs with different E3 ligase recruiters. By carefully considering the target protein, the cellular context, and the desired properties of the final molecule, and by employing rigorous experimental validation as outlined in this guide, researchers can make an informed choice to maximize the potential of their targeted protein degradation strategy. The biotin moiety on the linker also provides a valuable tool for downstream applications such as target engagement and pull-down assays to confirm the formation of the ternary complex.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG4-Amide-C6-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This document provides essential guidance on the proper disposal procedures for Biotin-PEG4-Amide-C6-Azide, a common reagent in bioconjugation and drug development.

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, responsible disposal is crucial to minimize environmental impact and adhere to regulatory standards.[1] The generation of chemical waste should always be minimized wherever possible.[2]

Immediate Safety and Handling Precautions:

Prior to disposal, ensure appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area or under a chemical fume hood. In case of contact, follow these first-aid measures:

  • Skin Contact: Rinse the affected area well with water and remove any contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2]

  • If Swallowed: Rinse the mouth with water and seek medical advice.[1]

Step-by-Step Disposal Protocol:

The primary principle for the disposal of this compound is to treat it as a chemical waste product, subject to all applicable local, regional, and national regulations.[2]

  • Waste Collection:

    • Collect waste this compound, including any solutions containing the compound and rinsates from contaminated glassware, in a designated and clearly labeled chemical waste container.

    • Ensure the container is compatible with the chemical and is kept tightly closed.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • While not classified as hazardous, it is designated as Water Hazard Class 1 (slightly hazardous for water).[3] Therefore, prevent undiluted product or large quantities from entering groundwater, water courses, or sewage systems.[3]

  • Container Management:

    • Empty containers or liners may retain product residues.[2] These should be disposed of as chemical waste in accordance with approved disposal techniques.[2]

  • Consult EHS:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department for specific guidance on the disposal procedures for non-hazardous chemical waste. They will provide information on proper labeling, storage, and pickup schedules for chemical waste.

Quantitative Data Summary:

Currently, there is no specific quantitative data available in the provided safety data sheets regarding disposal concentration limits. The general guidance is to dispose of the material in accordance with all applicable regulations.

ParameterValue
Hazard Classification Not a hazardous substance or mixture[1]
Hazard Pictogram None required[1]
Signal Word None required[1]
Water Hazard Class 1 (Slightly hazardous for water)[3]
Transport Regulation Not regulated[2]

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have this compound Waste? waste_collection Collect waste in a designated, labeled chemical waste container. start->waste_collection ehs_consult Consult Institutional EHS for specific disposal procedures. waste_collection->ehs_consult follow_guidelines Follow EHS guidelines for waste pickup and disposal. ehs_consult->follow_guidelines end End: Proper Disposal Complete follow_guidelines->end

Disposal decision workflow.

References

Personal protective equipment for handling Biotin-PEG4-Amide-C6-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Biotin-PEG4-Amide-C6-Azide, a PEG-based PROTAC linker containing an azide group. While some supplier Safety Data Sheets (SDS) may classify this specific compound as non-hazardous, the presence of the azide functional group necessitates stringent safety protocols due to the potential risks associated with this class of compounds[1][2][3][4][5][6][7]. Organic azides are recognized as potentially explosive and toxic, requiring careful handling to mitigate risks[1][2][3][4][5].

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure and injury. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandardPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 or equivalentProtects eyes from chemical splashes, dust, or flying debris. Goggles with indirect vents are preferred for handling liquids[8]. Side shields are a minimum requirement[9].
Face ShieldWorn in conjunction with safety gogglesProvides an additional layer of protection against splashes, particularly when handling larger quantities or during procedures with a high risk of splashing[8].
Hand Protection Disposable Nitrile GlovesStandard laboratory gradePrevents skin contact with the chemical. It is recommended to wear two pairs of gloves (double-gloving) or to wear Silver Shield gloves underneath nitrile gloves for enhanced protection, especially given that azides can be absorbed through the skin[2][9][10]. Gloves should be removed immediately if contaminated[10].
Body Protection Laboratory CoatFire-resistant recommendedProtects skin and personal clothing from contamination[8][11].
Closed-toe ShoesMade of a non-porous materialPrevents foot injuries from spills or dropped objects[8][11].
Long PantsEnsures full leg coverage as a basic safety measure in a laboratory setting[11].
Respiratory Protection RespiratorN95 or higher, as determined by a risk assessmentNecessary when working with the solid form to avoid inhalation of dust, or if there is a potential for aerosol generation[8]. Work should ideally be conducted in a fume hood to minimize inhalation risk[2][10].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Hazard Assessment : Before beginning any work, conduct a thorough risk assessment of the planned experiment. This should include a review of the SDS and other relevant safety literature on organic azides.

  • Engineering Controls :

    • Fume Hood : All handling of this compound, especially in its solid form, must be performed in a certified chemical fume hood to minimize the risk of inhalation and to contain any potential spills[2][10].

    • Blast Shield : For reactions involving heating or pressurizing azide compounds, the use of a blast shield is mandatory[2].

  • Safe Handling Practices :

    • Avoid Incompatible Materials :

      • Metals : Do not use metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly explosive heavy metal azides[1][2]. Use plastic or ceramic spatulas instead[2].

      • Acids : Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid[1][2][12].

      • Halogenated Solvents : Do not use halogenated solvents such as dichloromethane or chloroform, as they can react to form explosive di- and tri-azidomethane[1][5].

    • Weighing : If a balance cannot be placed inside the fume hood, tare a sealed container, add the chemical inside the fume hood using a non-metal spatula, and then close the container before weighing it outside the hood[10].

    • Storage : Store this compound in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition or shock[4][12]. It should be stored separately from incompatible materials[1][10]. The recommended storage temperature is ≤-20°C, and it should be kept desiccated[13].

  • Spill Management :

    • Small Spills : Carefully sweep up solid spills to avoid dust formation. A cloth dampened with a mild soap and water solution can be used[10]. Absorbent pads should be used for solutions[10].

    • Large Spills : If a large spill occurs outside of a fume hood, evacuate the area immediately and contact the appropriate emergency response team[10].

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in the waste stream.

  • Waste Collection :

    • All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed waste container[1][12]. The label should explicitly state "Azide Waste" and list all chemical components[1][12].

    • Never mix azide waste with acidic waste or heavy metal waste[1][12].

  • Deactivation (for dilute solutions, if permissible by institutional policy) :

    • Dilute aqueous solutions (≤5%) of some azides can be deactivated by reaction with nitrous acid[2]. This procedure is hazardous and should only be performed by trained personnel in a chemical fume hood[2][12].

    • The reaction should be stirred until the evolution of brown nitrogen oxide gases ceases[12].

    • The completion of the reaction can be verified by testing for the presence of excess nitrite with starch-iodide paper (a blue color indicates completion)[12].

    • The resulting solution must be neutralized to a pH between 6 and 9 before disposal down the drain with copious amounts of water, in accordance with local regulations[2][12]. However, it is strongly recommended to treat all azide waste as hazardous and dispose of it through an approved chemical waste program [1][2].

  • Institutional Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on the disposal of azide-containing waste[2]. All azide-containing materials should be disposed of through the university's or company's chemical waste program[1].

Experimental Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_node 1. Hazard Assessment (Review SDS and Azide Literature) ppe_node 2. Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) prep_node->ppe_node eng_node 3. Prepare Engineering Controls (Fume Hood, Blast Shield if needed) ppe_node->eng_node handle_node 4. Handle in Fume Hood (Use non-metal utensils) eng_node->handle_node storage_node 5. Storage (Cool, Dry, Dark, Away from Incompatibles) handle_node->storage_node collect_node 6. Collect Waste (Dedicated, Labeled Container) deactivate_node 7. Deactivation (Optional/Expert Use) (Follow Institutional Protocol) collect_node->deactivate_node If applicable ehs_node 8. EHS Disposal (Contact for Hazardous Waste Pickup) collect_node->ehs_node Primary Route deactivate_node->ehs_node

References

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